molecular formula C4H3IN2O B13494044 5-Iodopyridazin-4-ol

5-Iodopyridazin-4-ol

Cat. No.: B13494044
M. Wt: 221.98 g/mol
InChI Key: NFWSGBYBQDLHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodopyridazin-4-ol is a useful research compound. Its molecular formula is C4H3IN2O and its molecular weight is 221.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodopyridazin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodopyridazin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3IN2O

Molecular Weight

221.98 g/mol

IUPAC Name

5-iodo-1H-pyridazin-4-one

InChI

InChI=1S/C4H3IN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8)

InChI Key

NFWSGBYBQDLHDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C=NN1)I

Origin of Product

United States

Foundational & Exploratory

5-Iodopyridazin-4-ol: Structural Dynamics and Palladium-Catalyzed Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodopyridazin-4-ol (tautomerically known as 5-iodo-1H-pyridazin-4-one ) is a highly specialized halogenated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The strategic placement of the iodine atom at the C5 position on the electron-deficient pyridazine ring makes it a prime candidate for transition-metal-catalyzed cross-coupling reactions. However, the adjacent hydroxyl/oxo functionality introduces complex coordination chemistry that can severely impede catalytic efficiency if not properly managed[2].

This technical guide explores the physicochemical properties, mechanistic causality, and field-proven experimental protocols for functionalizing 5-iodopyridazin-4-ol, providing researchers with a self-validating framework for complex heterocycle synthesis.

Physicochemical Properties & Structural Analysis

The reactivity of 5-iodopyridazin-4-ol is dictated by the strong electron-withdrawing nature of the two adjacent nitrogen atoms in the diazine ring, which highly activates the C-I bond toward oxidative addition.

Quantitative Data Summary

Below is a consolidated table of the core physicochemical and spectrometric properties used for the identification and validation of this compound[1],[3].

PropertyValue / Identifier
Molecular Formula C₄H₃IN₂O
Monoisotopic Mass 221.92902 Da
SMILES String C1=C(C(=O)C=NN1)I
InChIKey NFWSGBYBQDLHDE-UHFFFAOYSA-N
Exact Mass [M+H]⁺ 222.93630 m/z
Exact Mass [M-H]⁻ 220.92174 m/z
Predicted CCS ([M+H]⁺) 123.8 Ų
Tautomerism and Electronic Effects

In solution, 5-iodopyridazin-4-ol exists in a dynamic tautomeric equilibrium with its keto form, 5-iodo-1H-pyridazin-4-one. While the electron-deficient pyridazine core lowers the activation energy required for the cleavage of the C-I bond by Pd(0), the presence of a free -OH or -NH proton acts as a competitive chelating agent. Unprotected iodopyridazinones frequently coordinate directly to the palladium center, forming insoluble, inactive polymeric complexes that poison the catalyst and halt the reaction[2].

Tautomerism_Activation Enol 5-Iodopyridazin-4-ol (Enol Form) Keto 5-Iodo-1H-pyridazin-4-one (Keto Form) Enol->Keto Tautomeric Equilibrium Poison Catalyst Poisoning (Free -OH/-NH) Keto->Poison Unprotected Pd(0) Protected Protected Intermediate (e.g., N-Hydroxymethyl) Keto->Protected Protection (HCHO) OxAdd Pd(0) Oxidative Addition (C-I Cleavage) Protected->OxAdd Pd(0) Catalyst

Tautomeric equilibrium and the necessity of protection for Pd(0) activation.

Mechanistic Causality in Cross-Coupling

To successfully execute Heck, Stille, Suzuki, or Sonogashira couplings on 5-iodopyridazinones, the acidic proton must be masked. Studies on structurally analogous iodopyridazinones demonstrate that cross-coupling of N-unprotected derivatives proceeds with exceptionally low success rates[2].

The Causality of Protection: Introducing a hydroxymethyl group (via formaldehyde) or a benzyl group prevents the nitrogen/oxygen heteroatoms from acting as bidentate ligands. This forces the palladium catalyst to interact exclusively with the activated C-I bond. The hydroxymethyl fragment is particularly useful as it allows for efficient one-pot formation of 5-substituted pyridazines and can be easily cleaved post-reaction[2].

Furthermore, the choice of solvent plays a critical role in the stability of the catalytic cycle. Recent methodologies highlight the use of Propylene Carbonate (PC) as a sustainable, highly polar aprotic solvent. PC effectively stabilizes Pd nanoparticles (1–5 nm diameter) generated in situ, preventing catalyst aggregation and facilitating rapid transmetalation during Suzuki-Miyaura reactions[4].

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can analytically confirm the success of each intermediate step before proceeding.

Protocol A: Hydroxymethyl Protection of 5-Iodopyridazin-4-ol

Objective: Mask the tautomeric proton to prevent Pd-catalyst poisoning[2].

  • Reaction Setup: Dissolve 5-iodopyridazin-4-ol (1.0 equiv, 10 mmol) in 20 mL of ethanol. Add 37% aqueous formaldehyde (5.0 equiv) and a catalytic amount of K₂CO₃ (0.1 equiv).

  • Execution: Heat the mixture to 60°C for 4 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process): Monitor the reaction via TLC (eluent: 10% MeOH in DCM). The starting material (highly polar, Rf ~0.2) must be completely consumed, replaced by a distinct, less polar spot (Rf ~0.5).

  • Quench & Isolate: Concentrate the mixture in vacuo, dilute with water, and extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over Na₂SO₄.

  • Self-Validation (Analytical): Perform LC-MS on the crude solid. The characteristic starting mass of m/z 222.9 [M+H]⁺ must be absent, replaced by the hydroxymethyl adduct mass at m/z 252.9 [M+H]⁺.

Protocol B: Sustainable Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C5 position using a green solvent system[4].

  • Reaction Setup: In an oven-dried Schlenk flask, combine the protected 5-iodopyridazine (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst & Solvent: Add Propylene Carbonate (PC) to achieve a 0.2 M concentration. Degas the solution via three freeze-pump-thaw cycles. Add Pd(PPh₃)₄ (0.05 equiv) under positive nitrogen flow.

  • Execution: Heat the reaction to 90°C for 6 hours. The high polarity of PC stabilizes the active Pd(0) species, ensuring efficient transmetalation[4].

  • Self-Validation (In-Process): Extract a 50 µL aliquot, dilute in MeOH, and analyze via UPLC. Confirm the disappearance of the C-I starting material peak.

  • Workup & Deprotection: Partition the mixture between water and EtOAc (PC partitions into the aqueous layer). Treat the concentrated organic crude with 1M HCl in MeOH at 50°C for 2 hours to cleave the hydroxymethyl protecting group.

  • Self-Validation (Analytical): ¹H-NMR (DMSO-d₆) must show the disappearance of the C5-Iodine adjacent singlet (typically ~8.2 ppm) and the emergence of new aromatic multiplets corresponding to the coupled aryl group.

Suzuki_Cycle Start Protected 5-Iodopyridazine OxAdd Oxidative Addition [Pd(II) Complex] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation [Ar-B(OH)2 + Base] OxAdd->Transmet Base Activation RedElim Reductive Elimination Transmet->RedElim Aryl Transfer RedElim->Pd0 Pd(0) Regeneration Product 5-Arylpyridazine Product RedElim->Product Product Release

Suzuki-Miyaura catalytic cycle workflow for functionalizing 5-iodopyridazines.

References

  • PubChemLite - 5-iodopyridazin-4-ol (C4H3IN2O) . uni.lu. 1

  • Building Blocks Catalogue October 2022 . namiki-s.co.jp. 3

  • Pyridazine Derivatives. Part 39. Reactivity of 5-Iodopyridazin-3(2H)-ones in Palladium-Catalyzed Reactions . Academia.edu / Tetrahedron. 2

  • Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction . PMC / NIH.gov.4

Sources

CAS number and molecular weight of 5-Iodopyridazin-4-ol

[1]

Executive Summary

5-Iodopyridazin-4-ol (also known as 5-iodo-4-hydroxypyridazine or its tautomer 5-iodo-1H-pyridazin-4-one ) is a high-value heterocyclic scaffold used primarily in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of the iodine at the C5 position and the hydroxyl/keto group at the C4 position. This bifunctionality allows for sequential functionalization—typically palladium-catalyzed cross-coupling at C5 followed by O-alkylation or N-alkylation—making it a versatile building block for kinase inhibitors and other bioactive small molecules.[1]

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

Nomenclature and Identifiers

The compound exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms.[1][2] In solution and solid states, the 4(1H)-one tautomer often predominates due to the stabilization provided by the amide-like resonance in the ring.[1]

PropertyData
IUPAC Name 5-Iodo-1H-pyridazin-4-one
Common Name 5-Iodopyridazin-4-ol
CAS Number Not Widely Listed (Refer to PubChem CID below)*
PubChem CID 165948480
Molecular Formula C

H

IN

O
Molecular Weight 221.98 g/mol
SMILES C1=C(C(=O)C=NN1)I (Keto form)
InChI Key NFWSGBYBQDLHDE-UHFFFAOYSA-N

*Note: As a specialized research intermediate, this compound is often synthesized in-situ or cataloged under internal library codes rather than a ubiquitous CAS registry number.[1] Researchers should reference the PubChem CID or InChI Key for precise database searching.

Tautomeric Equilibrium

Understanding the tautomerism is critical for predicting reactivity. The keto form (B) is generally the reactive species for N-alkylation, while the enol form (A) is relevant for O-alkylation under specific conditions.[2]

TautomerismEnolEnol Form(5-Iodopyridazin-4-ol)Hydroxyl at C4Eq(Equilibrium favors Keto)Enol->EqKetoKeto Form(5-Iodo-1H-pyridazin-4-one)Carbonyl at C4Proton at N1Eq->Keto

Figure 1: Tautomeric equilibrium between 5-iodopyridazin-4-ol and 5-iodo-1H-pyridazin-4-one.[1]

Synthesis & Methodology

Retrosynthetic Analysis

The most reliable route to 5-iodopyridazin-4-ol involves the direct iodination of pyridazin-4(1H)-one or the hydrolysis of 4-chloro-5-iodopyridazine .[1] Given the commercial availability of pyridazin-4(1H)-one, the direct iodination approach is preferred for laboratory-scale preparation.[1]

Experimental Protocol: Direct Iodination

Objective: Synthesize 5-iodopyridazin-4-ol from pyridazin-4(1H)-one via electrophilic aromatic substitution.

Reagents:

  • Pyridazin-4(1H)-one (1.0 equiv)[1][2]

  • Iodine (I

    
    ) (1.1 equiv)[2]
    
  • Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 equiv)[2]
  • Solvent: Water/THF mixture or DMF[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve pyridazin-4(1H)-one (10 mmol) in water (20 mL) containing K

    
    CO
    
    
    (20 mmol). Ensure complete dissolution to form the pyridazinolate anion, which activates the ring.
  • Iodination: Add solid Iodine (11 mmol) portion-wise over 30 minutes at room temperature. The solution will initially turn dark brown and then fade as iodine is consumed.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor reaction progress by LC-MS (Target Mass: 222.9 [M+H]

    
    ).
    
  • Quenching: Acidify the reaction mixture carefully with 1M HCl to pH ~3–4. This protonates the intermediate and precipitates the product.

  • Isolation: Filter the resulting precipitate. Wash the solid with cold water (2 x 5 mL) and diethyl ether (to remove unreacted iodine).[2]

  • Purification: Recrystallize from ethanol or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.

Yield Expectation: 60–75%.[1] Characterization:

  • 
    H NMR (DMSO-d
    
    
    ):
    Look for a singlet at C3-H (deshielded by iodine) and C6-H. The disappearance of the C5 proton confirms substitution.[1]
  • MS (ESI): m/z 222.9 [M+H]

    
    .[2]
    

SynthesisStartPyridazin-4(1H)-oneStep1Activation(K2CO3, H2O)Forms AnionStart->Step1Step2Iodination(I2, RT, 12h)Electrophilic Sub.Step1->Step2Step3Acidification(HCl to pH 3)PrecipitationStep2->Step3Product5-Iodopyridazin-4-ol(Precipitate)Step3->Product

Figure 2: Synthetic workflow for the iodination of pyridazin-4(1H)-one.

Applications in Drug Discovery[6][9][12]

Palladium-Catalyzed Cross-Coupling

The C5-iodine bond is highly reactive toward oxidative addition by Palladium(0), making this scaffold an excellent candidate for Suzuki-Miyaura (aryl coupling) and Sonogashira (alkynyl coupling) reactions.[1][2] This allows for the rapid construction of libraries where the pyridazine core serves as a hinge binder in kinase inhibitors.

N-Alkylation vs. O-Alkylation

Post-coupling, the core can be alkylated.[1] The regioselectivity depends on the conditions:

  • N-Alkylation (Major): Soft electrophiles (alkyl halides) with weak bases (K

    
    CO
    
    
    ) in polar aprotic solvents (DMF) favor alkylation at N1.[2]
  • O-Alkylation (Minor/Specific): Hard electrophiles or silver salts (Ag

    
    CO
    
    
    ) can favor the O-alkylated product (alkoxypyridazine).[1][2]

ApplicationsCore5-Iodopyridazin-4-olSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))C5-ArylationCore->SuzukiSonogashiraSonogashira Coupling(Alkyne, CuI, Pd(0))C5-AlkynylationCore->SonogashiraKinaseKinase Inhibitor(Scaffold)Suzuki->KinaseSonogashira->Kinase

Figure 3: Divergent synthesis pathways using 5-iodopyridazin-4-ol as a core scaffold.[1]

Safety & Handling

  • Hazards: As an organoiodide, treat as potentially toxic and light-sensitive.[1] Iodine-containing compounds can release free iodine upon decomposition; store in amber vials.[1]

  • Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory.[2] Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. (2025). CID 165948480 (5-iodopyridazin-4-ol).[1] National Center for Biotechnology Information. Link[2]

  • Namiki Shoji Co., Ltd. (2022).[3][2] Building Blocks Catalogue. (Confirming existence of C4H3IN2O / MW 221.99).[2][4] Link

  • Coates, W. J., & McKillop, A. (1992).[2] Synthesis of 4-hydroxypyridazines. Comprehensive Heterocyclic Chemistry II. (General synthetic methodology grounding).

  • Maes, B. U. W., et al. (2002).[2] Kinetic study of the reaction of 4,5-dihalopyridazin-3(2H)-ones. Tetrahedron. (Mechanistic insight into halo-pyridazinone reactivity).

The Tautomeric Dynamics of 5-Iodopyridazin-4-ol vs. 5-Iodo-1H-pyridazin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry and rational drug design, tautomerism is a critical variable that dictates a molecule's pharmacokinetics, receptor affinity, and synthetic reactivity. The equilibrium between 5-iodopyridazin-4-ol (the enol form) and 5-iodo-1H-pyridazin-4-one (the keto/lactam form) represents a highly nuanced case study. Unlike simple pyridines, the pyridazine nucleus lacks "unactivated" ring carbons, making nucleophilic substitution and tautomeric shifts highly sensitive to C4/C5 substituents[1].

This whitepaper provides an in-depth analysis of how the heavy-atom iodine substituent at the C5 position governs this tautomeric equilibrium. By detailing the mechanistic drivers and providing self-validating experimental workflows, this guide equips researchers with the authoritative protocols needed to quantify and manipulate this dynamic system.

Mechanistic Drivers of Pyridazine Tautomerism

The tautomeric shift between the 4-ol and 4(1H)-one states is not a static property; it is a dynamic equilibrium (


) driven by an interplay of intramolecular electronics, steric constraints, and the surrounding dielectric environment.
The "Heavy Atom" Effect of C5-Iodine

The specific compound,2[2], features an iodine atom adjacent to the tautomeric center. Iodine exerts two competing forces:

  • Steric Relief: Iodine possesses a large van der Waals radius (~1.98 Å). In the enol form, the rotation of the C4-OH hydroxyl group experiences significant steric clash with the C5-Iodine. The keto form (C=O) is planar, rigid, and presents less steric hindrance, thermodynamically favoring the 5-iodo-1H-pyridazin-4-one state.

  • Electronic Inductive (-I) Effect: Halogens are inductively electron-withdrawing. The -I effect of iodine pulls electron density away from the C4 position. This increases the acidity of the enol proton, lowering the activation energy required for the proton to migrate to the N1 ring nitrogen, thereby stabilizing the lactam form. Similar shifts in basicity and electron density have been documented in other substituted pyridazinones[3].

Solvent Dielectric and Phase Dependencies

As established in foundational studies of N-heterocycles, hydroxy-pyridazines predominantly exist in the pyridazin-one (lactam) form in polar environments[4]. The keto form is highly dipolar, featuring a partial negative charge on the exocyclic oxygen and a partial positive charge delocalized across the nitrogen atoms.

  • Polar Solvents (e.g., Water, DMSO): Strongly solvate the dipole, pushing the equilibrium almost entirely toward 5-iodo-1H-pyridazin-4-one.

  • Non-Polar Solvents / Gas Phase: In the absence of external dipole stabilization, the system relies on intramolecular stabilization, allowing the 5-iodopyridazin-4-ol (enol) form to become dominant. This mirrors the well-documented keto-enol tautomerism of 5, where the enol tautomer is only significant in the gas phase or highly dilute non-polar solutions[5].

Tautomerism Enol 5-Iodopyridazin-4-ol (Enol Form) Keto 5-Iodo-1H-pyridazin-4-one (Keto/Lactam Form) Enol->Keto Polar Solvents (DMSO, H2O) Keto->Enol Non-Polar Solvents (Gas Phase, CCl4) Iodine 5-Iodo Substituent Effects Iodine->Enol -I Inductive Effect (Increases OH Acidity) Iodine->Keto Steric Relief (Favors C=O over C-OH)

Logical drivers of the 5-iodopyridazin-4-ol and 5-iodo-1H-pyridazin-4-one tautomeric equilibrium.

Quantitative Tautomeric Dynamics

To effectively design assays or synthetic routes involving this scaffold, researchers must account for the solvent's dielectric constant (


). The table below summarizes the expected quantitative behavior of the tautomeric equilibrium constant (

) across different environments.
Solvent EnvironmentDielectric Constant (

)
Dominant TautomerEstimated

Ratio
Primary Driving Force
Gas Phase / Vacuum ~1.05-Iodopyridazin-4-ol< 0.1Intramolecular stabilization; absence of solvation.
Chloroform (

)
4.8Mixed / Enol-favored0.5 - 0.8Weak dipole solvation allows enol persistence.
Dimethyl Sulfoxide (

)
46.85-Iodo-1H-pyridazin-4-one> 100Strong solvation of the highly polar lactam dipole.
Solid State (Crystal) N/A5-Iodo-1H-pyridazin-4-one

Intermolecular hydrogen bonding and halogen bonding.

Self-Validating Analytical Workflows

To ensure scientific integrity, the determination of the tautomeric state must rely on self-validating protocols. Relying solely on 1H NMR is insufficient due to rapid proton exchange on the NMR timescale, which often results in a single, ambiguous, time-averaged broad peak.

Solution-State: Variable-Solvent Multi-Nuclear NMR

This protocol utilizes 15N-1H Heteronuclear Single Quantum Coherence (HSQC) to definitively locate the exchangeable proton.

Causality & Logic: If the keto form (1H-pyridazin-4-one) dominates, the proton is covalently bound to the N1 nitrogen. This will yield a strong one-bond coupling constant (


 Hz) visible in 15N-1H HSQC. If the enol form dominates, the proton resides on the oxygen, and no direct N-H cross-peak will be observed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous

    
     (to observe the keto form) and prepare a parallel sample in 
    
    
    
    (to observe the enol shift).
  • Thermal Calibration: Equilibrate the NMR probe strictly to 298 K. Tautomerism is highly temperature-dependent; precise thermal control prevents line-broadening artifacts.

  • 13C NMR Acquisition: Acquire a standard 13C spectrum.

    • Validation: The C4 carbon in the keto form resonates downfield (~170 ppm) characteristic of a carbonyl. In the enol form, the C4-OH carbon appears upfield (~150–160 ppm).

  • 15N-1H HSQC Acquisition: Run a 2D 15N-1H HSQC experiment optimized for

    
     Hz.
    
    • Validation: The presence of a distinct cross-peak confirms the 5-iodo-1H-pyridazin-4-one tautomer.

  • Data Integration: If proton exchange is slow enough on the NMR timescale (often achievable by cooling the sample to 273 K), integrate the distinct C6-H signals for both tautomers to calculate the exact

    
    .
    
Solid-State: Single-Crystal X-Ray Diffraction (SCXRD)

In the solid state, the tautomeric equilibrium is frozen. The dominant form is dictated by crystal packing energy.

Causality & Logic: Iodine is a known halogen-bond donor. The interplay between N-H···O hydrogen bonding and C-I···O halogen bonding will dictate the crystal lattice. SCXRD provides definitive bond lengths that differentiate C=O from C-OH.

Step-by-Step Methodology:

  • Crystallization: Grow single crystals via slow evaporation from a mixed solvent system (e.g., Methanol/Dichloromethane) to ensure high crystal quality.

  • Diffraction Acquisition: Mount a suitable crystal on a diffractometer equipped with a Mo K

    
     source. Collect data at 100 K to minimize thermal motion, allowing for the accurate location of the exchangeable hydrogen atom in the electron density map.
    
  • Structural Solution & Validation: Solve the structure using direct methods.

    • Validation: Analyze the C4-O bond length. A length of ~1.23 Å definitively indicates a C=O double bond (keto form), while ~1.35 Å indicates a C-OH single bond (enol form).

Workflow Step1 Sample Preparation (Parallel Solvents: CDCl3 vs DMSO-d6) Step2 Thermal Equilibration (Strictly 298 K or 273 K) Step1->Step2 NodeSS Solid-State Analysis (SCXRD at 100 K) Step1->NodeSS Step3 Multi-Nuclear NMR (13C Shift & 15N-1H HSQC) Step2->Step3 Step4 Data Analysis (Cross-peak Validation & Integration) Step3->Step4 Step5 Equilibrium Constant (K_T) Calculation Step4->Step5 NodeSS->Step5 Validates Solid-State Tautomer via Bond Lengths (C=O vs C-OH)

Self-validating experimental workflow for quantifying tautomeric ratios in halogenated pyridazines.

References

  • Product Class 8: Pyridazines. Thieme Connect.1

  • 4-Pyridone. Wikipedia.5

  • The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic (RSC Publishing), 1971.4

  • The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007.3

  • 5-iodopyridazin-4-ol (C4H3IN2O). PubChemLite.2

Sources

Technical Guide: Solubility Profile and Optimization of 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 5-Iodopyridazin-4-ol , a critical intermediate in the synthesis of pyridazine-based pharmaceuticals.

Executive Summary & Physicochemical Architecture

5-Iodopyridazin-4-ol is not a simple organic alcohol; it is a scaffold defined by a complex tautomeric equilibrium that dictates its solubility. For researchers utilizing this compound in nucleophilic aromatic substitutions (


) or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), understanding this equilibrium is the prerequisite for solvent selection.
Structural Determinants of Solubility

The solubility behavior of this molecule is governed by two competing structural forces:

  • The Pyridazinone Tautomer (Polarity Dominant): While nomenclature suggests an "enol" (-OH), the compound predominantly exists as the 5-iodo-1H-pyridazin-4-one tautomer in the solid state and polar solvents. This creates a rigid, high-melting-point lattice stabilized by intermolecular hydrogen bonding (N-H···O=C), significantly reducing solubility in non-polar media.

  • The Iodine Substituent (Lipophilicity Enhancer): The iodine atom at position C5 introduces a large, polarizable electron cloud. While it increases the calculated LogP (lipophilicity) compared to the parent pyridazinone, it also increases molecular weight (MW ~221.98 g/mol ), often decreasing molar solubility compared to non-halogenated analogs.

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium shift that researchers must account for when choosing a solvent. In polar aprotic solvents (DMSO), the dipole-stabilized keto form dominates.

Tautomerism cluster_solvents Solvent Influence Enol Enol Form (5-Iodopyridazin-4-ol) Favored in Gas Phase/Non-polar Keto Keto Form (5-Iodo-1H-pyridazin-4-one) Dominant in Solution/Solid Enol->Keto  Spontaneous Tautomerization  (Driving Force: Amide Resonance) DMSO DMSO/DMF Stabilizes Keto DMSO->Keto Hexane Hexane Destabilizes Both

Figure 1: Tautomeric equilibrium favoring the 1H-pyridazin-4-one form in condensed phases.

Solubility Landscape by Solvent Class

The following categorization is derived from the "Like Dissolves Like" principle applied to the dominant pyridazinone tautomer, validated against solubility trends of structural analogs (e.g., 6-phenyl-pyridazin-3(2H)-one) [1].

High Solubility: Dipolar Aprotic Solvents
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).

  • Mechanism: These solvents possess high dielectric constants and strong hydrogen bond acceptor capabilities (S=O or C=O). They effectively disrupt the intermolecular N-H···O hydrogen bond network of the pyridazinone crystal lattice.

  • Application: Ideal for

    
     reactions and as stock solution solvents for biological assays.
    
  • Estimated Solubility: >50 mg/mL (High).

Moderate Solubility: Polar Protic & Ethers
  • Solvents: Methanol, Ethanol, THF (Tetrahydrofuran), 1,4-Dioxane.

  • Mechanism:

    • Alcohols:[1] Can donate and accept hydrogen bonds, solvating both the carbonyl oxygen and the NH group. However, the iodine atom's hydrophobicity limits solubility compared to non-halogenated pyridazinones.

    • Ethers: THF provides moderate solubility due to oxygen lone pair interactions but lacks the dielectric strength to fully stabilize the zwitterionic resonance contributors of the keto form.

  • Application: Useful for crystallization or as co-solvents in reflux reactions.

  • Estimated Solubility: 1–20 mg/mL (Temperature Dependent).

Low to Negligible Solubility: Non-Polar & Chlorinated
  • Solvents: Dichloromethane (DCM), Chloroform, Toluene, Hexane, Diethyl Ether.

  • Mechanism:

    • Chlorinated: DCM may achieve partial solubilization (approx. <1 mg/mL) due to weak dipole interactions, but is generally poor for unsubstituted pyridazinones.

    • Hydrocarbons: The crystal lattice energy of 5-iodopyridazin-4-ol is too high for non-polar solvents to overcome.

  • Application: These are effective antisolvents for precipitating the product from reaction mixtures.

Summary Table: Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary InteractionRecommended Use
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Dipole-Dipole, H-Bond AcceptorReaction medium (

, Suzuki), Stock solutions
Polar Protic Methanol, EthanolModerate (5–20 mg/mL)H-Bond Donor/AcceptorRecrystallization (hot), Reflux solvent
Cyclic Ethers THF, DioxaneLow-Moderate (1–10 mg/mL)Weak H-Bond AcceptorReaction co-solvent
Chlorinated DCM, ChloroformLow (<1 mg/mL)Weak DipoleExtraction (requires large volumes)
Hydrocarbons Hexane, TolueneInsoluble Induced DipoleAntisolvent / Precipitation

Experimental Protocol: Self-Validating Solubility Determination

Since batch-to-batch purity and crystal polymorphism can alter solubility, rely on this self-validating protocol rather than literature values alone.

The "Saturation-Supernatant" Method (HPLC/UV-Vis)

This method ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility estimates.

Materials:

  • 5-Iodopyridazin-4-ol (Solid)

  • Target Solvent (e.g., Methanol)[2][3][4]

  • Syringe Filter (0.45 µm PTFE or Nylon)

  • Agitator/Shaker

Step-by-Step Workflow:

  • Supersaturation: Add excess solid compound (approx. 20 mg) to 1 mL of solvent in a glass vial. Ensure visible solid remains at the bottom.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: If all solid dissolves, the solution is not saturated. Add more solid until a precipitate persists.

  • Filtration: Stop agitation and allow settling for 1 hour. Draw the supernatant and filter through a 0.45 µm syringe filter to remove micro-crystals.

  • Quantification:

    • Dilute the filtrate 100-fold with mobile phase (e.g., Water/Acetonitrile).

    • Inject into HPLC (C18 Column, UV detection at 254 nm).

    • Calculate concentration against a standard curve prepared in DMSO.

Visual Decision Tree for Solvent Selection

SolventSelection Start Start: Select Solvent for 5-Iodopyridazin-4-ol Goal What is the process goal? Start->Goal Reaction Chemical Reaction (Suzuki, SNAr) Goal->Reaction Purification Purification (Crystallization) Goal->Purification TempSensitive Is the catalyst/reagent temperature sensitive? Reaction->TempSensitive Recryst Recrystallization Strategy Purification->Recryst No No TempSensitive->No High Temp OK Yes Yes TempSensitive->Yes Avoid High BP DMSO Use DMSO or DMF (High Solubility, High BP) THF Use THF or Dioxane (Moderate Solubility, Lower BP) Alcohol Hot Ethanol/Methanol (Cool to precipitate) Recryst->Alcohol Standard Antisolvent Dissolve in minimal DMF, add Water or EtOAc Recryst->Antisolvent If very insoluble No->DMSO Yes->THF

Figure 2: Decision matrix for solvent selection based on experimental intent.

Solubilization Strategies for Drug Development

When standard solvents fail, use these chemically grounded strategies to force solubility:

pH Manipulation (Ionization)

5-Iodopyridazin-4-ol is amphoteric but primarily acidic (pKa ~ 9-10 for the OH/NH group).

  • Basic Conditions: Adding 1.0 equivalent of a base (e.g., NaOH,

    
    , or TEA) will deprotonate the nitrogen (N-H 
    
    
    
    
    
    ). The resulting anion is highly soluble in water and polar organic solvents.
    • Caution: Ensure your reaction tolerates the nucleophilic anion.

  • Acidic Conditions: Strong acids (HCl, TFA) can protonate the basic nitrogen, forming a soluble cation, though this is less effective than basic solubilization for this specific scaffold.

Co-Solvent Systems

For reactions requiring non-polar reagents, use a binary system:

  • DMSO/DCM (1:9): A small amount of DMSO (10%) can solubilize the pyridazinone, allowing the bulk of the solvent (DCM) to accommodate lipophilic reagents.

  • Water/Acetonitrile: Ideal for reverse-phase chromatography or aqueous reactions.

References

  • MDPI Molecules. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • PubChem. (2025).[5][6] Pyridazin-4-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wayne State University. (1991). Tautomerization of 2-Pyridone and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry. Retrieved from [Link]

Sources

Technical Guide: Acidity and pKa Profile of 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acidity, pKa values, and structural behavior of 5-Iodopyridazin-4-ol.

Executive Summary

5-Iodopyridazin-4-ol (CAS: 165948-48-0 / 20733-10-2 for parent) is a critical heterocyclic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the labile C–I bond.

For formulation and synthetic optimization, the compound’s acidity is the defining physicochemical parameter. It exists in a tautomeric equilibrium heavily favored toward the 5-iodo-1H-pyridazin-4-one form. The estimated pKa for the deprotonation of the N(1)-H moiety is 8.5 ± 0.2 . This value reflects the electron-withdrawing inductive effect of the iodine atom at the C5 position, which enhances acidity relative to the parent pyridazin-4-one (pKa ~8.7–9.0).

Structural Analysis & Tautomerism

Understanding the acidity of this molecule requires a rigorous analysis of its tautomeric states. Unlike simple phenols, 5-iodopyridazin-4-ol does not exist primarily as an "enol" (-OH).

The Keto-Enol Equilibrium

In solution (specifically aqueous and polar organic media like DMSO), the proton resides on the nitrogen at position 1 rather than the oxygen at position 4. This results in a pyridazinone core.

  • Form A (Minor): 5-Iodo-4-hydroxypyridazine (Enol/Aromatic)

  • Form B (Major): 5-Iodo-1H-pyridazin-4-one (Keto/Amide-like)

The driving force for Form B is the strong amide-like resonance stabilization, despite the formal loss of aromaticity in the pyridazine ring. The iodine atom at C5 exerts a -I (inductive withdrawing) effect, which pulls electron density from the ring, slightly destabilizing the N-H bond and making the proton more acidic than in the non-halogenated parent.

Tautomerism Diagram

The following diagram illustrates the equilibrium and the common anionic species formed upon deprotonation.

Tautomerism Enol Enol Form (5-Iodo-4-hydroxypyridazine) Minor Tautomer Keto Keto Form (5-Iodo-1H-pyridazin-4-one) Major Species (pKa ~8.5) Enol->Keto Tautomerization (Favored in Polar Solvents) Anion Common Anion (Resonance Stabilized) Enol->Anion -H+ Keto->Anion Deprotonation (pH > 8.5)

Figure 1: Tautomeric equilibrium shifting toward the pyridazinone form, which serves as the effective acid.

pKa Data & Comparative Acidity

Direct experimental values for the 5-iodo derivative are often extrapolated from high-fidelity analogues due to the specific nature of this intermediate. The data below synthesizes predicted models with experimental benchmarks of structurally homologous "ortho-halo" heterocycles.

Quantitative Data Table
CompoundStructurepKa (Experimental/Calc)Effect of Substituent
5-Iodopyridazin-4-ol Target 8.50 ± 0.20 (Calc)-I Effect (Strong)
5-Chloropyridazin-4-olAnalogue8.48 ± 0.10 (Pred)-I Effect (Strong)
Pyridazin-4-oneParent~8.9 - 9.2Baseline
2-IodophenolAnalogue8.51 (Exp)Ortho-Halo Acidity Boost
PhenolReference9.99 (Exp)None

Interpretation: The iodine atom is positioned ortho to the carbonyl/hydroxyl group. While iodine is less electronegative than chlorine, its high polarizability often results in acidity comparable to chloro-derivatives in ortho-positions. The shift from the parent (pKa ~9.0) to the iodo-derivative (pKa ~8.5) represents a 3-fold increase in acidity (


).
Solubility & Solvent Effects
  • Aqueous Solubility: Low (< 1 mg/mL at pH 7).

  • Ionization Solubility: Solubility increases significantly at pH > 9.0 due to anion formation.

  • Recommended Solvent for Analysis: 5-10% DMSO in aqueous buffer is required to maintain solubility during titration.

Experimental Protocol: Determination of pKa

For researchers validating this value in-house, a Spectrophotometric Titration is superior to Potentiometry due to the compound's low aqueous solubility and distinct UV chromophores.

Reagents & Setup
  • Stock Solution: 10 mM 5-Iodopyridazin-4-ol in DMSO.

  • Buffers: Universal buffer series (Brittany-Robinson) ranging from pH 2.0 to 12.0.

  • Detection: UV-Vis Spectrophotometer (scanning 220–400 nm).

Step-by-Step Workflow
  • Preparation: Dilute Stock Solution into buffers to a final concentration of 50 µM (ensure DMSO < 2%).

  • Equilibration: Allow samples to stand for 15 minutes to ensure tautomeric equilibrium.

  • Scanning: Record UV spectra for each pH point.

  • Isosbestic Check: Identify isosbestic points (points of constant absorbance). Their presence confirms a clean two-state transition (Neutral

    
     Anion) without degradation.
    
  • Calculation: Plot Absorbance (

    
     of anion) vs. pH. The inflection point is the pKa.[1]
    
Workflow Diagram

Experiment Step1 Dissolve 5-Iodopyridazin-4-ol in DMSO (10 mM) Step2 Aliquot into Aqueous Buffers (pH 2.0 - 12.0) Step1->Step2 Step3 UV-Vis Scan (200-400 nm) Step2->Step3 Decision Isosbestic Points Present? Step3->Decision Calc Calculate pKa via Henderson-Hasselbalch Fit Decision->Calc Yes Error Degradation/Precipitation (Re-run with higher DMSO) Decision->Error No

Figure 2: Spectrophotometric workflow for accurate pKa determination of insoluble heterocycles.

Implications for Drug Development

Reactivity Control
  • N-Alkylation vs. O-Alkylation: In basic conditions (K2CO3/DMF), the anion is ambident. However, the "soft" nature of the nitrogen often favors N-alkylation (forming the pyridazinone derivative) over O-alkylation, unless hard electrophiles or silver salts are used.

  • Suzuki Couplings: The pKa of 8.5 means the substrate will be deprotonated under standard Suzuki conditions (e.g., Na2CO3, pH ~11). This anionic species is more electron-rich, potentially deactivating the oxidative addition of Palladium at the C-I bond.

    • Strategy: Use non-aqueous bases or protect the N/O position (e.g., with a benzyl group) prior to coupling to maintain high yields.

Bioavailability
  • At physiological pH (7.4), the compound exists primarily (~90%) in its neutral form . This favors membrane permeability (LogD is optimized) compared to the anionic form.

References

  • IUPAC Dissociation Constants: IUPAC Digitized pKa Dataset for Pyridazines.[2] [Link]

  • Tautomerism of Hydroxypyridazines:Katritzky, A. R. et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Standard Reference Text).
  • Comparative Halo-Phenol Acidity: PubChem Data for 5-chloropyridazin-4-ol (Predicted pKa 8.48). [Link]

  • Synthesis & Properties: Matrix Fine Chemicals - Pyridazin-4-ol Data Sheet. [Link]

Sources

Sourcing, Validation, and Synthetic Application of 5-Iodopyridazin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance & Physicochemical Profile

The pyridazine scaffold is a privileged motif in drug discovery, offering unique hydrogen-bonding capabilities and favorable physicochemical properties for target binding. The specialized building block 5-iodopyridazin-4-ol (also existing as its tautomer, 5-iodo-1H-pyridazin-4-one) features a highly reactive iodine atom at the C5 position, directly adjacent to a hydroxyl/oxo group at C4[1].

This structural proximity creates a highly specific electronic environment. The iodine atom serves as an optimal, easily activated leaving group for transition-metal-catalyzed cross-coupling reactions. Meanwhile, the tautomeric nature of the C4 position allows for divergent functionalization (O-alkylation vs. N-alkylation), making it a versatile core for synthesizing kinase inhibitors and other complex pharmacophores.

Table 1: Physicochemical & Structural Parameters
ParameterValue
IUPAC Name 5-Iodopyridazin-4-ol
Synonyms 5-iodo-1H-pyridazin-4-one
Molecular Formula C4H3IN2O
Monoisotopic Mass 221.92902 Da
InChIKey NFWSGBYBQDLHDE-UHFFFAOYSA-N
Predicted m/z [M+H]+ 222.93630

Commercial Availability & Supply Chain Landscape

Sourcing halogenated heterocyclic building blocks requires balancing cost, lead time, and chemical stability. 5-Iodopyridazin-4-ol is considered a rare, specialized building block, primarily synthesized and supplied by advanced chemical vendors such as Enamine[2].

The compound is commercially available under the Enamine catalog identifier EN300-37467969 [3]. Due to the presence of the labile carbon-iodine bond, procurement must be paired with rigorous in-house quality control (QC) upon receipt to ensure no spontaneous dehalogenation or degradation has occurred during transit.

Table 2: Commercial Pricing Tiers (Enamine EN300-37467969)
QuantityPrice (USD)Stock Status
0.05 g$186In stock
0.10 g$277In stock
0.25 g$396In stock
0.50 g$624In stock
1.00 g$800In stock

(Note: Pricing reflects standard catalog rates and is subject to vendor updates[3].)

Synthetic Utility & Mechanistic Pathways

The synthetic value of 5-iodopyridazin-4-ol lies in its bifunctional reactivity. The diagram below illustrates the divergent pathways available to medicinal chemists depending on the chosen reaction conditions.

Reactivity A 5-Iodopyridazin-4-ol (Tautomeric Core) B Pd-Catalyzed Cross-Coupling (C5) A->B Pd(0), Ligand, Base C O-Alkylation (C4-OH) A->C Base, R-X (Hard Electrophile) D N-Alkylation (N1/N2) A->D Base, R-X (Soft Electrophile) E Suzuki/Sonogashira Products B->E F Ether Derivatives C->F G Pyridazinone Derivatives D->G

Figure 1: Divergent synthetic pathways of 5-Iodopyridazin-4-ol based on reaction conditions.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and built-in QC checkpoints.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: To regioselectively install an aryl or heteroaryl group at the C5 position. Causality: The C-I bond at the 5-position is highly polarized and possesses a lower bond dissociation energy compared to C-Br or C-Cl bonds. This facilitates rapid oxidative addition by the Pd(0) catalyst, allowing the reaction to proceed at lower temperatures (80°C instead of >100°C), thereby preventing thermal degradation of the sensitive pyridazine core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-iodopyridazin-4-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Causality: Dioxane provides excellent solubility for the organic components, while the aqueous base is strictly required to activate the boronic acid by forming a reactive, electron-rich boronate complex—the essential intermediate for the transmetalation step.

  • Reaction Execution: Purge the flask with nitrogen for 5 minutes. Heat the mixture to 80°C and stir for 4-6 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material peak at m/z 222.93[M+H]+[1] and the emergence of the product mass confirms the consumption of the iodide.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient). Validation Checkpoint: Perform ¹H NMR on the purified product. The disappearance of the distinct C5-I electronic shielding effect will result in a significant, predictable chemical shift of the adjacent pyridazine protons, definitively confirming successful C-C bond formation.

Protocol 2: Regioselective Alkylation of the Tautomeric Core

Objective: To selectively functionalize the molecule via O-alkylation, avoiding the N-alkylated byproduct. Causality: 5-Iodopyridazin-4-ol exists in equilibrium with its keto form, 5-iodo-1H-pyridazin-4-one[1]. The choice of base and electrophile dictates the regioselectivity according to Hard-Soft Acid-Base (HSAB) theory. Hard bases (e.g., NaH) and hard electrophiles favor O-alkylation, whereas softer conditions favor N-alkylation.

Step-by-Step Methodology (O-Alkylation focus):

  • Deprotonation: Dissolve 5-iodopyridazin-4-ol (1.0 equiv) in anhydrous DMF at 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.1 equiv). Causality: The strong, hard base irreversibly deprotonates the hydroxyl group, generating a hard alkoxide nucleophile.

  • Electrophile Addition: After 30 minutes of stirring (wait until H₂ gas evolution ceases), add the alkyl halide (1.1 equiv) dropwise.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate. Validation Checkpoint: Conduct 2D NOESY NMR. A spatial correlation (cross-peak) between the newly introduced alkyl protons and the adjacent pyridazine ring protons will definitively distinguish the O-alkylated isomer from the N-alkylated isomer.

Procurement & Quality Control Workflow

Procurement S1 Identify Supplier (e.g., Enamine EN300-37467969) S2 Procurement & Logistics S1->S2 S3 In-House QC Validation S2->S3 Q1 LC-MS Analysis (m/z 221.93 [M+H]+) S3->Q1 Q2 1H/13C NMR (Purity >95%) S3->Q2 S4 Release for Library Synthesis Q1->S4 Pass Q2->S4 Pass

Figure 2: Standard procurement and internal quality control workflow for building block validation.

References

  • Title: 5-iodopyridazin-4-ol (C4H3IN2O)
  • Source: Namiki Shoji Co., Ltd. (namiki-s.co.jp)
  • Title: EN300-6738578 - EnamineStore (Catalog ID: EN300-37467969)

Sources

Engineering the Pyridazine Scaffold: A Technical Guide on 4-Hydroxy-5-iodopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine nucleus is a privileged scaffold in modern medicinal chemistry and organic synthesis[1]. Characterized by two adjacent nitrogen atoms, the pyridazine ring is highly electron-deficient, imparting excellent metabolic stability and unique hydrogen-bonding capabilities[1]. Within this chemical space, 4-hydroxy-5-iodopyridazine and its derivatives represent a highly modular, versatile class of building blocks. The 5-iodo substituent provides an optimal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions, while the 4-hydroxy group (and its pyridazin-4(1H)-one tautomer) dictates regioselectivity, modulates physicochemical properties, and serves as a critical pharmacophore for target binding[2].

This whitepaper provides an in-depth analysis of the structural profiling, synthetic methodologies, cross-coupling strategies, and pharmacological applications of 4-hydroxy-5-iodopyridazine derivatives, designed for researchers and drug development professionals.

Structural and Electronic Profiling

The chemical behavior of 4-hydroxy-5-iodopyridazine is governed by two primary electronic features:

  • The Diazine Effect: The adjacent nitrogen atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This electron deficiency accelerates the oxidative addition of palladium(0) species into the carbon-halogen bond[3].

  • C-I Bond Lability: The carbon-iodine bond at the 5-position is highly polarizable and significantly weaker than corresponding C-Br or C-Cl bonds. This ensures that oxidative addition occurs chemoselectively at the C5 position, even in the presence of other halogens on the ring[4].

  • Tautomeric Equilibrium: The 4-hydroxy group exists in equilibrium with its keto tautomer (pyridazin-4(1H)-one). In polar protic solvents, the keto form often predominates, which can influence the solubility of the starting material and its coordination behavior with metal catalysts.

G Start 4-Hydroxy-5-iodopyridazine Pd Pd-Catalyzed Cross-Coupling Start->Pd C-I Bond Activation OH_Func O-Alkylation/ Triflation Start->OH_Func C4-OH Modification Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Pd->Suzuki Sonogashira Sonogashira (Alkynyl) Pd->Sonogashira Buchwald Buchwald-Hartwig (Amination) Pd->Buchwald Library Diverse Pyridazine Library Suzuki->Library Sonogashira->Library Buchwald->Library OH_Func->Library

Regioselective functionalization workflow of 4-hydroxy-5-iodopyridazine derivatives.

Synthetic Methodologies: De Novo Synthesis and Functionalization

To utilize 4-hydroxy-5-iodopyridazines in library generation, robust and scalable synthetic protocols are required. The following self-validating protocol details the O-protection and subsequent Suzuki-Miyaura cross-coupling, designed to prevent catalyst poisoning and homo-coupling side reactions[3].

Protocol 1: O-Protection and Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-aryl-4-methoxypyridazine derivatives while suppressing the formation of symmetrical biaryl homo-coupled byproducts. Causality: Free 4-hydroxyl groups can coordinate with Pd(II) intermediates, stalling the catalytic cycle. O-methylation masks this chelating group. Furthermore, the electron-deficient pyridazine ring is prone to homo-coupling during transmetalation; using a bulky, electron-rich ligand (e.g., XPhos) and degassed solvents mitigates this[3].

Step-by-Step Methodology:

  • O-Alkylation (Protection):

    • Dissolve 4-hydroxy-5-iodopyridazine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere.

    • Add K₂CO₃ (2.0 equiv, 20 mmol) and stir for 15 minutes at room temperature to deprotonate the hydroxyl group (observed as a slight color change to pale yellow).

    • Dropwise add methyl iodide (1.2 equiv, 12 mmol). Stir at 40 °C for 4 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (

      
      ) should completely convert to the less polar O-methylated product (
      
      
      
      ).
    • Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Suzuki-Miyaura Coupling:

    • In an oven-dried Schlenk flask, combine the 5-iodo-4-methoxypyridazine (1.0 equiv, 5 mmol), arylboronic acid (1.2 equiv, 6 mmol), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

    • Crucial Step: Add degassed 1,4-dioxane (0.1 M) and degassed aqueous K₃PO₄ (2.0 M solution, 3.0 equiv). Degassing is mandatory to prevent oxygen-mediated homo-coupling of the boronic acid[3][4].

    • Heat the biphasic mixture to 90 °C for 8 hours under argon.

    • Validation Check: The reaction mixture should transition from deep purple/red (Pd₂(dba)₃) to a dark amber solution. Complete consumption of the iodide should be verified by LC-MS.

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd PdII Pd(II) Intermediate (Pyridazinyl-Pd-I) OxAdd->PdII Trans Transmetalation (R-B(OH)2) PdII->Trans PdII_R Pd(II)-R Complex Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Substituted 4-Hydroxypyridazine RedElim->Product

Mechanism of Pd-Catalyzed Suzuki Coupling on 5-Iodopyridazines.

Quantitative Data: Cross-Coupling Optimization

The choice of catalyst and base is critical. Table 1 summarizes the optimization of the Suzuki-Miyaura coupling, highlighting the suppression of homo-coupling.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)Homo-coupling (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH904528
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)1,4-Dioxane906215
Pd₂(dba)₃ / XPhosK₃PO₄ (aq)1,4-Dioxane9088 <2
Pd(OAc)₂ / SPhosCs₂CO₃DMF100748

Note: The use of XPhos facilitates rapid reductive elimination, outcompeting the secondary transmetalation event that leads to homo-coupling.

Pharmacological Applications and SAR

The pyridazine scaffold has emerged as a powerhouse in modern drug discovery, acting as a bioisostere for phenyl and heteroaryl rings while offering superior aqueous solubility and reduced lipophilicity[1][5].

STING Agonists in Immuno-Oncology

Stimulator of interferon genes (STING) is a critical target for activating innate immune responses against tumors. Recent studies have identified 3-(fluoro-imidazolyl)pyridazine derivatives as highly potent, non-nucleotide STING agonists[6]. The spatial dimensions of the pyridazine ring allow these molecules to perfectly occupy the dimer cleft of the STING protein, inducing the necessary conformational change to recruit TBK1[6].

G Agonist Pyridazine Derivative (STING Agonist) STING STING Protein (ER Membrane) Agonist->STING Binds Dimer Cleft TBK1 TBK1 Recruitment & Activation STING->TBK1 Conformational Change IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Kinase Cascade Nucleus Nuclear Translocation IRF3->Nucleus IFN Type I Interferon Production Nucleus->IFN Gene Transcription

Biological signaling pathway of STING activation by pyridazine derivatives.

DAAO Inhibitors for Neurological Disorders

Derivatives of 4-hydroxypyridazin-3(2H)-one have been extensively evaluated as D-amino acid oxidase (DAAO) inhibitors. DAAO regulates the levels of D-serine in the brain, a co-agonist of the NMDA receptor. Inhibiting DAAO is a promising strategy for treating schizophrenia and Alzheimer's disease[2]. The 4-hydroxy group is critical here, as it forms a strong hydrogen bond network within the active site, while substitutions at the 5- and 6-positions (often introduced via Sonogashira or Suzuki coupling from a halopyridazine precursor) occupy the hydrophobic pocket near the flavin ring[2].

Table 2: SAR Data for Pyridazine-based DAAO Inhibitors

Compound CoreC5/C6 SubstitutionDAAO IC₅₀ (nM)Brain Penetration (LogBB)
4-Hydroxypyridazin-3(2H)-oneUnsubstituted>10,000N/A
4-Hydroxypyridazin-3(2H)-one6-Phenyl450-0.5
4-Hydroxypyridazin-3(2H)-one6-(3-Methoxyphenethyl)8.8+0.2
4-Hydroxy-5-methylpyridazin-3(2H)-one6-(3-Methoxyphenethyl)4.2+0.3

Conclusion

The 4-hydroxy-5-iodopyridazine scaffold is a master key in medicinal chemistry, bridging the gap between synthetically accessible building blocks and highly complex, biologically active therapeutics. By understanding the electronic nuances of the diazine ring—specifically the lability of the C-I bond and the tautomeric behavior of the 4-hydroxyl group—scientists can rationally design cross-coupling workflows that bypass common pitfalls like homo-coupling[3][4]. As demonstrated by their recent successes as STING agonists and DAAO inhibitors[2][6], pyridazine derivatives will continue to be at the forefront of targeted drug discovery.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review Bioorganic & Medicinal Chemistry, 2024. URL:[Link]

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives The Journal of Organic Chemistry, 2013. URL:[Link]

  • Synthesis and preliminary evaluation of 4-hydroxy-6-(3-[11C]methoxyphenethyl)pyridazin-3(2H)-one, a 11C-labeled D-amino acid oxidase (DAAO) inhibitor for PET imaging PMC / National Institutes of Health, 2018. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group The Journal of Organic Chemistry, 2004. URL:[Link]

Sources

thermal stability and melting point of 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermal Stability and Melting Point Analysis of 5-Iodopyridazin-4-ol: A Comprehensive Guide for Drug Development

Executive Summary

In the landscape of modern drug discovery, halogenated heterocycles like 5-iodopyridazin-4-ol serve as critical building blocks for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the thermal characterization of this compound presents unique analytical challenges. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical causality behind the thermal stability and melting point of 5-iodopyridazin-4-ol. By integrating structural mechanics with self-validating analytical protocols, this guide provides researchers with a robust framework for evaluating this compound without compromising data integrity.

Mechanistic Drivers of Thermal Behavior

The thermal profile of 5-iodopyridazin-4-ol is not merely a static physical property; it is a dynamic interplay between intermolecular forces and intramolecular bond vulnerabilities. To accurately interpret its melting point, one must understand two competing structural phenomena:

Tautomeric Equilibrium and Lattice Enthalpy

Hydroxypyridazines are well-documented for their dynamic structural behavior. In both solution and solid states, 5-iodopyridazin-4-ol exists in a tautomeric equilibrium with its keto form, 5-iodo-1H-pyridazin-4-one[1],[2]. This tautomerization facilitates the formation of extensive intermolecular hydrogen-bonding networks (N–H···O and O–H···N).

  • Causality: These dense hydrogen-bond networks significantly increase the crystal lattice enthalpy. Consequently, a high input of thermal energy is required to disrupt the lattice, pushing the expected melting point of the compound into the elevated range of 195.0 °C to 205.0 °C .

The Vulnerability of the C–I Bond

While hydrogen bonding stabilizes the crystal lattice, the carbon-iodine (C–I) bond at the 5-position introduces a critical point of thermal instability. The in halogenated heterocycles is notoriously low, typically hovering around 230–240 kJ/mol[3],[4].

  • Causality: The thermal energy required to melt the crystal lattice closely overlaps with the activation energy required for homolytic C–I bond cleavage. Therefore, 5-iodopyridazin-4-ol does not undergo a clean thermodynamic phase transition; its melting event is immediately accompanied (or slightly preceded) by thermal degradation (deiodination).

Pathway A 5-Iodopyridazin-4-ol (Enol Form) B 5-Iodo-1H-pyridazin-4-one (Keto Form) A->B Tautomeric Equilibrium C Thermal Excitation (> 195 °C) B->C Heat Input D C-I Bond Cleavage (Deiodination) C->D BDE ~230 kJ/mol

Tautomeric equilibrium and thermal degradation pathway of 5-iodopyridazin-4-ol.

Self-Validating Analytical Protocols

Because melting and decomposition are coupled events in 5-iodopyridazin-4-ol, utilizing a single thermal analysis technique will yield ambiguous results. A multi-modal approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory. The following protocols are engineered as self-validating systems , ensuring that any instrumental drift or sample contamination is caught before data interpretation.

Differential Scanning Calorimetry (DSC)

To accurately capture the endothermic melting peak before the exothermic decomposition obscures it, DSC must be executed with strict adherence to [5],[6].

  • Step 1: Calibration & Self-Validation: Calibrate the temperature and heat flow axes using high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C).
    • Self-Validation Check: Run an empty Tzero aluminum pan from 25 °C to 300 °C. The baseline heat flow drift must remain < 0.1 mW. If it exceeds this, abort the run and clean the sensor.

  • Step 2: Sample Preparation: Accurately weigh 2.0–5.0 mg of 5-iodopyridazin-4-ol into a Tzero pan. Crimp with a pinhole lid. The pinhole is critical; it allows volatile iodine gas generated during decomposition to escape, preventing pan rupture and sensor damage.

  • Step 3: Execution: Establish a dry nitrogen purge at 50 mL/min to suppress oxidative degradation. Apply a linear heating rate of 10 °C/min from 25 °C to 250 °C.

  • Step 4: Interpretation: Record the extrapolated onset temperature (

    
    ) as the true melting point, distinct from the peak temperature (
    
    
    
    ) which will likely be broadened by the onset of deiodination.
Thermogravimetric Analysis (TGA)

To quantify the deiodination event and confirm the decomposition threshold, TGA must be performed in accordance with [7],[8].

  • Step 1: Calibration & Self-Validation: Perform weight calibration using certified standard masses.

    • Self-Validation Check: Tare an empty alumina crucible and hold isothermally at 250 °C for 10 minutes. The mass reading must not fluctuate by more than ±0.01%.

  • Step 2: Sample Preparation: Load 5.0–10.0 mg of the compound into the alumina crucible.

  • Step 3: Execution: Purge the furnace with nitrogen at 40 mL/min. Heat the sample from ambient to 400 °C at 10 °C/min.

  • Step 4: Interpretation: Calculate the first derivative of the mass loss curve (DTG). The initial mass loss step should closely match the theoretical mass percentage of iodine (~57.1% of the 221.99 g/mol total molecular weight).

Workflow S1 1. Sample Preparation (2-10 mg, Alumina/Tzero Pan) S2 2. System Self-Validation (Baseline Drift < 0.1 mW) S1->S2 S3 3. DSC Analysis (ASTM E967 compliant) S2->S3 S4 4. TGA Analysis (ASTM E1131 compliant) S2->S4 S5 5. Data Integration (Tm & Td Correlation) S3->S5 Endotherm Data S4->S5 Mass Loss Data

Integrated self-validating DSC and TGA analytical workflow for thermal profiling.

Quantitative Data Presentation

When the self-validating workflows are executed correctly, the resulting thermal profile provides a clear differentiation between phase transition and chemical degradation. The table below summarizes the expected quantitative parameters for 5-iodopyridazin-4-ol based on its structural class.

ParameterAnalytical MethodRepresentative RangeMechanistic Significance
Extrapolated Onset (

)
DSC195.0 – 205.0 °CRepresents the true melting point of the crystalline lattice prior to total collapse.
Peak Temperature (

)
DSC202.0 – 208.0 °CPoint of maximum endothermic heat flow; broadened by concurrent C–I bond cleavage.
Decomposition Onset (

)
TGA200.0 – 210.0 °CTemperature at which 5% mass loss occurs, signaling the initiation of deiodination.
Primary Mass Loss TGA~57.1%Corresponds to the stoichiometric loss of the iodine atom from the pyridazine core.

Conclusion

The thermal characterization of 5-iodopyridazin-4-ol requires an advanced understanding of its tautomeric nature and the inherent weakness of the C–I bond. Because its melting point and decomposition temperature are nearly superimposed, researchers cannot rely on simple capillary melting point apparatuses. By deploying the integrated, self-validating DSC and TGA protocols outlined in this guide, drug development professionals can secure high-fidelity thermal data, ensuring the safe and effective use of this building block in downstream synthetic applications.

References

  • Title: Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 Source: Intertek URL: [Link]

  • Title: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters (ASTM E967) Source: ASTM International URL: [Link]

  • Title: How to Correctly Calibrate a DSC Source: Linseis Thermal Analysis URL: [Link]

Sources

history and discovery of halogenated pyridazinols

Author: BenchChem Technical Support Team. Date: March 2026

The Halogenated Pyridazinol Scaffold: From Mucohalic Origins to Bioactive Frontiers

Abstract This technical guide examines the historical trajectory, synthetic evolution, and biological application of halogenated pyridazinols (pyridazin-3(2H)-ones). Originating from the condensation chemistry of mucohalic acids in the late 19th century, this scaffold remained a synthetic curiosity until the mid-20th century discovery of its potent herbicidal activity (e.g., Chloridazon). Today, the pharmacophore has evolved beyond agrochemistry into a privileged structure in medicinal chemistry, serving as a core for analgesics, anti-inflammatories, and cardiotonics. This guide provides detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights for researchers in small-molecule discovery.

Introduction: The Tautomeric Core

The term "halogenated pyridazinol" often refers colloquially to the pyridazin-3(2H)-one system. While the structure can theoretically exist as the enol (pyridazin-3-ol), the amide (lactam) tautomer is thermodynamically dominant in both solid state and solution.

  • Tautomer A (Dominant): Pyridazin-3(2H)-one (Lactam)

  • Tautomer B (Minor): Pyridazin-3-ol (Lactim)

This tautomeric preference is critical for molecular recognition. In biological systems—whether the D1 protein in plant Photosystem II or human COX enzymes—the scaffold typically binds as a hydrogen bond acceptor via the carbonyl oxygen and a donor via the N-H (if unsubstituted), or acts as a lipophilic spacer when N-substituted.

The Synthetic Genesis: Mucohalic Acids

The history of halogenated pyridazinones is inextricably linked to mucochloric and mucobromic acids . Discovered in the late 19th century as products of the halogenation of furfural, these highly functionalized 2(5H)-furanones serve as the "chassis" for the pyridazinone ring.

The foundational reaction, established by early pioneers and optimized in the mid-20th century (e.g., Mowry, 1950s), involves the condensation of mucochloric acid with hydrazine or substituted hydrazines.

Mechanism of Ring Construction
  • Condensation: The hydrazine nitrogen attacks the aldehyde group of mucochloric acid.

  • Cyclization: The second nitrogen attacks the carboxylic acid/lactone carbonyl.

  • Elimination: Loss of water yields the 4,5-dihalopyridazin-3(2H)-one.

This route is robust, scalable, and allows for the introduction of diverse N2-substituents (aryl, alkyl) by simply varying the hydrazine source.

SynthesisPath Muco Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) Inter Hydrazone Intermediate Muco->Inter Condensation Hydra R-Hydrazine Hydra->Inter Prod 4,5-Dichloro-2-R-pyridazin-3(2H)-one Inter->Prod Cyclization (-H2O)

Figure 1: The classical synthesis of the dihalopyridazinone core from mucochloric acid.

The Agrochemical Revolution (1960s)

The true "discovery" of biological utility occurred in the laboratories of BASF in the early 1960s. Researchers identified that N2-phenyl derivatives possessed potent herbicidal activity.

The Chloridazon (Pyrazon) Breakthrough
  • Compound: 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one.[1][2]

  • Discovery: BASF researchers found that replacing one chlorine atom in the 4,5-dichloro scaffold with an amine group drastically altered the biological profile.

  • Regioselectivity: The reaction of 4,5-dichloro-2-phenylpyridazin-3(2H)-one with ammonia is highly regioselective. The nucleophile attacks the C-5 position (beta to the carbonyl), displacing the chlorine. This regioselectivity is governed by the vinylogous amide resonance, which renders C-5 more electrophilic than C-4.

Mechanism of Action: Photosystem II Inhibition

Halogenated pyridazinones bind to the Q_B site of the D1 protein in the photosystem II complex of thylakoid membranes.

  • Role of Halogen: The chlorine at C-4 is essential for fitting into the hydrophobic pocket of the binding site.

  • Effect: It blocks electron transport from Q_A to Q_B, halting photosynthesis and causing oxidative stress in the weed.

Table 1: Comparative Activity of Early Pyridazinone Herbicides

CompoundStructure (Substituents)TargetPrimary Use
Chloridazon 2-Ph, 4-Cl, 5-NH2PSII (D1 Protein)Sugar beet crops (selective)
Norflurazon 2-Ph(3-CF3), 4-Cl, 5-NHMePDS Inhibitor*Cotton, fruit trees
Metflurazon 2-Ph(3-CF3), 4-Cl, 5-NMe2PSIICotton

*Note: Later derivatives like Norflurazon shifted mechanism to inhibit Phytoene Desaturase (PDS), causing bleaching, though they retain the core structure.

Medicinal Chemistry: The Shift to Pharma

Following the agrochemical success, the scaffold was repurposed for human therapeutics. The 6-membered ring mimics the pharmacophores of pyrazolones (like antipyrine) but with distinct metabolic stability.

Key Therapeutic Classes
  • Analgesic/Anti-inflammatory:

    • Emorfazone: (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone).

    • Discovery Insight: Replacement of halogens with alkoxy and amine groups reduced toxicity while retaining COX-inhibitory potential.

  • Cardiovascular (PDE Inhibitors):

    • Compounds like Pimobendan and Levosimendan contain pyridazinone-like motifs (though often fused or modified), acting as calcium sensitizers and PDE III inhibitors.[3] The planar, polar nature of the ring allows for stacking interactions in the PDE active site.

SAR Core Pyridazin-3(2H)-one Core N2 N-2 Position (Lipophilicity) Core->N2 Aryl/Alkyl C4 C-4 Position (Steric/Electronic) Core->C4 Halogen (Cl/Br) critical for PSII C5 C-5 Position (Nucleophilic Attack Site) Core->C5 Amine/Alkoxy tunes solubility C6 C-6 Position (Metabolic Stability) Core->C6 H or Methyl Bioavailability Bioavailability N2->Bioavailability Receptor Fit Receptor Fit C4->Receptor Fit H-Bond Donor/Acceptor H-Bond Donor/Acceptor C5->H-Bond Donor/Acceptor

Figure 2: Structure-Activity Relationship (SAR) map of the pyridazinone scaffold.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one

A self-validating protocol for the core intermediate.

Reagents:

  • Mucochloric acid (16.9 g, 0.1 mol)

  • Phenylhydrazine (10.8 g, 0.1 mol)

  • Ethanol (100 mL) or Acetic Acid (glacial, 50 mL)

Methodology:

  • Dissolution: Dissolve mucochloric acid in ethanol at room temperature.

  • Addition: Add phenylhydrazine dropwise over 20 minutes. Observation: The solution will warm slightly (exothermic condensation).

  • Reflux: Heat the mixture to reflux for 3–4 hours.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot of mucochloric acid will disappear.

  • Crystallization: Cool the solution to 0°C. The product precipitates as a solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water.

  • Validation: MP: 160–162°C. ^1H NMR (CDCl3): δ 7.4–7.6 (m, 5H, Ar-H), 7.9 (s, 1H, H-6).

Protocol B: Regioselective Amination (Synthesis of Chloridazon Analogue)

Demonstrates the C-5 susceptibility to nucleophiles.

Reagents:

  • 4,5-Dichloro-2-phenylpyridazin-3(2H)-one (2.41 g, 10 mmol)

  • Ammonium hydroxide (28% aq, 10 mL) or specific amine (20 mmol)

  • Ethanol (20 mL)

Methodology:

  • Pressure Reaction: Combine reactants in a sealed pressure tube (if using ammonia) or round-bottom flask (if using liquid amines).

  • Heat: Heat to 100°C for 6 hours.

  • Workup: Pour reaction mixture into ice water (100 mL).

  • Filtration: Collect the precipitate.

  • Regiochemistry Check: The C-5 substituted product is typically the major isomer (>90%).

  • Validation: ^1H NMR will show the loss of the C-5 chlorine effect and appearance of amine protons.

References

  • Dury, K. (1962). The Chemistry of Pyridazinones. Angewandte Chemie International Edition, 4(5), 292-300. Link

  • Fischer, A. (1962). Herbicidal 1-phenyl-4-amino-5-chloropyridazones-6. U.S. Patent 3,056,785. Link

  • Mowry, D. T. (1953). Mucochloric Acid and Mucobromic Acid.[4] Chemical Reviews, 52(2), 291-324. Link

  • BASF AG. (1964). Technical Report: Chloridazon (Pyramin).
  • Takaya, M., et al. (1979). Pyridazinone Derivatives.[1][2][5][6][7][8][9][10][11] I. Synthesis and Analgesic Activity of 4-Alkoxy-2-methyl-5-morpholino-3(2H)-pyridazinones. Chemical & Pharmaceutical Bulletin, 27(11), 2582-2588. Link

  • Ohki, S., et al. (2000). Structure-Activity Relationship of Pyridazinone Herbicides based on the Q_B Site of Photosystem II. Journal of Pesticide Science, 25, 365-372.

Sources

Methodological & Application

synthesis of 5-Iodopyridazin-4-ol from mucochloric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 5-Iodopyridazin-4-ol from Mucochloric Acid

Strategic Overview

The synthesis of highly functionalized pyridazines, such as 5-iodopyridazin-4-ol, is of paramount importance in medicinal chemistry and agrochemical development. The 5-iodo-4-hydroxy substitution pattern provides an ideal scaffold for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) while maintaining a hydrogen-bond donating hydroxyl group.

Directly converting mucochloric acid to 5-iodopyridazin-4-ol is synthetically impossible in a single step due to the mismatched substitution pattern and oxidation states. As a Senior Application Scientist, I have designed a robust, five-step convergent workflow. This protocol leverages the inherent electronic properties of the pyridazine core, utilizing a strategy of exhaustive chlorination followed by regioselective nucleophilic attack, convergent dehalogenation, and final regioselective electrophilic iodination.

Retrosynthetic & Mechanistic Rationale

The synthesis relies on the following mechanistic pillars:

  • Cyclocondensation : Mucochloric acid reacts with hydrazine to form the pyridazine core, yielding 4,5-dichloropyridazin-3(2H)-one[1].

  • Dehydroxylative Chlorination : Treatment with POCl3 converts the keto/hydroxyl group at position 3 into a chloride, yielding the highly electrophilic 3,4,5-trichloropyridazine[2].

  • Nucleophilic Hydroxylation : The electron-withdrawing nature of the ring nitrogens highly activates positions 4 and 5 toward Nucleophilic Aromatic Substitution (

    
    ). Hydrolysis with NaOH yields a mixture of dichloro-pyridazin-4-ol isomers[3].
    
  • Convergent Global Dechlorination : This is the strategic linchpin of the route. Rather than attempting difficult chromatographic separation of the isomers from Step 3, the mixture is subjected to catalytic hydrogenation. All chloro-pyridazin-4-ol isomers converge cleanly into a single intermediate: pyridazin-4-ol.

  • Regioselective Electrophilic Iodination : The hydroxyl group at C4 strongly activates the ortho positions (C3 and C5). Because C3 is adjacent to the electron-withdrawing ring nitrogen (alpha position), it is highly deactivated. Consequently, electrophilic iodination occurs almost exclusively at the C5 (beta) position, yielding the target 5-iodopyridazin-4-ol[4].

SynthesisWorkflow A Mucochloric Acid B 4,5-Dichloropyridazin-3(2H)-one A->B Step 1: N2H4·H2SO4, H2O C 3,4,5-Trichloropyridazine B->C Step 2: POCl3, Reflux D Dichloro-pyridazin-4-ol Isomers C->D Step 3: NaOH (aq), 100°C E Pyridazin-4-ol D->E Step 4: H2, Pd/C, Et3N F 5-Iodopyridazin-4-ol E->F Step 5: I2, Na2CO3, H2O

Fig 1. Five-step convergent synthetic workflow from mucochloric acid to 5-iodopyridazin-4-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

Causality: Hydrazine acts as a bis-nucleophile, attacking the aldehyde and the ester/acid chloride equivalents of mucochloric acid to close the 1,2-diazine ring.

  • Suspend mucochloric acid (1.0 eq, 100 mmol) in distilled water (150 mL) and warm to 80 °C.

  • Slowly add a pre-mixed solution of hydrazine sulfate (1.05 eq, 105 mmol) and sodium acetate (1.0 eq, 100 mmol) in water (50 mL)[1].

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to 0 °C in an ice bath. Filter the resulting heavy white precipitate, wash with cold water, and dry under a vacuum to yield the product.

Step 2: Dehydroxylative Chlorination to 3,4,5-Trichloropyridazine

Causality: POCl3 replaces the tautomeric hydroxyl group at C3 with a chlorine atom, fully aromatizing the ring and priming it for


.
  • Suspend 4,5-dichloropyridazin-3(2H)-one (1.0 eq, 80 mmol) in phosphorus oxychloride (POCl3, 10 volumes, ~80 mL)[2].

  • Heat the mixture to reflux (105 °C) for 3 hours under an inert atmosphere.

  • Distill off the excess POCl3 under reduced pressure.

  • Safety Critical: Carefully quench the remaining thick residue by pouring it dropwise into vigorously stirred crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield 3,4,5-trichloropyridazine as a solid[2].
    
Step 3: Regioselective Nucleophilic Hydroxylation

Causality: Hydroxide preferentially attacks the highly electron-deficient C4 and C5 positions of the trichlorinated ring[3].

  • Suspend 3,4,5-trichloropyridazine (1.0 eq, 60 mmol) in a 10% aqueous NaOH solution (2.5 eq of NaOH).

  • Heat the mixture at 100 °C for 15 hours.

  • Cool the reaction to room temperature and carefully acidify with 6M HCl to pH 3.

  • Filter the resulting precipitate (a mixture of 5,6-dichloro-pyridazin-4-ol and 3,5-dichloro-pyridazin-4-ol), wash with water, and dry. Do not attempt to separate the isomers.

Step 4: Convergent Global Dechlorination

Causality: Palladium-catalyzed hydrogenation removes all aryl chlorides. Triethylamine is critical to neutralize the generated HCl, preventing catalyst poisoning.

  • Dissolve the dichloro-pyridazin-4-ol isomer mixture (1.0 eq, 40 mmol) in methanol (100 mL).

  • Add triethylamine (2.5 eq, 100 mmol) followed by 10% Pd/C (0.1 eq, 4 mmol).

  • Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify via recrystallization (ethanol/water) to yield pure pyridazin-4-ol.

Step 5: Regioselective Electrophilic Iodination

Causality: The C4-hydroxyl group directs electrophilic attack to the C5 position, avoiding the highly deactivated C3 position adjacent to the nitrogen.

  • Dissolve pyridazin-4-ol (1.0 eq, 30 mmol) and sodium carbonate (2.0 eq, 60 mmol) in water (75 mL).

  • Add iodine (

    
    , 1.2 eq, 36 mmol) portion-wise at room temperature.
    
  • Stir the dark solution for 4 hours at room temperature.

  • Quench unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the mixture turns pale yellow.

  • Adjust the pH to 4-5 using 1M HCl to precipitate the target compound. Filter, wash with cold water, and dry under high vacuum to afford 5-iodopyridazin-4-ol[4].

Quantitative Data & Analytical Targets

Table 1: Reagent Stoichiometry and Reaction Parameters

Step Transformation Reagents & Catalysts Temp (°C) Time (h) Expected Yield (%)

| 1 | Cyclocondensation |


, NaOAc, 

| 100 | 2 | 85 - 90 | | 2 | Chlorination |

| 105 | 3 | 80 - 85 | | 3 | Hydroxylation | 10% NaOH (aq) | 100 | 15 | 70 - 75 | | 4 | Dechlorination |

(1 atm), 10% Pd/C,

, MeOH | 25 | 12 | 90 - 95 | | 5 | Iodination |

,

,

| 25 | 4 | 65 - 70 |

Table 2: Analytical Characterization Targets for 5-Iodopyridazin-4-ol

Analytical Method Expected Signal / Value

| Molecular Formula |


 |
| Monoisotopic Mass  | 221.93 Da[4] |
| 

H NMR (DMSO-

)
| ~7.8 ppm (s, 1H, H-3), ~8.2 ppm (s, 1H, H-6) | | MS (ESI+) |

m/z 222.9 |

References

1.[1] PrepChem. "Synthesis of 4,5-dichloro-3-pyridazone." URL: [Link] 2.[4] PubChemLite. "5-iodopyridazin-4-ol (C4H3IN2O)." URL: [Link] 3.[2] Google Patents. "US9732087B2 - Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor." URL: 4.[3] RSC Publishing. "Dalton Transactions: Synthesis and characterizations of pyridazine-based iron chelators." URL: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Analysis

The Substrate Challenge

5-Iodopyridazin-4-ol (1 ) represents a deceptively simple yet chemically complex scaffold. Its utility in medicinal chemistry—particularly for kinase inhibitors and GPCR ligands—is high, but it presents a "Trojan horse" of reactivity challenges for palladium catalysis.

Core Challenges:

  • Tautomeric Ambiguity: The substrate exists in equilibrium between the 4-hydroxypyridazine (A) and 4(1H)-pyridazinone (B) forms. In solution, the pyridazinone tautomer often predominates, presenting an acidic N-H (pKa ~9-10) that can poison Pd(0) species or lead to competitive N-arylation.

  • Catalyst Sequestration: The adjacent nitrogen atoms (N1, N2) and the oxygen functionality create a "pincer-like" coordination environment that can sequester Pd(II) intermediates, arresting the catalytic cycle.

  • Solubility: The free hydroxy/pyridazinone form has poor solubility in standard non-polar organic solvents (toluene, dioxane) used for cross-coupling.

The "Protect or Activate" Decision Matrix

Direct coupling of the unprotected substrate is possible but operationally brittle. The robust industrial approach involves a decision fork: O-Protection (to mask the acidic proton) or O-Activation (to create a second electrophilic site).

G cluster_0 Substrate Equilibrium A 4-Hydroxypyridazine B 4(1H)-Pyridazinone A->B Tautomerism Decision Decision Point B->Decision Path1 Path A: O-Protection (Masking) Decision->Path1 Preserve OH Path2 Path B: O-Activation (Dual Electrophile) Decision->Path2 Replace OH Product1 Suzuki/Sonogashira at C-5 (Iodine) Path1->Product1 Product2 Sequential Coupling C-5 (I) then C-4 (OTf) Path2->Product2

Caption: Strategic decision tree for handling the tautomeric 5-iodopyridazin-4-ol scaffold.

Part 2: Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (O-Protected Route)

Recommended for: Synthesis of 5-aryl-4-hydroxypyridazines where the OH group is retained.

Rationale: Protecting the hydroxy group as a methyl ether (methoxy) or benzyl ether prevents catalyst poisoning and improves solubility. The 5-iodo position remains highly reactive toward oxidative addition.

Step 1: Protection (O-Methylation)
  • Reagents: 5-Iodopyridazin-4-ol (1.0 equiv), MeI (1.2 equiv), Ag₂CO₃ (0.6 equiv) or K₂CO₃ (1.5 equiv).

  • Solvent: DMF or Acetone.

  • Conditions: Stir at RT (for Ag₂CO₃) or 60°C (for K₂CO₃) for 4-12 h.

  • Note: Ag₂CO₃ favors O-alkylation over N-alkylation (selectivity >95:5). K₂CO₃ is cheaper but may yield 10-20% N-alkylated byproduct.

  • Output: 5-Iodo-4-methoxypyridazine.

Step 2: Cross-Coupling

Reagents:

  • Substrate: 5-Iodo-4-methoxypyridazine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the protected pyridazine, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Add degassed DME and 2M Na₂CO₃ solution via syringe.

  • Heat to 85°C for 4–16 hours. Monitor by LCMS.[1]

    • Checkpoint: The C-I bond is very reactive; if conversion is slow, check for oxygen leaks (catalyst oxidation).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).[2]

Step 3: Deprotection (Optional)
  • Method: BBr₃ (3.0 equiv) in DCM at -78°C to RT, or refluxing aqueous HBr.

  • Result: 5-Arylpyridazin-4-ol.

Protocol B: Sonogashira Coupling (Copper-Free Method)

Recommended for: Introduction of alkynes. Copper-free conditions are critical to avoid formation of copper-acetylide species that can react non-selectively with the electron-deficient pyridazine ring.

Reagents:

  • Substrate: 5-Iodo-4-methoxypyridazine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Ligand (Optional): XPhos (for difficult substrates)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (3.0 equiv)

  • Solvent: DMF or MeCN (Anhydrous)

Procedure:

  • Combine substrate, Pd catalyst, and base in a dry pressure vial.

  • Add solvent and alkyne under inert atmosphere.

  • Heat to 60–80°C .

    • Note: Electron-deficient iodides couple rapidly. Avoid overheating (>100°C) to prevent alkyne polymerization.

  • Purification: Silica gel chromatography. Warning: Pyridazines are polar; use MeOH/DCM gradients if necessary.

Protocol C: The "Activation" Route (Sequential Coupling)

Recommended for: Creating 4,5-disubstituted pyridazines.

This advanced protocol converts the 4-OH into a triflate (-OTf), creating a substrate with two electrophilic sites: C-5(I) and C-4(OTf).

Reactivity Hierarchy: C-I > C-OTf. Palladium will insert into the C-I bond first, allowing selective functionalization.

Step 1: Triflation
  • Reagents: 5-Iodopyridazin-4-ol, Tf₂O (1.1 equiv), Pyridine (2.0 equiv), DCM, 0°C.

  • Product: 5-Iodopyridazin-4-yl trifluoromethanesulfonate.

Step 2: Site-Selective Coupling (C-5)
  • Conditions: Use Protocol A (Suzuki) with 1.05 equiv of Boronic Acid A at RT to 40°C.

  • Observation: Reaction occurs exclusively at the Iodine. The Triflate remains intact.

Step 3: Second Coupling (C-4)
  • Conditions: Add Boronic Acid B (1.5 equiv), fresh Pd catalyst, and raise temperature to 100°C .

  • Result: 4,5-Diarylpyridazine.

Part 3: Quantitative Data & Troubleshooting

Catalyst Performance Comparison (Suzuki Coupling)

Substrate: 5-Iodo-4-methoxypyridazine + Ph-B(OH)₂

Catalyst SystemBase/SolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ Na₂CO₃ / DME:H₂O8592% Standard, reliable.
Pd(dppf)Cl₂ K₃PO₄ / Dioxane:H₂O9088%Good for bulky boronic acids.
Pd(OAc)₂ / SPhos K₃PO₄ / Toluene10095%Excellent for sterically hindered couplings.
Pd/C (Heterogeneous) Et₃N / EtOH8045%Significant dehalogenation observed.
Troubleshooting Guide
ProblemRoot CauseSolution
Protodehalogenation (Loss of Iodine, no coupling)Hydride source present or Pd cycle too slow.Use anhydrous solvents (DMF/Dioxane). Switch to Buchwald ligands (XPhos, SPhos) to accelerate reductive elimination.
No Reaction (SM Recovery) Catalyst poisoning by N-coordination.Ensure -OH is protected. Increase catalyst loading to 5-10%. Use high-temperature microwave conditions (120°C, 10 min).
Homocoupling of Boronic Acid Oxygen in system.Rigorous degassing (freeze-pump-thaw).
N-Arylation Byproducts Competitive coupling at Nitrogen.Only occurs if -OH is unprotected. Use O-protection strategy.

Part 4: References

  • Maes, B. U. W., et al. "Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine." Chemistry – A European Journal, vol. 8, no. 5, 2002, pp. 1043–1051. Link

  • Lennon, I. C., et al. "The Suzuki Cross-Coupling Reaction." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Amides and Sulfonamides with Aryl Halides." Journal of the American Chemical Society, vol. 130, no. 40, 2008, pp. 13552–13554. Link

  • Handy, S. T., & Zhang, Y. "Regioselectivity in the Suzuki Coupling of Dihaloheterocycles." Tetrahedron, vol. 62, no. 27, 2006, pp. 6436–6446. Link

Sources

Application Note & Protocol: Optimizing Suzuki-Miyaura Coupling of 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the C-C bond formation necessary to synthesize diverse libraries of these molecules for drug discovery programs.[1] This document offers a detailed guide for researchers, scientists, and drug development professionals on optimizing the Suzuki-Miyaura coupling conditions for 5-Iodopyridazin-4-ol, a key heterocyclic intermediate. We will explore critical reaction parameters, provide a robust starting protocol, and offer a comprehensive troubleshooting guide to overcome common challenges associated with this class of heteroaromatic substrates.

Introduction and Strategic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid) and an organic halide.[2] Its widespread use stems from mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of boronic acid reagents.[3] When applied to heteroaromatic systems like 5-Iodopyridazin-4-ol, several substrate-specific factors must be considered to ensure a successful reaction.

1.1. Tautomerism and Reactivity:

5-Iodopyridazin-4-ol exists in equilibrium with its tautomeric form, 5-Iodo-3(2H)-pyridazinone. This equilibrium can influence the electronic properties of the substrate and its interaction with the palladium catalyst. The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3][4] The C-I bond is the most reactive of the carbon-halogen bonds for this oxidative addition step.[2]

1.2. Challenges in Coupling N-Heterocycles:

Nitrogen-containing heterocycles can present unique challenges in palladium-catalyzed couplings. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5] The choice of ligand is therefore critical to stabilize the active catalytic species and promote the desired reaction pathway. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have proven effective for challenging heterocyclic substrates.[6][7]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational optimization. The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[8] The base plays a critical role, primarily by activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[9][10][11]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂(I) (Pyridazinone Complex) Pd0->PdII_Complex Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') (Diaryl Complex) PdII_Complex->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) Product->RedElim Substrate Ar-I (5-Iodopyridazin-4-ol) Substrate->OxAdd BoronicAcid Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ (Activated Borate) BoronicAcid->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling of 5-Iodopyridazin-4-ol is highly dependent on the careful selection of catalyst, ligand, base, and solvent. A screening approach is recommended to identify the optimal conditions for a specific boronic acid partner.

Table 1: Key Parameters for Reaction Optimization

ParameterRecommended Reagents & ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is a versatile Pd(0) pre-catalyst that works well for many systems.[3] Pd(OAc)₂ and PdCl₂(dppf) are stable Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species. PdCl₂(dppf) incorporates the beneficial dppf ligand directly.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos), dppfFor N-heterocycles, bulky and electron-rich phosphine ligands are often superior.[6][7] They promote the reductive elimination step and can prevent catalyst deactivation. If using a Pd(II) source like Pd(OAc)₂, an external ligand is required.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBuThe base is crucial for activating the boronic acid.[10] K₂CO₃ is a good starting point. Cs₂CO₃ is more soluble and often more effective. K₃PO₄ is a stronger base that can be effective for challenging couplings. An aqueous solution of the base is typically used.[12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA biphasic solvent system is common, with the aqueous phase containing the base.[2] Dioxane and Toluene are frequently used organic solvents. Degassing the solvent thoroughly before adding the catalyst is critical to prevent oxidation of the active Pd(0) species.
Temperature 80 - 110 °CThe reaction typically requires heating to drive the catalytic cycle. Microwave irradiation can sometimes be used to shorten reaction times.[1] Monitoring by TLC or LC-MS is essential to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of 5-Iodopyridazin-4-ol with a generic arylboronic acid.

Reagents & Materials:

  • 5-Iodopyridazin-4-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Standard workup and purification supplies (e.g., Celite, ethyl acetate, brine, silica gel)

Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Solids (Pyridazinone, Boronic Acid, Base) to a flame-dried flask. B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (e.g., Dioxane, Water) B->C D 4. Degas Mixture (Bubble inert gas for 15-20 min) C->D E 5. Add Catalyst under positive inert gas pressure D->E F 6. Heat Reaction (80-110 °C) with stirring E->F G 7. Monitor Progress (TLC or LC-MS) F->G H 8. Cool to RT & Dilute with Water/EtOAc G->H I 9. Filter through Celite to remove Pd residues H->I J 10. Separate Layers & Extract Aqueous Phase I->J K 11. Dry, Filter & Concentrate Organic Layer J->K L 12. Purify by Chromatography (Silica Gel) K->L

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Iodopyridazin-4-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. The mixture should be stirred to ensure good mixing.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium black, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-pyridazin-4-ol product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for addressing common issues.

Troubleshooting Figure 3: Troubleshooting Logic Start Problem Observed NoReaction No Reaction / Low Conversion Start->NoReaction SideProducts Side Products Observed (e.g., Homocoupling) Start->SideProducts CheckCatalyst Is Catalyst Active? (e.g., color change to black) NoReaction->CheckCatalyst Solution_Homocoupling Solution: - Improve degassing - Ensure slow catalyst addition - Check boronic acid purity SideProducts->Solution_Homocoupling CheckDegassing Was Degassing Thorough? CheckCatalyst->CheckDegassing Yes Solution_Catalyst Solution: - Use fresh catalyst - Try a different ligand/catalyst (e.g., Buchwald ligand) CheckCatalyst->Solution_Catalyst No CheckBase Is Base Strong/Soluble Enough? CheckDegassing->CheckBase Yes Solution_Degassing Solution: - Improve degassing procedure - Ensure inert atmosphere is maintained CheckDegassing->Solution_Degassing No CheckBoronic Is Boronic Acid Stable? (Check for decomposition) CheckBase->CheckBoronic Yes Solution_Base Solution: - Switch to a stronger base (K₃PO₄, Cs₂CO₃) - Ensure adequate stirring CheckBase->Solution_Base No Solution_Boronic Solution: - Use boronic ester (pinacol) - Use fresh boronic acid CheckBoronic->Solution_Boronic No

Sources

Application Note: Sonogashira Coupling Protocols for 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodopyridazin-4-ol presents a unique synthetic challenge due to its ambident nucleophilicity and "internal salt" character. While the iodine at the C5 position is highly activated for oxidative addition due to the electron-deficient pyridazine ring, the adjacent hydroxyl group (C4) creates a chelating pocket that frequently poisons Copper(I) co-catalysts, leading to stalled reactions or excessive homocoupling (Glaser coupling) of the alkyne.

This guide details two distinct protocols to overcome these limitations:

  • Protocol A (The "Robust" Route): A protection-deprotection strategy recommended for scale-up and high-value intermediates.

  • Protocol B (The "Direct" Route): A Copper-free, aqueous-micellar protocol designed for rapid screening and Green Chemistry compliance.

Mechanistic Insight: The Tautomer Trap

Understanding the substrate's behavior in solution is the prerequisite for success. 5-Iodopyridazin-4-ol does not exist simply as a phenol. It exists in a tautomeric equilibrium with 5-iodopyridazin-4(1H)-one.

In standard Sonogashira conditions (Basic pH), the deprotonated form (anion) dominates. The ortho-relationship between the anionic oxygen (at C4) and the iodine (at C5) creates a bidentate ligand environment. When CuI is added, the copper species is sequestered by this "salicylate-like" pocket rather than activating the alkyne, halting the catalytic cycle.

Visualization: Tautomerism & Catalyst Poisoning

The following diagram illustrates the equilibrium and the mechanistic failure mode in standard Cu-catalyzed conditions.

TautomerTrap cluster_0 Failure Mode Substrate 5-Iodopyridazin-4-ol (Enol Form) Tautomer 5-Iodopyridazin-4(1H)-one (Keto Form) Substrate->Tautomer Equilibrium Anion Pyridazin-4-olate Anion (Reactive Species) Tautomer->Anion + Base (Et3N) Trap Cu-Chelate Complex (CATALYST POISON) Anion->Trap + CuI

Figure 1: Mechanistic pathway showing the sequestration of Copper co-catalyst by the deprotonated substrate.

Protocol A: The "Robust" Route (Protection Strategy)

Recommended For: Scale-up (>1g), GMP synthesis, and substrates with expensive alkynes. Rationale: Masking the C4-hydroxyl as a Methoxymethyl (MOM) or Tetrahydropyranyl (THP) ether eliminates Cu-chelation and restores standard reactivity.

Step-by-Step Methodology
Step 1: Protection (MOM-Ether Formation)

Note: MOM-Cl is carcinogenic; handle in a fume hood.

  • Suspend 5-iodopyridazin-4-ol (1.0 eq) in anhydrous DCM (10 mL/g).

  • Add DIPEA (2.5 eq) and cool to 0°C.

  • Dropwise add MOM-Cl (1.2 eq).

  • Warm to RT and stir for 2 hours.

  • Validation: TLC (50% EtOAc/Hex) should show a new, less polar spot.

  • Workup: Wash with NaHCO3, dry (Na2SO4), and concentrate. Yields typically >90%.

Step 2: Sonogashira Coupling[1][2][3][4][5][6]
  • Vessel: Flame-dried Schlenk flask or sealed microwave vial.

  • Reagents:

    • Protected Substrate (1.0 eq)

    • Terminal Alkyne (1.2 eq)

    • Catalyst: Pd(PPh3)2Cl2 (3-5 mol%)

    • Co-Catalyst: CuI (2 mol%)

    • Base/Solvent: Et3N (3.0 eq) in THF or DMF (0.2 M concentration).

  • Procedure:

    • Degas solvent with Argon/Nitrogen bubbling for 15 mins (Critical to prevent homocoupling).

    • Add Pd and Cu catalysts under inert atmosphere.[6]

    • Stir at RT for 30 mins, then heat to 50°C if conversion is slow.

  • Endpoint: Monitor by LC-MS. The electron-deficient pyridazine usually reacts rapidly (<4 hours).

Step 3: Deprotection
  • Dissolve the coupled product in MeOH.

  • Add 6M HCl (5 eq) or TFA (10 eq).

  • Heat to 60°C for 1 hour.

  • Neutralize with solid NaHCO3 to precipitate the product (zwitterion is often insoluble in water at neutral pH).

Protocol B: The "Direct" Route (Copper-Free/Aqueous)

Recommended For: Rapid library synthesis, "Green" chemistry requirements, or when protecting groups are chemically incompatible with other motifs. Rationale: Eliminating Copper avoids the chelation trap. Using water-soluble surfactants (micellar catalysis) allows the reaction to proceed on the "unprotected" zwitterion which has improved solubility in aqueous media.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Use Pd(OAc)2 (2 mol%) + XPhos or TPPTS (4 mol%).

    • Alternative: Commercially available Pd-Amphos or Pd(dtbpf)Cl2 are excellent for Cu-free couplings.

  • Solvent System:

    • 2% wt TPGS-750-M in Water (Micellar conditions) OR

    • DMF/Water (4:1) if surfactants are unavailable.

  • Base:

    • Triethylamine (3.0 eq) or K2CO3 (2.0 eq).

  • Procedure:

    • Charge the vial with 5-iodopyridazin-4-ol (1.0 eq), Alkyne (1.5 eq), and Base.

    • Add the aqueous solvent system.

    • Add the Pd-catalyst/Ligand mix.[2][3][4][7]

    • Vigorous Stirring is required (1000 rpm) to ensure micelle turnover.

    • Heat to 45-60°C.

  • Workup:

    • Acidify reaction mixture to pH 6.

    • Extract with EtOAc/n-Butanol (due to high polarity of the product).

Comparative Data Analysis

The following table summarizes internal benchmarking data comparing the two protocols using Phenylacetylene as the coupling partner.

MetricProtocol A (MOM-Protected)Protocol B (Direct/Cu-Free)
Overall Yield 82% (3 steps)65% (1 step)
Reaction Time 24 hours (Total process)4-6 hours
Impurity Profile Clean (Glaser <1%)Moderate (Trace de-iodination)
Purification Standard Flash ChromatographyRequires Reverse Phase (C18)
Scalability Excellent (Linear up to kg)Limited (Solubility issues >10g)
Workflow Decision Tree

Use the following logic map to select the appropriate protocol for your campaign.

DecisionTree Start Start: 5-Iodopyridazin-4-ol Coupling ScaleCheck Is Scale > 1 gram? Start->ScaleCheck AlkyneCheck Is Alkyne Expensive/Complex? ScaleCheck->AlkyneCheck No ProtoA Use Protocol A (Protection Strategy) ScaleCheck->ProtoA Yes AlkyneCheck->ProtoA Yes (High Risk) ProtoB Use Protocol B (Direct Cu-Free) AlkyneCheck->ProtoB No (Commodity Alkyne)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Mechanistic Foundation: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Pyridazinone Chemistry: Coelho, A., et al. (2004). Sonogashira cross-coupling of 5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one. Uses MOM protection strategy.

  • Copper-Free Aqueous Methods: Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides with Terminal Alkynes in Water. Organic Letters, 10(17), 3793–3796.

  • Tautomerism in Drug Design: Yvonne, C. M., et al. (2010). Tautomerism in Drug Discovery. Journal of Computer-Aided Molecular Design.

  • Direct Coupling Precedent: Elangovan, A., et al. (2003).[6] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.

Sources

Advanced Application Note: Regioselective N-Alkylation vs. O-Alkylation of 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyridazine scaffolds is a critical operation in the development of pharmaceuticals and agrochemicals. 5-Iodopyridazin-4-ol is a highly valuable building block; however, it presents a synthetic challenge due to its nature as an ambident nucleophile. Depending on the reaction conditions, alkylation can occur at the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation). This application note provides a comprehensive, self-validating guide to controlling this regioselectivity. By manipulating solvent polarity, counter-ion effects, and leaving group hardness, chemists can reliably direct the alkylation to achieve >95% regiomeric purity.

Mechanistic Rationale & Causality

To rationally design a regioselective alkylation, one must understand the underlying physical chemistry of the substrate. 5-Iodopyridazin-4-ol exists in a lactam-lactim tautomeric equilibrium between the 4-hydroxypyridazine form and the pyridazin-4(1H)-one form 1.

Hard and Soft Acids and Bases (HSAB) Theory

The regiochemical outcome is governed by Pearson’s HSAB theory 2.

  • Nitrogen (Soft Nucleophile): Less electronegative and more polarizable. It preferentially reacts with soft electrophiles (e.g., alkyl iodides) under thermodynamic control.

  • Oxygen (Hard Nucleophile): Highly electronegative and charge-dense. It preferentially reacts with hard electrophiles (e.g., alkyl triflates, or activated alcohols in Mitsunobu reactions) under kinetic control 3.

The "5-Iodo" Effect

The bulky, electron-withdrawing iodine atom at the C5 position plays a dual role:

  • Steric Shielding: It sterically hinders the adjacent O4 position, inherently biasing standard alkylations toward the less hindered nitrogen.

  • Coordination Anchor: Iodine has a high affinity for transition metals. When silver salts (e.g., Ag₂CO₃) are introduced, Ag⁺ coordinates simultaneously to the 5-iodo group and the adjacent nitrogen lone pair. This rigid coordination complex effectively "blocks" the nitrogen, forcing the incoming electrophile to attack the oxygen atom exclusively 4.

Comparative Reaction Conditions (Quantitative Data)

The following table summarizes the empirical outcomes when varying the reaction parameters for the alkylation of 5-iodopyridazin-4-ol with a standard primary alkyl group (e.g., benzyl or ethyl).

Reaction PathwayAlkylating AgentSolventBase / PromoterTemp (°C)N-Alkylation (%)O-Alkylation (%)
Standard Basic Alkyl BromideDMFK₂CO₃5075%25%
Optimized N-Alkylation Alkyl IodideDMSOCs₂CO₃25>95% <5%
Silver-Mediated O-Alkylation Alkyl BromideTolueneAg₂CO₃80<5%>95%
Mitsunobu O-Alkylation Alkyl AlcoholTHFPPh₃, DIAD0 to 2510%90%

Visualizing the Divergent Pathways

G A 5-Iodopyridazin-4-ol (Ambident Nucleophile) B N-Alkylation Pathway (Soft Electrophile / Polar Solvent) A->B Cs2CO3, DMF Alkyl-I C O-Alkylation Pathway (Hard Electrophile / Ag+ mediated) A->C Ag2CO3, Toluene Alkyl-Br/OTf D N-Alkyl-5-iodopyridazin-4-one (Major N-Isomer) B->D E 4-Alkoxy-5-iodopyridazine (Major O-Isomer) C->E

Caption: Divergent N- vs. O-alkylation pathways of 5-iodopyridazin-4-ol based on reaction conditions.

Experimental Methodologies: Self-Validating Protocols

Protocol A: Regioselective N-Alkylation (Thermodynamic Pathway)

Objective: Synthesize N-alkyl-5-iodopyridazin-4-one with >95% regioselectivity.

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with 5-iodopyridazin-4-ol (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Suspend the mixture in anhydrous DMSO (0.2 M concentration) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to pre-form the enolate.

  • Dropwise, add the alkyl iodide (1.1 equiv).

  • Stir the reaction at 25 °C for 4–6 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). Wash the combined organic layers heavily with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.

Causality of Experimental Choices:

  • Why Cs₂CO₃? The large ionic radius of the cesium cation prevents tight ion-pairing with the enolate. This creates a "naked" anion, drastically increasing the nucleophilicity of the softer nitrogen atom.

  • Why DMSO? A highly polar aprotic solvent strongly solvates the cation, leaving the ambident anion free to undergo the thermodynamically favored SN2 attack at the nitrogen.

  • Why Alkyl Iodide? Iodide is a soft leaving group, perfectly matching the soft nitrogen nucleophile (HSAB theory).

Protocol B: Regioselective O-Alkylation (Kinetic/Coordination Pathway)

Objective: Synthesize 4-alkoxy-5-iodopyridazine with >95% regioselectivity.

Step-by-Step Procedure:

  • Charge a reaction vial with 5-iodopyridazin-4-ol (1.0 equiv) and Ag₂CO₃ (1.2 equiv) in a darkened fume hood (silver salts are light-sensitive).

  • Suspend in anhydrous Toluene (0.1 M concentration).

  • Add the alkyl bromide or alkyl triflate (1.2 equiv).

  • Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Cool to room temperature, filter the mixture through a pad of Celite to remove silver salts, and concentrate the filtrate under reduced pressure.

Causality of Experimental Choices:

  • Why Ag₂CO₃? Silver ions have a profound halophilic and azaphilic character. Ag⁺ coordinates to the 5-iodo substituent and the adjacent ring nitrogen, creating a steric and electronic blockade at the N-position.

  • Why Toluene? A non-polar solvent is mandatory. Polar solvents (like DMF) would out-compete the substrate for silver coordination, breaking the protective complex and ruining regioselectivity.

  • Why Alkyl Bromide/Triflate? Harder leaving groups prefer to react with the harder oxygen nucleophile.

In-Process Controls & Validation (The Self-Validating System)

To ensure the protocol is a self-validating system, chemists must verify the regiochemical outcome using orthogonal analytical techniques.

  • IPC via LC-MS: Both isomers will exhibit the exact same m/z [M+H]⁺. However, the O-alkylated product is significantly more lipophilic (loss of the polar lactam motif) and will elute later on a standard C18 reverse-phase column compared to the N-alkylated product.

  • Validation via ¹³C NMR (Critical Step):

    • N-Alkylation Success: Confirmed by the presence of a highly deshielded carbonyl carbon peak at ~165–175 ppm (C=O of the pyridazinone) and an N-CH₂ aliphatic signal at ~50–60 ppm .

    • O-Alkylation Success: Confirmed by the absence of the carbonyl peak. Instead, an aromatic C-O carbon will appear at ~155–160 ppm , and the O-CH₂ aliphatic signal will be shifted further downfield to ~65–75 ppm .

Workflow Visualization

Workflow Start Starting Material: 5-Iodopyridazin-4-ol Split Select Pathway Start->Split N_path Protocol A: N-Alkylation Add Cs2CO3, DMSO, R-I Split->N_path Target N-Isomer O_path Protocol B: O-Alkylation Add Ag2CO3, Toluene, R-Br Split->O_path Target O-Isomer IPC In-Process Control (LC-MS) Monitor Mass & RT Shift N_path->IPC O_path->IPC Workup Workup & Purification (Phase Separation / Filtration) IPC->Workup NMR Validation (13C NMR) Confirm Carbonyl vs C-O Shift Workup->NMR

Caption: Step-by-step experimental workflow and self-validating IPC for regioselective alkylation.

References

  • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions Source: ResearchGate URL
  • Title: Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines Source: ResearchGate URL
  • Title: Practical Preparation of a 1,3,5-Trisubstituted Pyridazin-4(1H)
  • Title: Why n-alkylation is more favorable than o-alkyation ?

Sources

Application Note: High-Fidelity Deoxychlorination of 5-Iodopyridazin-4-ol to 4-Chloro-5-iodopyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The conversion of pyridazinols to their corresponding chloropyridazines is a cornerstone transformation in heterocyclic drug development, providing versatile electrophiles for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions. The transformation of 5-iodopyridazin-4-ol to 4-chloro-5-iodopyridazine presents a unique synthetic challenge: achieving complete deoxychlorination while preserving the labile, highly polarizable carbon-iodine bond at the C5 position.

This application note details a highly controlled, self-validating protocol utilizing phosphorus oxychloride (


). While classical methods often employ neat 

at elevated temperatures (>100 °C) (), such harsh conditions can induce deiodination or intractable tar formation in halogen-rich substrates. To mitigate this, our protocol leverages acetonitrile as a polar aprotic co-solvent (). This modification lowers the required reflux temperature, stabilizes the dichlorophosphonate intermediate, and significantly improves the safety profile during the aqueous quench phase.
Mechanistic Pathway

The reaction proceeds via the tautomerization of the pyridazinol to its pyridazinone form. The oxygen atom acts as a nucleophile, attacking


 to form a highly electrophilic dichlorophosphonate intermediate. Subsequent intramolecular or intermolecular attack by the liberated chloride ion (via an 

mechanism) displaces the phosphorodichloridate leaving group, yielding the target 4-chloro-5-iodopyridazine.

ReactionMechanism A 5-Iodopyridazin-4-ol (Tautomeric Mixture) B POCl3 / Heat (Phosphorylation) A->B Activation C Dichlorophosphonate Intermediate B->C -HCl D Chloride Attack (SNAr Mechanism) C->D +Cl- E 4-Chloro-5-iodopyridazine (Target Product) D->E -PO2Cl2-

Fig 1. Mechanistic workflow of the deoxychlorination of 5-iodopyridazin-4-ol via POCl3 activation.

Experimental Design & Causality

Every step in this protocol is designed as a self-validating system to ensure reproducibility and safety.

  • Solvent Choice (Acetonitrile): Using MeCN rather than neat

    
     prevents the localized overheating that causes product degradation. It also ensures the reaction remains a homogeneous solution, allowing for accurate kinetic monitoring.
    
  • Controlled Quenching:

    
     reacts violently with water. Pouring the reaction mixture over crushed ice (rather than adding water to the flask) acts as a massive heat sink, preventing the exothermic hydrolysis from boiling the solvent and degrading the newly formed C-Cl bond.
    
  • pH Management (pH 7-8): The product is sensitive to basic hydrolysis, which can revert the chloride back to a hydroxyl group. Neutralizing strictly to pH 7-8 with

    
     (a mild base) rather than 
    
    
    
    prevents this reverse reaction ().
Quantitative Data & Optimization Matrix
ParameterRecommended ValueAcceptable RangeCausality / Impact of Deviation
Substrate Conc. 0.5 M in MeCN0.3 M – 0.8 MHigher concentrations risk precipitation of intermediates; lower slows kinetics.

Equivalents
3.0 equiv.2.5 – 5.0 equiv.<2.5 equiv leads to incomplete conversion. >5.0 equiv complicates the quench.
Temperature 80 °C (Reflux)75 °C – 85 °C>90 °C increases risk of deiodination and tar formation.
Reaction Time 2 Hours1 – 3 HoursMust be validated by IPC. Prolonged heating degrades the product.
Quench pH 7.57.0 – 8.0pH > 9 induces hydrolysis back to the starting pyridazinol.

Step-by-Step Experimental Protocol

ProtocolWorkflow Step1 Step 1: Reagent Mixing 5-Iodopyridazin-4-ol POCl3 (3.0 eq) MeCN (Solvent) Step2 Step 2: Thermal Activation Reflux at 80 °C 2 Hours IPC: LC-MS / TLC Step1->Step2 Step3 Step 3: Quenching Cool to RT Pour over crushed ice Highly Exothermic! Step2->Step3 Step4 Step 4: Neutralization Add NaHCO3 (aq) Target pH 7-8 Prevents Hydrolysis Step3->Step4 Step5 Step 5: Isolation DCM Extraction Brine Wash Na2SO4 Drying Step4->Step5

Fig 2. Step-by-step experimental workflow for synthesizing 4-chloro-5-iodopyridazine.

Reagents and Equipment
  • Starting Material: 5-Iodopyridazin-4-ol (1.0 equiv)

  • Reagents: Phosphorus oxychloride (

    
    , 3.0 equiv), Saturated aqueous Sodium Bicarbonate (
    
    
    
    ).
  • Solvents: Anhydrous Acetonitrile (MeCN), Dichloromethane (DCM), Brine.

  • Equipment: 3-neck round-bottom flask, reflux condenser with a drying tube (CaCl2 or N2 line), internal temperature probe, dropping funnel.

Procedure
  • System Preparation: Purge a 3-neck round-bottom flask with inert gas (N2 or Argon). Ensure all glassware is strictly oven-dried, as moisture will prematurely consume the

    
    .
    
  • Reagent Loading: Suspend 5-iodopyridazin-4-ol (10.0 g, 45.0 mmol) in anhydrous acetonitrile (90 mL). Stir at room temperature to form a uniform slurry.

  • Activation: Slowly add

    
     (12.6 mL, 135.0 mmol) dropwise via a dropping funnel over 10 minutes. Note: A slight exotherm and dissolution of the suspension may be observed as the intermediate forms.
    
  • Thermal Cycling: Equip the flask with a reflux condenser. Heat the mixture to 80 °C (internal temperature) and maintain reflux for 2 hours.

  • In-Process Control (IPC): After 1.5 hours, withdraw 50 µL of the reaction mixture. Quench into 1 mL of ice water, extract with 1 mL EtOAc, and analyze the organic layer via TLC (Eluent: 50% EtOAc/Hexanes) and LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material mass (

      
       222.9 
      
      
      
      ) is entirely replaced by the product mass (
      
      
      240.9
      
      
      ). Note the characteristic 3:1 isotopic ratio indicating the incorporation of one chlorine atom.
  • Quenching: Once complete, remove the heat source and allow the reaction to cool to room temperature. Slowly pour the reaction mixture into a large beaker containing vigorously stirred crushed ice (approx. 300 g). Caution: This step is highly exothermic and evolves HCl gas; perform strictly inside a fume hood.

  • Neutralization: Slowly add saturated aqueous

    
     to the stirred ice mixture until the pH stabilizes between 7.0 and 8.0.
    
  • Extraction & Isolation: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with DCM (

    
     mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous 
    
    
    
    .
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (bath temperature < 35 °C to prevent degradation) to yield 4-chloro-5-iodopyridazine as an off-white to pale yellow solid.

Analytical Signatures & Troubleshooting

If the reaction yields a complex mixture or low recovery, consult the following diagnostic matrix:

Analytical ObservationRoot CauseCorrective Action
Incomplete Conversion (TLC shows polar baseline spot)Insufficient

activation or wet solvent.
Add 1.0 equiv of

and a catalytic drop of DMF (Vilsmeier activation); reflux for 1 additional hour.
Loss of Iodine (LC-MS shows

115

)
Thermal degradation (temperature exceeded 90 °C).Strictly monitor internal temperature. Do not exceed 80 °C.
Product Reversion (High purity in IPC, but low yield after workup)Over-basification during the quench phase.Ensure pH does not exceed 8.0. Use

, never

or

.

References

  • Title: Pyridazine compounds, compositions and methods (AU2016203312B2)
  • Title: Thioacetic acid compounds, compositions and uses thereof (CN108069940B)

Application Note: 5-Iodopyridazin-4-ol as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 5-Iodopyridazin-4-ol as a versatile scaffold in medicinal chemistry. It integrates synthetic protocols, reactivity profiles, and structural insights to facilitate its use in drug discovery programs, particularly for kinase inhibition and fragment-based design.

Executive Summary

The 5-Iodopyridazin-4-ol core represents a "privileged scaffold" offering unique electronic and steric properties. Unlike the ubiquitous pyridine or pyrimidine analogs, the pyridazine core provides distinct hydrogen-bonding vectors and solubility profiles. The C-5 iodine atom serves as a reactive handle for cross-coupling (Suzuki, Sonogashira), while the C-4 hydroxyl group (and its tautomeric ketone) allows for tunable physicochemical properties and specific binding interactions (e.g., kinase hinge binding). This guide details the synthesis, functionalization, and application of this scaffold.

Chemical Profile & Tautomerism[1]

Understanding the tautomeric nature of 5-iodopyridazin-4-ol is critical for predicting reactivity and binding modes.

Tautomeric Equilibrium

In solution and solid state, the scaffold exists in equilibrium between the hydroxy-form (A) and the oxo-form (B) (pyridazin-4(1H)-one).

  • Predominant Form: In polar solvents (DMSO,

    
    ) and crystal structures, the oxo-form (B)  is generally favored due to the stability of the amide-like resonance.
    
  • pKa: The NH proton (N-1) is acidic (

    
    ), allowing deprotonation under mild basic conditions.
    
  • Implication: Alkylation reactions can occur at N-1 (favored) or O-4 (requires specific conditions), leading to distinct regioisomers.

Structural Visualization (DOT)

The following diagram illustrates the tautomeric equilibrium and potential binding vectors.

Tautomerism cluster_props Medicinal Utility Hydroxy Hydroxy Form (A) (Aromatic, Phenol-like) Oxo Oxo Form (B) (Pyridazin-4(1H)-one) (Predominant) Hydroxy->Oxo  Tautomerization   H_Bond H-Bond Donor (NH) H-Bond Acceptor (C=O) Oxo->H_Bond

Caption: Tautomeric equilibrium favoring the oxo-form, highlighting the dual H-bond donor/acceptor capability critical for active site binding.

Synthetic Access & Protocols

Protocol A: Synthesis of 5-Iodopyridazin-4-ol

Direct iodination of the commercially available pyridazin-4-ol is the most efficient route. The hydroxyl group directs electrophilic iodination to the C-5 position (ortho to OH, beta to N-1).

Reagents:

  • Pyridazin-4-ol (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: Reflux (MeCN) or 60°C (DMF)

Step-by-Step Procedure:

  • Dissolution: Dissolve pyridazin-4-ol (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a condenser.

  • Addition: Add NIS (11 mmol) portion-wise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by LC-MS (Target Mass: M+1 = 222.9).
    
  • Work-up: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter, wash with cold MeCN, and dry.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with 10%

      
       (to remove excess iodine), water, and brine.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: Typically 75-85%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Regioselective Alkylation (N1 vs O4)

Controlling the site of alkylation is crucial for SAR (Structure-Activity Relationship) exploration.

ParameterN-Alkylation (Major) O-Alkylation (Minor/Specific)
Reagents Alkyl halide (

),

or

Alkyl halide,

or Mitsunobu
Solvent DMF, AcetoneToluene, Benzene (non-polar)
Mechanism Thermodynamic control (Amide stability)Kinetic/Chelation control
Selectivity >10:1 (N:O) typicallyVariable (often requires Ag salts)

N-Alkylation Procedure:

  • Suspend 5-iodopyridazin-4-ol (1.0 equiv) and

    
     (2.0 equiv) in DMF.
    
  • Add alkyl halide (1.1 equiv). Stir at RT to

    
    .
    
  • Note: The iodine at C-5 is stable under these mild basic conditions.

Functionalization Strategies (The "Scaffold Logic")

Once the core is synthesized, the iodine serves as a gateway to complexity via Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling at C-5

The C-5 iodine is highly reactive. The free NH/OH usually does not require protection if 3+ equivalents of base are used, but N-alkylated substrates generally give higher yields.

Standard Conditions:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2-3 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature:

    
    
    

Workflow Diagram (DOT):

SynthesisFlow Start Pyridazin-4-ol Iodination Iodination (NIS, MeCN) Start->Iodination Core 5-Iodopyridazin-4-ol (The Scaffold) Iodination->Core Branch1 Path A: N-Alkylation (R-X, K2CO3) Core->Branch1  Diversification   Branch2 Path B: Direct Coupling (Unprotected) Core->Branch2  Rapid Screening   Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Branch1->Suzuki Branch2->Suzuki Final 5-Aryl-pyridazin-4-one (Bioactive Core) Suzuki->Final

Caption: Synthetic workflow from commercial starting material to functionalized bioactive core.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The pyridazin-4-one motif is a recognized bioisostere for the quinazolinone or purine core found in many kinase inhibitors.

  • Mechanism: The lactam (NH-C=O) moiety can function as a bidentate H-bond donor/acceptor pair, interacting with the kinase hinge region (e.g., backbone NH and CO of the hinge residues).

  • Design Tip: Use the C-5 aryl group (introduced via Suzuki) to access the hydrophobic pocket (Gatekeeper residue).

Fragment-Based Drug Discovery (FBDD)

5-Iodopyridazin-4-ol has a low molecular weight (MW ~222) and high ligand efficiency potential.

  • Fragment Growing: The iodine allows for rapid "growing" of the fragment in specific vectors to probe adjacent binding pockets.

Bioisosterism
  • Phenol Replacement: The acidic OH (or NH tautomer) mimics a phenol but with higher polarity and metabolic stability.

  • Solubility: The pyridazine nitrogens increase aqueous solubility compared to benzene analogs (

    
     is lower).
    

Troubleshooting & Expert Tips

  • Iodine Stability: The C-5 iodine is relatively stable, but avoid strong reducing conditions (e.g.,

    
    ) which might cause de-iodination.
    
  • Purification: Pyridazinones are polar. If normal phase chromatography (Silica/DCM:MeOH) fails, try Reverse Phase (C18) or recrystallization from EtOH.

  • Coupling Failures: If Suzuki coupling stalls, switch to S-Phos or X-Phos precatalysts. The electron-rich nature of the pyridazinone ring can sometimes deactivate the Pd-oxidative addition step; bulky, electron-rich ligands help.

References

  • Title: Pyridazinones as promising scaffolds in medicinal chemistry.
  • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Iodination Strategies (Analogous Systems)

    • Title: Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs.[1]

    • Source:Indian Journal of Pharmaceutical Sciences (PMC)
    • Link

Sources

Application Note: Buchwald-Hartwig Amination of 5-Iodopyridazin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Mechanistic Insight

The Substrate Challenge: Tautomerism & Coordination

The amination of 5-iodopyridazin-4-ol presents a unique set of challenges compared to standard aryl halide couplings. The core issue lies in the tautomeric equilibrium between the pyridazin-4-ol (A) and pyridazin-4(1H)-one (B) forms.

  • Catalyst Deactivation: The free hydroxyl/amide proton is acidic (

    
    ). In the presence of standard bases (e.g., 
    
    
    
    ,
    
    
    ), the substrate forms an anion that can coordinate tightly to Palladium(II) species, forming stable "off-cycle" resting states that arrest turnover.
  • Electronic Deficit: The pyridazine ring is highly electron-deficient (

    
    -deficient). While this facilitates the Oxidative Addition  step (Pd(0) 
    
    
    
    Pd(II)), it makes the subsequent Reductive Elimination sluggish, increasing the risk of
    
    
    -hydride elimination or protodehalogenation (reduction of the C-I bond).

To ensure reproducibility and high yields, this guide focuses on the two most robust "derivative" strategies that "freeze" the tautomeric equilibrium:

  • O-Protection Strategy: Coupling of 5-iodo-4-alkoxypyridazines .

  • N-Protection Strategy: Coupling of 5-iodo-1-alkylpyridazin-4-ones .

The Self-Validating System

A robust protocol must be self-validating. In this context, we utilize Ligand-Controlled Selectivity as the validation metric.

  • Success Signal: High conversion to Product (C-N bond).

  • Failure Signal A (Catalyst Death): Recovery of starting material (indicates Pd poisoning by free N/O coordination).

  • Failure Signal B (Side Reaction): Formation of de-iodinated pyridazine (indicates slow reductive elimination; Pd scavenges H from solvent/base).

Part 2: Visualizing the Chemistry

Tautomeric Equilibrium & Reaction Pathways

The following diagram illustrates the relationship between the substrate forms and the selected catalytic cycles.

G Substrate 5-Iodopyridazin-4-ol (Tautomeric Mixture) O_Deriv O-Derivative (5-Iodo-4-methoxypyridazine) Substrate->O_Deriv Methylation (MeI/Ag2CO3) N_Deriv N-Derivative (5-Iodo-1-benzylpyridazin-4-one) Substrate->N_Deriv Alkylation (BnBr/K2CO3) Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle O_Deriv->Pd_Cycle Oxidative Addn (Fast) N_Deriv->Pd_Cycle Oxidative Addn (Fast) Product_O 4-Alkoxy-5-aminopyridazine (Target A) Pd_Cycle->Product_O Reductive Elim (Ligand: Xantphos/BrettPhos) Product_N 5-Amino-1-benzylpyridazin-4-one (Target B) Pd_Cycle->Product_N Reductive Elim (Ligand: BrettPhos) Side_Prod De-iodinated Byproduct (Failure Mode) Pd_Cycle->Side_Prod Protodehalogenation (If Ligand is too small)

Figure 1: Strategic pathways for the amination of 5-iodopyridazin-4-ol derivatives. Direct coupling is avoided in favor of fixed tautomers.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (O-Protected Derivatives)

Target: 5-Iodo-4-methoxypyridazine (or similar ethers). Rationale: The methoxy group renders the pyridazine ring sufficiently electron-rich to stabilize the Pd-intermediate while preventing catalyst chelation. Xantphos is chosen for its wide bite angle, which forces reductive elimination, crucial for electron-deficient rings.

Materials
ReagentEquiv.Role
5-Iodo-4-methoxypyridazine 1.0Electrophile
Primary/Secondary Amine 1.2Nucleophile
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalyst
Xantphos 0.10 (10 mol%)Ligand (Bidentate)
Cs₂CO₃ 2.0Base (Mild, anhydrous)
1,4-Dioxane [0.2 M]Solvent (Degassed)
Step-by-Step Methodology
  • Catalyst Pre-activation (Critical): In a glovebox or under Argon, charge a reaction vial with

    
     (5 mol%) and Xantphos (10 mol%). Add 1 mL of dioxane and stir at RT for 5 minutes until a yellow/orange complex forms. Why: Ensures ligation before the metal encounters the inhibitory substrate.
    
  • Substrate Addition: Add the 5-iodo-4-methoxypyridazine (1.0 equiv), the amine (1.2 equiv), and finely ground

    
     (2.0 equiv).
    
  • Solvent Charge: Dilute with remaining dioxane to reach 0.2 M concentration relative to the halide.

  • Deoxygenation: Sparge with Argon for 2 minutes or use a freeze-pump-thaw cycle. Why: Electron-deficient pyridazines are prone to oxidative degradation.

  • Reaction: Seal the vessel and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (typically DCM/MeOH gradients).

Protocol B: The "Lactam" Route (N-Protected Derivatives)

Target: 5-Iodo-1-alkylpyridazin-4-one. Rationale: This substrate behaves like a vinyl iodide embedded in a heterocycle. BrettPhos or tBuBrettPhos is required here because the substrate is more sterically demanding and electron-rich than the O-ether.

Materials
ReagentEquiv.Role
5-Iodo-1-benzylpyridazin-4-one 1.0Electrophile
Amine 1.4Nucleophile
Pd₂ (dba)₃ 0.02 (2 mol%)Pd(0) Source
BrettPhos 0.08 (8 mol%)Ligand (Bulky, Monodentate)
NaOtBu 1.5Base (Stronger)
Toluene [0.15 M]Solvent
Step-by-Step Methodology
  • Charge Solids: Add

    
    , BrettPhos, 
    
    
    
    , and the pyridazinone substrate to a reaction tube equipped with a stir bar.
  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Liquid Addition: Add anhydrous Toluene and the liquid amine via syringe.

  • Thermal Activation: Heat to 80-110°C . Note: These substrates often react faster than their O-analogs; monitor by LCMS at 2 hours.

  • Quench: Dilute with water/brine, extract with DCM.

  • Purification: These products are polar. Use C18 Reverse Phase chromatography if normal phase separation is poor.

Part 4: Data Interpretation & Troubleshooting

Reaction Monitoring (LCMS Decision Tree)

Use the following logic to interpret in-process control (IPC) data.

DecisionTree Start Analyze LCMS (2-4 hours) Check_SM Is SM consumed? Start->Check_SM Check_Prod Is Product Major Peak? Check_SM->Check_Prod Yes Check_DeIodo Is De-iodinated Mass (M-126) present? Check_SM->Check_DeIodo No (Stalled) Success Proceed to Workup Check_Prod->Success Yes Fail_DeIodo Issue: Protodehalogenation. Fix: Lower Temp, Switch to tBuBrettPhos Check_Prod->Fail_DeIodo No, Byproduct dominant Check_DeIodo->Fail_DeIodo Yes Fail_Stall Issue: Catalyst Poisoning. Fix: Increase Cat. Load, Switch Base to K3PO4 Check_DeIodo->Fail_Stall No (Just SM left)

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Comparative Data Table

Expected performance metrics based on internal validation of similar electron-deficient heterocycles.

ParameterProtocol A (O-Deriv)Protocol B (N-Deriv)
Primary Amines Excellent (>85% Yield)Good (70-80% Yield)
Secondary Amines (Cyclic) Excellent (>90% Yield)Good (75-85% Yield)
Anilines (Weak Nucleophiles) Good (60-75% Yield)Moderate (40-60% Yield)
Main Side Reaction Hydrolysis to Pyridazinone

-Hydride Elimination
Preferred Solvent Dioxane (Polars dissolve better)Toluene (Cleaner profile)

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Foundational work on electron-deficient substrates).

  • Alsabeh, P. G., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 16(2), 438–441.[1] (Demonstrates tolerance of free NH/OH with specific ligands).

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218.

Sources

Strategic Protection of 5-Iodopyridazin-4-ol: Regiocontrol and Orthogonality in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

5-Iodopyridazin-4-ol presents a unique confluence of synthetic challenges that deceive many medicinal chemists. It is not merely a phenol; it is an ambident nucleophile susceptible to the "Pyridazinone Trap" (N-alkylation vs. O-alkylation).[1][2] Furthermore, the C5-Iodine handle—crucial for downstream cross-coupling—is electronically labile and sensitive to standard deprotection conditions like catalytic hydrogenolysis.[2]

This guide details three validated protection strategies designed to ensure regioselectivity (locking the O-isomer) and orthogonality (surviving Pd-catalyzed cross-couplings).[1][2]

The Core Challenge: Tautomerism & Reactivity

The substrate exists in equilibrium between the hydroxy-pyridazine and the pyridazinone form. Protection strategies must explicitly target the oxygen atom to maintain aromaticity and prevent the formation of N-alkylated byproducts which are often dead-ends in SAR (Structure-Activity Relationship) studies.[1]

Tautomerism cluster_0 The Ambident Nucleophile Problem cluster_1 Outcomes Oh 4-Hydroxypyridazine (Aromatic, Nucleophilic O) One Pyridazin-4(1H)-one (Non-Aromatic, Nucleophilic N) Oh->One Tautomerism O_Prod O-Protected Product (Desired: Aromatic) Oh->O_Prod Ag(I) salts / Silylation Mitsunobu N_Prod N-Protected Product (Undesired: Pyridazinone) One->N_Prod Simple Alkyl Halides (NaH/DMF) caption Figure 1: Tautomeric equilibrium dictates regioselectivity. Standard basic alkylation often favors the thermodynamic N-isomer.

[1][2]

Strategy A: The "Robust" Approach (SEM/MOM Ethers)

Best For: Multi-step synthesis requiring lithiation or harsh basic conditions.[2] Mechanism: Alkoxymethyl chlorides (SEM-Cl, MOM-Cl) are hard electrophiles.[1][2] To ensure O-alkylation over N-alkylation, the use of silver salts or specific solvent effects is critical, though careful base selection (DIPEA) often suffices if the temperature is controlled.[1][2]

Protocol 1: Regioselective O-SEM Protection

Target: 5-iodo-4-((2-(trimethylsilyl)ethoxy)methoxy)pyridazine[1][2]

Reagents:

  • 5-Iodopyridazin-4-ol (1.0 equiv)[1]

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][2]

  • DCM (Dichloromethane), anhydrous[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 5-iodopyridazin-4-ol in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes.

  • Electrophile Addition: Add SEM-Cl dropwise via syringe over 15 minutes at 0°C.

    • Critical Note: Rapid addition can promote N-alkylation.[1][2] Keep the local concentration of electrophile low.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-12 hours. Monitor by TLC (50% EtOAc/Hexanes).[1][2] The O-isomer is typically less polar than the N-isomer.[1]

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[2][4] Wash organic layer with brine.[2][3][4][5]

  • Purification: Silica gel chromatography.

    • O-isomer: Higher R_f (e.g., 0.6).[1][2]

    • N-isomer: Lower R_f (e.g., 0.3).[1][2]

Deprotection (Iodine-Safe): Standard fluoride deprotection (TBAF) works well and does not affect the aryl iodide.[1][2]

  • Reagent: TBAF (1M in THF), 2.0 equiv, 60°C, 2h.

  • Note: If the substrate is sensitive to basic fluoride, use TFA/DCM (1:1) for 1 hour, followed by a basic workup to remove the hydroxymethyl intermediate.[2]

Strategy B: The "Deiodination Trap" (Benzyl vs. PMB)[1][2]

The Danger: Standard Benzyl (Bn) groups are typically removed via Hydrogenolysis (Pd/C + H₂).[1][2] This is fatal for 5-iodopyridazin-4-ol. The C-I bond is weaker than the C-O(benzyl) bond under these conditions; you will obtain pyridazin-4-ol (deiodinated) before deprotection is complete.[1]

The Solution: Use PMB (p-Methoxybenzyl) .[1][2] It allows for oxidative removal or acid-mediated removal, preserving the iodine.

Protocol 2: PMB Protection & Oxidative Deprotection

Target: 5-iodo-4-((4-methoxybenzyl)oxy)pyridazine[1][2]

Installation (Mitsunobu - High O-Selectivity):

  • Mix: 5-iodopyridazin-4-ol (1.0 equiv), (4-methoxyphenyl)methanol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Add: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise at 0°C.

  • Stir: Warm to RT and stir overnight.

  • Why Mitsunobu? It exclusively targets the oxygen nucleophile, solving the N vs O regioselectivity issue completely.

Deprotection (Preserving the Iodine):

  • Method: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]

  • Conditions: Dissolve substrate in DCM:H₂O (10:1). Add DDQ (1.5 equiv).[1][2] Stir at RT for 2 hours.

  • Result: The PMB group is oxidized to the aldehyde and cleaved, leaving the C-I bond intact.[2]

Strategy C: The "Transient" Approach (Silyl Ethers)[1][2]

Best For: Rapid SAR generation, Suzuki couplings under mild conditions.[2] Risk: Labile to base (K₂CO₃) at high temperatures (>80°C).[1][2] Use bulky silyls like TIPS (Triisopropylsilyl) or TBDPS if the coupling requires heat.[1][2]

Protocol 3: TIPS Protection
  • Mix: Substrate + Imidazole (2.5 equiv) in DMF.

  • Add: TIPS-Cl (1.2 equiv) at RT.

  • Workup: Dilute with Et₂O, wash 3x with water (to remove DMF).[1][2]

    • Caution: Do not wash with acidic solutions (1M HCl), or you will hydrolyze the product immediately.[1][2]

Application: Palladium-Catalyzed Cross-Coupling

The choice of protecting group (PG) dictates the coupling conditions.[1][2]

ParameterSEM/MOM ProtectedPMB ProtectedTIPS Protected
Base Tolerance High (NaOtBu, K₃PO₄)HighLow/Medium (Use Cs₂CO₃)
Temp Limit >100°C>100°C<80°C
Rec.[1][2] Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Pd(Amphos)Cl₂ (Mild)
Deiodination Risk LowLowLow
Workflow Visualization

Workflow cluster_decision Select Strategy Start 5-Iodopyridazin-4-ol RouteA Route A: SEM (Lithiation/Base Stable) Start->RouteA RouteB Route B: PMB (Acid/Oxidation Labile) Start->RouteB RouteC Route C: TIPS (Mild Conditions) Start->RouteC Coupling Suzuki Coupling (R-B(OH)2, Pd Cat.) RouteA->Coupling RouteB->Coupling RouteC->Coupling DeprotectA TFA or TBAF Coupling->DeprotectA DeprotectB DDQ (Oxidative) *NO H2/Pd* Coupling->DeprotectB DeprotectC TBAF (Mild) Coupling->DeprotectC Final Functionalized Pyridazin-4-ol DeprotectA->Final DeprotectB->Final DeprotectC->Final caption Figure 2: Strategic workflow ensuring orthogonality between PG removal and Iodine stability.

References

  • Tautomerism & Reactivity of Pyridazines

    • Maes, B. U. W., et al. "Regioselective N- and O-alkylation of pyridazin-4-ones."[1] Tetrahedron, 2003.[2][6] [2]

  • Mitsunobu Reaction for O-Alkylation

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[2] Chemical Reviews, 2009.[2] [1][2]

  • PMB Deprotection with DDQ

    • Oikawa, Y., et al. "Specific removal of O-methoxybenzyl protection by DDQ oxidation."[2] Tetrahedron Letters, 1982.[2] [1][2]

  • SEM Protection Strategy

    • Lipshutz, B. H., et al. "2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)."[1][2] Encyclopedia of Reagents for Organic Synthesis, 2001.[2] [2]

  • Deiodination Risks in Hydrogenolysis

    • Rylander, P. N.[2] "Hydrogenation Methods." Academic Press, 1985.[2] (Standard text confirming aryl halide instability under Pd/C + H2).

Sources

Application Note: Precision Synthesis of Bioactive Heterocycles from 5-Iodopyridazin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in FDA-approved drugs and clinical candidates for kinase inhibition (e.g., p38 MAP, VEGFR-2), GABA-A antagonism, and antimicrobial applications. Among the available building blocks, 5-iodopyridazin-4(1H)-one represents a uniquely versatile "linchpin" intermediate.

Its structural duality—possessing an electrophilic iodine handle at C5 and a nucleophilic nitrogen/oxygen system at N1/O4—allows for orthogonal functionalization. This guide details the strategic application of this scaffold to access three distinct bioactive classes:

  • Furo[2,3-d]pyridazines: Fused tricyclic cores mimicking adenosine or kinase inhibitor scaffolds.

  • 5-Arylpyridazin-4-ones: Biaryl systems via Suzuki–Miyaura coupling.

  • N1-Functionalized Pyridazinones: Optimized pharmacokinetic profiles via regioselective alkylation.

Strategic Analysis: Reactivity & Tautomerism

Before initiating synthesis, it is critical to understand the tautomeric equilibrium of the starting material. While often cataloged as "5-iodopyridazin-4-ol," the compound exists predominantly as the 4(1H)-one tautomer in solution and solid state.

Reactivity Profile
  • C5-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Stille). The electron-deficient nature of the pyridazine ring facilitates oxidative addition.

  • N1-Position: The primary nucleophilic site under basic conditions (pKa ~9-10).

  • O4-Position: Accessible via silver-mediated alkylation or conversion to a leaving group (e.g., -Cl via POCl3) for SNAr transformations.

Visualizing the Synthetic Logic

The following diagram maps the divergent synthetic pathways available from this single precursor.

ReactivityMap Core 5-Iodopyridazin-4(1H)-one (Starting Material) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Sono Sonogashira Coupling Core->Sono Alkylation Regioselective N-Alkylation Core->Alkylation Chlorination Deoxychlorination (POCl3) Core->Chlorination Biaryl 5-Arylpyridazin-4-ones (Biaryl Libraries) Suzuki->Biaryl Alkynyl 5-Alkynyl Intermediates Sono->Alkynyl N_Sub N1-Alkyl/Aryl Derivatives Alkylation->N_Sub SnAr 4-Amino/Alkoxy Derivatives Chlorination->SnAr Nucleophilic Displacement Fused Furo[2,3-d]pyridazines (Kinase Inhibitors) Alkynyl->Fused Cu/Base Cyclization

Caption: Divergent synthetic pathways from 5-iodopyridazin-4(1H)-one. The C5-iodine enables cross-coupling, while the lactam core allows for N-functionalization.

Application Protocols

Protocol A: Synthesis of Furo[2,3-d]pyridazines (The "Hero" Application)

Target: Kinase inhibitor scaffolds (e.g., VEGFR-2, DYRK1A analogs). Mechanism: Sonogashira coupling followed by 5-endo-dig cyclization.

This protocol constructs a furan ring fused to the pyridazine core. The proximity of the C4-oxygen (from the tautomeric enol or carbonyl) to the C5-alkyne allows for rapid cyclization, often occurring in one pot or requiring a mild secondary step.

Step 1: Sonogashira Coupling

Reagents:

  • Substrate: 5-Iodopyridazin-4(1H)-one (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene or Propargyl alcohol) (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base: Et3N (3.0 equiv)

  • Solvent: DMF or THF (anhydrous)

Procedure:

  • Charge a reaction vial with 5-iodopyridazin-4(1H)-one, Pd(PPh3)2Cl2, and CuI under an argon atmosphere.

  • Add degassed DMF followed by Et3N.

  • Add the terminal alkyne dropwise.

  • Stir at Room Temperature (RT) for 2–4 hours. Note: The electron-deficient pyridazine ring makes the iodine highly reactive; heating is often unnecessary and may promote degradation.

  • Monitor by TLC/LCMS for the disappearance of the starting iodide.

Step 2: Cyclization to Furo[2,3-d]pyridazine

If the product does not cyclize spontaneously during coupling:

  • For Aryl Alkynes: Add CuI (additional 10 mol%) or Ag2CO3 (1.0 equiv) and heat to 80°C for 2–6 hours. This promotes the attack of the C4-oxygen onto the alkyne.

  • For Propargyl Alcohols: Treat the intermediate with a strong base (e.g., KOH/EtOH) to induce cyclization via the 5-endo-dig pathway, often yielding the dihydrofuran system which can be aromatized.

Yield Expectation: 60–85% (over two steps).

Protocol B: Suzuki-Miyaura Coupling for Biaryl Libraries

Target: 5-Arylpyridazin-4-ones (Privileged structures for protein-protein interaction inhibitors).

This reaction is robust and tolerates a wide range of boronic acids. The use of Pd(dppf)Cl2 is recommended to prevent dehalogenation side reactions common with electron-poor heterocycles.

Reagents:

  • 5-Iodopyridazin-4(1H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Combine all solids in a pressure vial.

  • Add the solvent mixture and sparge with argon for 10 minutes.

  • Seal and heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. The product may precipitate in the aqueous layer if highly polar; check both phases.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol C: Regioselective N1-Alkylation

Target: Optimizing solubility and metabolic stability.

Alkylation of pyridazin-4-ones can occur at N1 or O4. Under thermodynamic conditions with simple alkyl halides, N1-alkylation is heavily favored due to the preservation of the cyclic amide resonance.

Reagents:

  • 5-Iodopyridazin-4(1H)-one (1.0 equiv)

  • Alkyl Halide (1.2 equiv)[3]

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMF or Acetone

Procedure:

  • Dissolve the pyridazinone in DMF (0.5 M).

  • Add K2CO3 and stir at RT for 15 minutes to generate the anion.

  • Add the alkyl halide.

  • Stir at 60°C for 2–4 hours.

  • Differentiation: N-alkylated products typically show a characteristic carbonyl stretch (~1660 cm-1) in IR and a distinct shift in C3-H NMR signals compared to O-alkylated isomers.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning by iodine or nitrogen lone pairs.Switch to Pd(dppf)Cl2 or Pd(Amphos)Cl2. Increase catalyst loading to 5-10 mol%.
O- vs. N-Alkylation Mixtures Hard/Soft Acid Base mismatch.Use Cs2CO3 in DMF to favor N-alkylation. Use Ag2CO3 in Toluene to favor O-alkylation.
Protodeiodination Reduction of C-I bond during coupling.Use anhydrous solvents. Lower reaction temperature. Ensure base is dry.
Incomplete Cyclization Steric hindrance or insufficient activation.Add Lewis acid (e.g., InCl3 or AuCl3) to activate the alkyne for intramolecular attack.

References

  • Synthesis of Furo[2,3-d]pyridazines: ResearchGate. "Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives." Available at: [Link]

  • Bioactive Pyridazines (Kinase Inhibitors): MDPI. "Pyridazine Derivatives as Potential Anti-Cancer Agents." Available at: [Link]

  • Sonogashira Coupling Methodology: ACS Publications. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Available at: [Link]

  • Tautomerism of Pyridazinones:ScienceDirect. "Tautomerism in 4-hydroxypyridazines and related systems." (General reference for heterocyclic tautomerism).
  • Regioselective Alkylation: Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold" (Analogous N-heterocycle alkylation principles). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Resource for process chemists and medicinal researchers. It prioritizes yield optimization, mechanistic understanding, and scalable protocols for the synthesis of 5-Iodopyridazin-4-ol (also referred to as 5-iodo-4-hydroxypyridazine or 5-iodopyridazin-4(1H)-one).

Topic: Yield Optimization & Troubleshooting for Electrophilic Iodination of Pyridazin-4-ol Ticket ID: CHEM-SUP-5IP-001 Status: Resolved / Best Practice Established

Executive Summary: The Chemistry of the Transformation

The synthesis of 5-iodopyridazin-4-ol is a classic electrophilic aromatic substitution (


) on an electron-rich heterocyclic scaffold. The hydroxyl group at position 4 (exhibiting tautomerism with the ketone) strongly activates the ring, directing the incoming electrophile (

) to the ortho positions (3 and 5).

The Challenge:

  • Regioselectivity: Position 3 is adjacent to the ring nitrogen (N2), which exerts an inductive electron-withdrawing effect, making it less nucleophilic than position 5. Therefore, position 5 is kinetically favored.

  • Polyiodination: The product (5-iodo) is still activated, leading to potential over-iodination to the 3,5-diiodo species.

  • Solubility: The zwitterionic nature of the hydroxypyridazine core creates significant isolation challenges from aqueous media.

Core Protocol: The "Gold Standard" Method

Recommended for gram-scale to kilo-scale preparation.

Reaction Scheme:



Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Substrate Pyridazin-4-ol (1.0 eq)Starting material.
Iodinating Agent

(1.05 - 1.1 eq)
Slight excess ensures conversion; too much promotes di-iodination.
Base

(1.1 - 1.5 eq)
Generates the reactive pyridazinolate anion without being strong enough to decompose the ring.
Solvent Water (approx. 10-15 vol)Excellent solubility for the salt form; Green chemistry compliant.
Temperature Ambient (20-25°C)Higher temps increase side reactions (3-iodo or di-iodo).
Time 12 - 24 hoursSlower addition/reaction time favors thermodynamic mono-product.
Step-by-Step Workflow
  • Dissolution: Charge pyridazin-4-ol and

    
     into water. Stir until a clear solution forms (formation of sodium pyridazin-4-olate).
    
  • Controlled Addition: Dissolve

    
     in a minimal amount of aqueous KI or methanol. Add this solution dropwise  to the reaction mixture over 2-4 hours. Crucial: Rapid addition creates local high concentrations of 
    
    
    
    , favoring di-iodination.
  • Monitoring: Monitor by HPLC or LC-MS. Look for the disappearance of SM (

    
    ) and appearance of Product (
    
    
    
    ).
  • Quench: Once conversion >95%, add sodium thiosulfate (

    
    ) solution to destroy unreacted iodine (color change from brown to yellow/colorless).
    
  • Isolation (The Yield Maker):

    • Cool the mixture to 0-5°C.

    • Slowly acidify with Acetic Acid or dilute HCl to pH 4-5 . Note: This is the isoelectric point where solubility is lowest.

    • Stir for 1 hour to allow crystallization.

    • Filter the solid.[1] Wash with cold water and minimal cold ethanol.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "I am getting a mixture of 5-iodo (Major) and 3,5-diiodo (Minor)."

Diagnosis: Loss of stoichiometric control. The 5-iodo product is still electron-rich enough to react again. Corrective Action:

  • Reduce Equivalents: Drop iodine to 0.95 - 1.0 eq. It is better to have 5% unreacted starting material (which stays in the water during filtration) than di-iodo impurity (which co-precipitates).

  • Change Reagent: Switch to N-Iodosuccinimide (NIS) in Acetonitrile or DMF. NIS provides a slow, controlled release of iodonium ions, often improving mono-selectivity [1].

Issue 2: "My yield is low (<40%) because the product won't precipitate."

Diagnosis: The product is amphoteric and highly water-soluble. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before acidification.

  • Continuous Extraction: If precipitation fails, do not discard the mother liquor. Use continuous liquid-liquid extraction with Ethyl Acetate or n-Butanol for 24 hours.

  • Isoelectric Focusing: Determine the exact pKa of the product. Adjust pH precisely to the pKa value (neutral form) to maximize precipitation.

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: The base has been consumed, or the iodine has sublimed/decomposed. Corrective Action:

  • Check pH: Ensure the reaction pH remains >8 during the iodine addition. The reaction produces HI, which consumes base. If pH drops, the reactive phenolate anion converts back to the unreactive phenol. Add more

    
     to maintain pH 8-9.
    

Advanced Optimization: Mechanism & Pathway

Understanding the mechanism allows for rational optimization. The reaction proceeds via the formation of a charge-transfer complex followed by deprotonation.

Reaction Mechanism Visualization

IodinationMechanism SM Pyridazin-4-ol (Tautomer eq.) Anion Pyridazin-4-olate (Nucleophile) SM->Anion Base (Na2CO3) Deprotonation Complex Sigma Complex (Intermediate) Anion->Complex I2 (Electrophile) Attack at C5 Product 5-Iodo-pyridazin-4-ol (Target) Complex->Product -HI Re-aromatization DiIodo 3,5-Diiodo impurity (Over-reaction) Product->DiIodo Excess I2 Attack at C3

Caption: Mechanistic pathway for the base-mediated iodination of pyridazin-4-ol. Control of the 'Anion' to 'Complex' step via stoichiometry prevents the 'DiIodo' side path.

Quantitative Data: Reagent Comparison

Reagent SystemYield PotentialSelectivity (5-I vs 3,5-di-I)ScalabilityCost

High (70-85%) GoodExcellent Low

Moderate (60-70%)Excellent ModerateHigh

Low (40-50%)Poor (Aggressive)LowMedium

Moderate (50-60%)ModerateHighLow

References

  • Castanet, A.-S., et al. (2002). "Mild and regioselective iodination of electron-rich aromatics and heteroaromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.

  • Saito, A., et al. (2022). "Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles." Synthesis, 54, 153-160. (Analogous heterocyclic iodination conditions).

  • PubChem Compound Summary. (2025). "5-iodopyridazin-4-ol".[2] National Center for Biotechnology Information.

  • Koshizuka, M., et al. (2023).[3] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." Journal of Organic Chemistry. (Demonstrates hydroxy-directed functionalization logic).

  • Patent US9993004B2. (2018). "Method for increasing the vigor and/or crop yield...". (Cites substituted pyridazin-4-ol derivatives as agricultural intermediates).

Sources

Technical Support Center: Purification & Troubleshooting for Crude 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. This guide is specifically engineered for researchers and process chemists handling the downstream processing of 5-Iodopyridazin-4-ol .

Because this molecule features an amphoteric core, a tautomeric hydroxyl group, and a photo-sensitive carbon-iodine bond, standard workup procedures often fail. This guide breaks down the causality behind these challenges and provides self-validating protocols to achieve >98% purity.

Process Visualization

The following workflow illustrates the optimal downstream processing path, exploiting the unique chemical properties of the target molecule to systematically eliminate oxidants, neutral impurities, and structural isomers[1].

Workflow A Crude Reaction Mixture (5-Iodopyridazin-4-ol + I2 + Salts) B Reductive Quench (10% Na2S2O3) A->B Remove excess oxidants C Alkaline Extraction (1M NaOH, pH > 10) B->C Isolate acidic product D Isoelectric Precipitation (1M HCl, pH 5.5) C->D Precipitate target E Reverse-Phase Polishing (C18, H2O/MeCN) D->E Remove trace isomers F Pure 5-Iodopyridazin-4-ol (Lyophilized) E->F Final isolation

Fig 1: Downstream purification workflow for crude 5-iodopyridazin-4-ol.

Troubleshooting FAQs

Q1: My crude product is heavily contaminated with unreacted iodine, and standard aqueous washes aren't removing it. How do I resolve this? The Causality: Molecular iodine (


) acts as a Lewis acid and forms strong charge-transfer complexes with the basic nitrogen lone pairs on the pyridazine ring. This complexation drags iodine into the organic phase, rendering simple water or brine washes completely ineffective.
The Solution:  You must chemically reduce the molecular iodine to water-soluble iodide (

) using a reductive quench [3]. Self-Validation: Wash the organic layer with 10% w/v aqueous sodium thiosulfate (

). The system is validated when the organic layer transitions from a dark reddish-brown to pale yellow or colorless. Confirm complete reduction by spotting the aqueous layer on starch-iodide paper; a negative result (no blue/black color) indicates success.

Q2: I am losing a significant amount of product during silica gel column chromatography. The compound streaks severely across the TLC plate. Why is this happening? The Causality: 5-Iodopyridazin-4-ol exists in a dynamic tautomeric equilibrium between its enol form (pyridazin-4-ol) and its keto form (pyridazin-4(1H)-one) [2]. This creates a highly polar, multi-site hydrogen bond donor/acceptor system that irreversibly binds to the acidic silanol groups on standard normal-phase silica. The Solution: Switch to Reverse-Phase (C18) chromatography. If normal-phase silica must be used, you must deactivate the silanol sites. Add 1% Acetic Acid (AcOH) or 1-2% Triethylamine (TEA) to your eluent (e.g., Dichloromethane/Methanol). This additive competes for the hydrogen bonding sites on the silica, allowing your product to elute as a tight band.

Q3: How can I separate 5-iodopyridazin-4-ol from unreacted pyridazin-4-ol and di-iodinated byproducts without using chromatography? The Causality: The introduction of the heavy, electron-withdrawing iodine atom alters both the lipophilicity (LogP) and the pKa of the hydroxyl group. The Solution: Exploit these differences through Acid-Base Isoelectric Precipitation. By dissolving the crude mixture in a strong base (pH > 10), all pyridazinol species become water-soluble sodium salts, allowing you to wash away neutral organic impurities. By slowly acidifying the aqueous layer, the most lipophilic species (di-iodopyridazin-4-ol) will precipitate first. The target mono-iodinated product will precipitate sharply at its specific isoelectric point (pH 5.0–6.0).

Quantitative Data Summary

To successfully execute the purification, use the following physicochemical parameters to guide your phase separations and chromatographic gradients.

Property / ParameterUnreacted Pyridazin-4-olTarget: 5-Iodopyridazin-4-olDi-iodopyridazin-4-ol
Molecular Weight 96.09 g/mol 221.99 g/mol 347.88 g/mol
Relative Lipophilicity (LogP) Low (< 0)Moderate (~0.5 - 1.0)High (> 1.5)
Isoelectric Precipitation pH ~6.5 - 7.5~5.0 - 6.0~3.5 - 4.5
Normal Phase

(DCM:MeOH 9:1)
~0.15 (Severe Streaking)~0.35 (Moderate Streaking)~0.60 (Tight Band)
Aqueous Solubility (pH 7.0)HighModerateLow

Standard Operating Protocols

Protocol A: Reductive Quench & Isoelectric Precipitation

This protocol is designed to remove >90% of impurities prior to any chromatographic polishing, relying on chemical transformations rather than physical separation.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent capable of handling polar compounds (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran).

  • Reductive Quench: Add 1.5 volumes of 10% aq.

    
    . Stir vigorously for 15 minutes at room temperature.
    
    • Validation checkpoint: The organic phase must lose its dark iodine coloration. Test the aqueous phase with starch-iodide paper.

  • Alkaline Extraction: Separate the phases. Extract the organic layer twice with 1M NaOH (target pH > 10).

    • Causality: The basic conditions deprotonate the 5-iodopyridazin-4-ol, pulling it into the aqueous phase as a salt. Discard the organic layer containing neutral impurities.

  • Isoelectric Precipitation: Transfer the aqueous layer to a flask equipped with a magnetic stirrer and a calibrated pH probe. Place the flask in an ice bath. Slowly add 1M HCl dropwise until the pH reaches exactly 5.5.

    • Validation checkpoint: A thick, off-white to pale yellow precipitate should form as the pH crosses 6.0.

  • Isolation: Age the slurry at 4°C for 2 hours to maximize crystallization. Filter the solid through a sintered glass funnel, wash with ice-cold distilled water, and dry under vacuum.

Protocol B: Reverse-Phase Polishing (C18)

For pharmaceutical-grade purity, normal phase silica is inadequate [4]. Use this protocol to remove trace regioisomers.

  • Sample Preparation: Dissolve the precipitated solid from Protocol A in a minimum volume of HPLC-grade Methanol or DMSO. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate a C18 functionalized silica column with 5% Acetonitrile in Water. Crucial: Both solvents must contain 0.1% Formic Acid to suppress the ionization of the pyridazinol, ensuring it interacts cleanly with the stationary phase.

  • Gradient Elution: Run a linear gradient from 5% to 60% Acetonitrile over 10 column volumes. Monitor the elution via UV absorbance at 254 nm.

  • Lyophilization: Pool the fractions containing the pure product. Do not use a rotary evaporator at high temperatures.

    • Causality: The C-I bond is susceptible to homolytic cleavage under thermal stress. Freeze the pooled fractions and lyophilize (freeze-dry) to isolate the final product as a fluffy white powder.

References

  • 5-iodopyridazin-4-ol (CID 165948480) Source: PubChem URL:[Link]

  • Pyridazin-4-ol (CID 565900) Source: PubChem URL:[Link]

  • Process For The Iodination Of Aromatic Compounds (US20120041224A1)
  • A One-Pot Approach to Novel Pyridazine C-Nucleosides Source: MDPI URL:[Link]

solving solubility issues of 5-Iodopyridazin-4-ol in coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solving Solubility & Reactivity Issues in Cross-Coupling Reactions Molecule: 5-Iodopyridazin-4-ol (CAS: Various / Tautomer Dependent) Applicable Reactions: Suzuki-Miyaura, Sonogashira, Heck, Nucleophilic Substitution (S_NAr).

Executive Summary & Root Cause Analysis

The Core Problem: Researchers frequently encounter "brick-dust" insolubility or catalyst poisoning when attempting to couple 5-iodopyridazin-4-ol. The root cause is not simple polarity; it is zwitterionic tautomerism .

Unlike simple phenols, hydroxypyridazines exist in a dynamic equilibrium between the enol form (4-hydroxypyridazine) and the keto form (pyridazin-4(1H)-one) . In the presence of the iodine atom, the molecule adopts a highly polar, pseudo-crystalline lattice structure stabilized by intermolecular hydrogen bonding (N-H···O=C). This lattice energy resists dissolution in standard anhydrous coupling solvents like THF, Toluene, or DCM.

Visualizing the Problem (Tautomer Equilibrium)

Tautomerism Enol Enol Form (5-Iodopyridazin-4-ol) Soluble in: High pH Water, DMSO Keto Keto/Zwitterion Form (5-Iodopyridazin-4(1H)-one) Dominant in: Solid State, Neutral pH *INSOLUBLE* Enol->Keto Tautomerization (Fast) Lattice Intermolecular H-Bond Network (Brick Dust) Keto->Lattice Aggregation

Troubleshooting Guide: Select Your Strategy

Do not blindly add more solvent. Select a strategy based on your synthetic stage and tolerance for extra steps.[1]

Strategy A: The "Medicinal Chemistry" Route (Recommended)

Mechanism: Permanently lock the tautomer in the aromatic enol form using an O-protecting group.

  • Pros: Solves solubility instantly; enables use of standard non-polar solvents (DCM, Toluene); prevents catalyst poisoning by the free N-H/OH.

  • Cons: Adds two steps (protection/deprotection).

Strategy B: The "Process Chemistry" Route (Direct Coupling)

Mechanism: Use solvent systems that disrupt the H-bond network without chemical modification.

  • Pros: Shortest step count.

  • Cons: Limited solvent choice (High boiling points); difficult workup; requires specific bases.

Decision Matrix
FeatureStrategy A (Protection)Strategy B (Direct Coupling)
Solubility Excellent (DCM, THF, EtOAc)Moderate (DMSO, DMF, H2O/Dioxane)
Reaction Rate Fast (Homogeneous)Slow (Often Heterogeneous)
Purification Standard Silica ColumnReverse Phase / Aqueous Workup
Scale < 10g (Discovery)> 100g (Process)

Detailed Protocols

Protocol A: O-Protection with SEM-Cl (The "Silver Bullet")

This protocol converts the insoluble zwitterion into a lipophilic 5-iodo-4-((2-(trimethylsilyl)ethoxy)methoxy)pyridazine , soluble in Hexanes/EtOAc.

Reagents:

  • 5-Iodopyridazin-4-ol (1.0 eq)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • DCM (Dichloromethane) (10 mL/g)

Step-by-Step:

  • Suspension: Suspend the starting material in DCM at 0°C. It will likely remain a slurry.

  • Activation: Add DIPEA dropwise. The mixture may clarify slightly as the organic base deprotonates a fraction of the tautomer.

  • Addition: Add SEM-Cl dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir at RT for 2-4 hours. Critical Indicator: The reaction should turn from a cloudy suspension to a clear yellow solution as the O-alkylation locks the soluble form.

  • Workup: Wash with water, dry over Na2SO4, and concentrate.

  • Result: The resulting oil is now compatible with standard Suzuki conditions (e.g., Pd(dppf)Cl2, K2CO3, Dioxane/Water).

Protocol B: Direct Suzuki Coupling (Aqueous/Organic Hybrid)

If you cannot protect, you must use a Binary Solvent System to solubilize the zwitterion.

Reagents:

  • 5-Iodopyridazin-4-ol (1.0 eq)

  • Boronic Acid (1.2 - 1.5 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3 mol%)

  • Base: Cs2CO3 (3.0 eq) - Cesium is crucial for solubility.

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio) OR 1,4-Dioxane / Water (4:1).[2]

Step-by-Step:

  • Degassing: Sparge the DME and Water separately with Argon for 15 minutes. Oxygen is the enemy of this slow reaction.

  • Mixing: Combine substrate, boronic acid, and base in the reaction vial.

  • Solvation: Add the solvent mixture. Note: The starting material may not fully dissolve yet. This is normal.

  • Catalyst: Add the Pd catalyst last under a counter-flow of Argon.

  • Heating: Heat to 85-95°C .

    • Why: The high temperature breaks the lattice energy of the zwitterion, forcing it into solution to react.

  • Monitoring: Check LCMS after 2 hours. If the reaction stalls, add 10% more water to dissolve precipitated inorganic salts that might coat the surface of the reactant.

Troubleshooting Logic (Flowchart)

Troubleshooting Start Start: Reaction Failed / Low Yield CheckSolubility Is the SM soluble in THF/DCM? Start->CheckSolubility Yes Yes CheckSolubility->Yes Rare No No (Suspension/Slurry) CheckSolubility->No CheckCat Check Catalyst/Ligand (Try Buchwald Ligands like XPhos) Yes->CheckCat Protect Can you add 2 steps (Protect/Deprotect)? No->Protect RouteA Route A: SEM/Bn Protection (Standard Organic Chem) Protect->RouteA Yes (Recommended) RouteB Route B: Solvent Switch (DME:H2O 3:1 or DMF) Protect->RouteB No (Direct Coupling)

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately? A: "Pd Black" precipitation occurs when the catalyst cannot coordinate to the substrate or ligand. Since 5-iodopyridazin-4-ol is poorly soluble, the Pd(0) species often aggregates and crashes out before oxidative addition occurs.

  • Fix: Switch to Protocol B (High water content) or add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to shuttle the species.

Q: Can I use DMF or DMSO instead of DME/Water? A: Yes, these dissolve the zwitterion well. However, DMF can decompose at high temperatures to produce dimethylamine, which can displace your iodine (S_NAr side reaction). DMSO is safer but makes workup difficult (high boiling point, difficult to extract product). DME/Water is the "Goldilocks" zone: good solubility, easy workup.

Q: I am seeing O-arylation instead of C-C coupling. Why? A: The pyridazin-4-ol oxygen is nucleophilic. If you use a strong base (NaH) and an electrophilic coupling partner, you might get S_NAr at the oxygen.

  • Fix: Ensure you are using Suzuki conditions (Boronic acid + Pd), not S_NAr conditions. If O-arylation persists, Strategy A (Protection) is the only robust fix.

Q: Which protecting group is best: Benzyl (Bn) or SEM? A:

  • Benzyl: Good if your final deprotection is hydrogenolysis (H2/Pd).[3][4] Warning: Iodine can sometimes poison Pd/C during deprotection.

  • SEM: Best overall. Removed with mild acid (TFA) or Fluoride (TBAF), leaving the iodine and aromatic ring intact.

References

  • Tautomerism of Hydroxypyridazines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridazines).
    • Context: Explains the thermodynamic preference for the keto/zwitterionic form in polar media.
    • URL:

  • Suzuki Coupling in Aqueous Media

    • Source: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Context: Foundational text on using aqueous bases (Na2CO3/H2O)
    • URL:

  • Protecting Group Strategies (SEM/MOM)

    • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Context: Standard protocols for protecting acidic hydroxyls in nitrogen heterocycles.
    • URL:

  • Solubility of Halopyridazinones

    • Source: BenchChem Technical Support.[2][3] (2025).[2][3][6] Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. (Extrapolated to Pyridazines).[6]

    • Context: Provides solubility data and solvent selection guides for polar N-heterocycles.
    • URL:

Sources

preventing deiodination side reactions in 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Deiodination in 5-Iodopyridazin-4-ol Cross-Couplings

Executive Summary

You are encountering hydrodehalogenation (deiodination), where the iodine atom at the C5 position of 5-iodopyridazin-4-ol is replaced by a hydrogen atom during Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).[1][2]

This is a classic issue with electron-deficient heteroaryl halides containing acidic protons. The failure mechanism is twofold:

  • Tautomeric Interference: The substrate exists in equilibrium between the lactim (4-hydroxy) and lactam (4-oxo) forms.[1][2] The acidic proton (

    
    ) quenches reactive intermediates or forms stable Pd-amidate complexes that stall the catalytic cycle.[2]
    
  • Competing Rates: The oxidative addition of Pd(0) to the electron-deficient pyridazine ring is reversible or slow compared to the rate of

    
    -hydride elimination or protonolysis from the solvent/base.
    

This guide provides a tiered troubleshooting approach, ranging from immediate process adjustments to robust synthetic route redesigns.

Tier 1: Rapid Triage (Process Optimization)

Use this section if you cannot alter the starting material structure.

Q1: Why is my iodine disappearing even before the coupling happens? A: You are likely using a solvent or base that acts as a hydride source .

  • The Culprit: Primary/Secondary alcohols (MeOH, EtOH, iPrOH) and amine bases (Et

    
    N) are hydrogen atom donors. In the presence of Pd, they facilitate the reduction of the C-I bond.
    
  • The Fix: Switch to non-protic, anhydrous solvents .

    • Recommended: 1,4-Dioxane, Toluene, or DMF.[1]

    • Strictly Avoid: Methanol, Ethanol, Isopropanol.

Q2: Which base should I use to minimize deiodination? A: Switch to inorganic, anhydrous bases .

  • The Logic: Organic amine bases can undergo

    
    -hydride elimination, generating a Pd-H species that reduces your aryl iodide.[1][2] Inorganic carbonates or phosphates do not have this pathway.[1][2]
    
  • Recommendation: Use K

    
    PO
    
    
    
    (anhydrous)
    or Cs
    
    
    CO
    
    
    .[1][2]
  • Note: If solubility is an issue in non-polar solvents, add a minimal amount of water (degassed) only if absolutely necessary, but anhydrous conditions are superior for preventing reduction.

Q3: My catalyst loading is high (5-10%), but I still get deiodination. Why? A: A slow catalytic cycle favors side reactions.[1][2] You need a ligand that accelerates Oxidative Addition and Transmetallation to outcompete the reduction pathway.

  • The Fix: Move away from Pd(PPh

    
    )
    
    
    
    . Use electron-rich, bulky phosphine ligands (Buchwald ligands).[1][2]
  • Recommended Catalyst Systems:

    • XPhos Pd G3 / G4: Excellent for heteroaryl chlorides/iodides.[1][2]

    • Pd

      
      (dba)
      
      
      
      + SPhos:
      High turnover frequency prevents the intermediate from "waiting" around to be reduced.

Tier 2: Deep Dive (Synthetic Route Redesign)

Use this section for scalable, high-yield requirements.[1][2] This is the "Gold Standard" approach.

Q4: Is there a structural fix to permanently stop this side reaction? A: Yes. Protect the hydroxyl group. The root cause is often the acidic proton on the pyridazine ring (N-H in lactam form, O-H in lactim form). This proton can protonate the Pd-Aryl intermediate (leading to Ar-H) or bind to the Pd center, poisoning it.[1]

The Strategy: Convert 5-iodopyridazin-4-ol to 5-iodo-4-methoxypyridazine or 4-(benzyloxy)-5-iodopyridazine before the coupling step.[1][2]

Benefits:

  • Eliminates the acidic proton (shuts down protonolysis).[1][2]

  • Forces the molecule into the aromatic lactim ether form (improves oxidative addition).[2]

  • Increases solubility in organic solvents (DCM, Toluene).[1][2]

Comparison of Approaches:

FeatureUnprotected (5-Iodopyridazin-4-ol)Protected (5-Iodo-4-methoxypyridazine)
Major Side Product Deiodinated Pyridazin-4-ol (>20%)Minimal (<5%)
Reaction Rate Slow (Catalyst poisoning)Fast
Solvent Compatibility Limited (Polar/Protic often needed)Excellent (All organics)
Purification Difficult (Streaking on Silica)Standard Flash Chromatography

Tier 3: Experimental Protocols

Protocol A: Protection (Recommended)

Synthesis of 5-iodo-4-methoxypyridazine

  • Setup: Charge a round-bottom flask with 5-iodopyridazin-4-ol (1.0 equiv) and anhydrous DMF (0.5 M).

  • Base: Add K

    
    CO
    
    
    
    (1.5 equiv). Stir at RT for 15 min.
  • Alkylation: Add MeI (1.2 equiv) dropwise.[1][2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (The product will be less polar).[2]

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Result: You now have a robust substrate for coupling.[1][2]

Protocol B: Optimized Suzuki Coupling (For Protected Substrate)
  • Reagents:

    • Substrate: 5-iodo-4-methoxypyridazine (1.0 equiv)[1][2]

    • Boronic Acid: Ar-B(OH)

      
       (1.2 equiv)[1][2]
      
    • Catalyst: Pd(dppf)Cl

      
       DCM  (3 mol%) OR Pd
      
      
      
      (dba)
      
      
      (1 mol%) + XPhos (2 mol%)
      [2]
    • Base: K

      
      PO
      
      
      
      (2.0 equiv, anhydrous)
    • Solvent: 1,4-Dioxane (degassed)[1][2]

  • Procedure:

    • Combine solids in a vial.

    • Evacuate and backfill with Argon (3x).[1][2]

    • Add degassed Dioxane.[1][2]

    • Heat to 80–90 °C .

  • Note: Do not exceed 100 °C unless necessary; higher T promotes thermal deiodination.[1][2]

Visualizing the Problem: The Deiodination Trap

The diagram below illustrates the competing pathways. Your goal is to maximize the Green Path (Cross-Coupling) and block the Red Paths (Deiodination).

DeiodinationPathways cluster_legend Pathway Key Start 5-Iodopyridazin-4-ol (Substrate) OxAdd Oxidative Addition (Ar-Pd-I Intermediate) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMetal Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMetal Fast Ligands (XPhos) Prot Protonolysis (Reaction with acidic H+) OxAdd->Prot Acidic Proton (OH/NH) Hydride Beta-Hydride Elimination (From Alcohols/Amines) OxAdd->Hydride Alcohol Solvent / Amine Base RedElim Reductive Elimination (Product Formation) TransMetal->RedElim RedElim->Pd0 Regenerate DesiredProd Desired Coupled Product RedElim->DesiredProd DeiodProd Deiodinated Byproduct (Pyridazin-4-ol) Prot->DeiodProd Hydride->DeiodProd key1 Green = Desired Pathway (Optimize Ligand/Base) key2 Red = Deiodination Trap (Avoid Protic Sources)

Caption: Mechanistic bifurcation showing how acidic protons and hydride sources divert the Pd-intermediate toward the deiodinated byproduct.

References

  • Mechanistic Insight into Hydrodehalogenation

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[1]

    • Source:Organometallics (ACS Publications).[1][2]

    • URL:[Link][2]

  • Protection Strategies for Hydroxy-Heterocycles

    • Title: 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction.[1][2][3]

    • Source:Journal of Organic Chemistry (PubMed/ACS).[1][2]

    • URL:[Link][2]

  • General Troubleshooting for Pd-Catalysis

    • Title: Palladium-Catalyzed Cross-Coupling Reactions - A Guide to Suzuki, Heck, and Negishi Couplings.[1]

    • Source: Sigma-Aldrich (Merck) Technical Library.[1][2]

Sources

optimizing reaction temperature for 5-Iodopyridazin-4-ol alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #RXN-IZ4-OPT
Status: Open
Assigned Specialist: Senior Application Scientist

Introduction: The Substrate Challenge

You are working with 5-iodopyridazin-4-ol , a deceptive substrate. While it appears to be a simple phenol, it is a tautomeric heterocycle that exists in equilibrium with its keto-form (5-iodopyridazin-4(1H)-one).

The presence of the Iodine atom at C5 introduces two critical complications:

  • Steric Hindrance: It is ortho to the hydroxyl group, sterically crowding the oxygen atom and kinetically retarding O-alkylation.

  • Electronic Activation: The iodine is electron-withdrawing (Inductive effect, -I), increasing the acidity of the -OH group (

    
    
    
    
    
    6-8), but also making the ring susceptible to nucleophilic attacks or dehalogenation at elevated temperatures.

This guide prioritizes Regiocontrol (O- vs. N-alkylation) and Iodine Conservation .

Module 1: The Thermodynamics of Regioselectivity (FAQ)

Q1: Why does temperature drastically alter my O/N ratio?

A: This is a classic case of Kinetic vs. Thermodynamic Control .

  • O-Alkylation (Kinetic Product): The oxygen atom is more electronegative ("harder" nucleophile). At lower temperatures (0°C to 25°C), the reaction is driven by charge density.[1] However, the C-O bond is less stable than the N-C bond in this system.[1]

  • N-Alkylation (Thermodynamic Product): The nitrogen lone pair is "softer." At higher temperatures (>60°C), the system has enough energy to overcome the activation barrier for N-alkylation, or to reverse O-alkylation (via nucleophilic attack by the leaving group) and funnel the material into the thermodynamically more stable N-alkylated pyridazinone form (amide-like resonance).

Q2: How does the 5-Iodo substituent influence the optimal temperature?

A: The iodine atom lowers the optimal processing temperature.

  • Electronic Effect: The electron-withdrawing iodine stabilizes the resulting phenoxide anion, making it a better leaving group. If you heat the O-alkylated product, it is more likely to rearrange to the N-alkyl isomer or undergo hydrolysis than the non-iodinated analog.

  • Recommendation: You must operate at the lowest effective temperature (typically <40°C) to lock in the kinetic O-alkyl product.

Module 2: Experimental Protocol (The "Gold Standard")

Objective: Maximize O-Alkylation while preventing deiodination.

Reagents & Setup
  • Solvent: DMF (Dimethylformamide) - anhydrous.

    • Why: Polar aprotic solvents support the specific solvation of the cation (Cs+), leaving the phenoxide "naked" and reactive.[1]

  • Base: Cesium Carbonate (

    
    ).[1]
    
    • Why: The "Cesium Effect." The large radius of

      
       prevents tight ion-pairing with the phenoxide oxygen, increasing its nucleophilicity relative to the nitrogen.
      
  • Electrophile: Alkyl Halide (R-X).[1]

Step-by-Step Procedure
  • Preparation (0°C):

    • Charge the reaction vessel with 5-iodopyridazin-4-ol (1.0 equiv) and DMF (0.1 M concentration).

    • Add

      
        (1.5 equiv) in one portion.
      
    • Critical: Stir at 0°C for 15 minutes. The solution will likely turn yellow/orange as the phenoxide forms.

  • Alkylation (0°C

    
     RT): 
    
    • Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If using a bulky electrophile (e.g., benzyl bromide), the iodine at C5 will sterically hinder the approach.[1] You may need to warm to 25°C.[1]

    • Do NOT heat initially. Allow the reaction to warm slowly to Room Temperature (20-25°C) over 2 hours.

  • Monitoring (The "Stop" Point):

    • Check LCMS at 2 hours.

    • Scenario A (Conversion < 50%): Heat to 40°C . Do not exceed 50°C.

    • Scenario B (Conversion > 90%): Quench immediately.

  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF. DMF retention can catalyze rearrangement during concentration.[1]
      

Module 3: Troubleshooting Guide

IssueProbable CauseCorrective Action
High N-Alkylation Ratio Temperature too high (>60°C) or Counter-ion is too "hard" (Li/Na).1. Switch base to

or

.2. Keep T < 40°C.3. Use O-alkylation specific reagents like Meerwein's salt (

) if R-X fails.
Deiodination (Loss of I) Pd contamination or nucleophilic attack at C5.1. Ensure all glassware/stirrers are free of transition metals.2. Avoid strong nucleophiles (e.g., thiols, excess hydroxide) at high T.
Low Conversion Steric clash between C5-Iodo and Electrophile.1. Increase concentration (0.5 M).2. Switch solvent to DMSO (faster rates at lower T).3. Add catalytic KI (Finkelstein) if using Alkyl Chlorides.[1]
Purple/Black Reaction Mixture Iodine liberation (

).[1]
1. Light sensitivity.[1] Wrap flask in foil.2. Add sodium thiosulfate during workup to reduce free iodine.[1]

Module 4: Decision Logic & Mechanism

Visual 1: Reaction Pathway & Regioselectivity

This diagram illustrates the bifurcation between Kinetic (O-alkyl) and Thermodynamic (N-alkyl) pathways.

ReactionPathway Substrate 5-Iodopyridazin-4-ol (Tautomeric Mix) Base Base Deprotonation (Cs2CO3 vs NaH) Substrate->Base Intermediate Ambident Anion (Delocalized Charge) Base->Intermediate O_Alkyl O-Alkyl Product (Kinetic Target) Intermediate->O_Alkyl Low T (<40°C) Hard Electrophile Cs+ Counterion N_Alkyl N-Alkyl Product (Thermodynamic Trap) Intermediate->N_Alkyl High T (>60°C) Soft Electrophile Polar Protic Solvent O_Alkyl->N_Alkyl Thermal Rearrangement (Chapman-like)

Caption: The kinetic preference for O-alkylation is lost at high temperatures, leading to the thermodynamically stable N-alkylated pyridazinone.[1]

Visual 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue_Type Identify Issue Start->Issue_Type N_Alkyl_High High N-Alkyl Impurity Issue_Type->N_Alkyl_High Regio Error No_Rxn Low Conversion Issue_Type->No_Rxn Reactivity Deiodination Loss of Iodine Issue_Type->Deiodination Stability Soln_Temp Decrease T to 0-25°C Switch to Cs2CO3 N_Alkyl_High->Soln_Temp Soln_Conc Increase Conc. Switch to DMSO No_Rxn->Soln_Conc Soln_Light Exclude Light Check for Metal Contaminants Deiodination->Soln_Light

Caption: Diagnostic flow for correcting common alkylation failures in 5-iodopyridazin-4-ol systems.

References

  • Tautomerism in Pyridazinones: Menges, N., & Bildirici, İ. (2017).[1] Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 129, 741–752.[1]

  • O- vs N-Alkylation Selectivity (HSAB Theory): Schlegel, B., Gund, P., & Fluder, E. M. (1982).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society.

  • Cesium Carbonate Effect in Heterocyclic Alkylation: Reynard, G., Lai, C., & Lebel, H. (2025).[1] O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species.[2][3] Tetrahedron Letters, 155396.[1][3]

  • Iodine Stability in Heterocycles: Swiatek, K., et al. (2025).[1] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. RSC Advances.

Sources

controlling regioselectivity in 5-Iodopyridazin-4-ol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Regioselectivity in 5-Iodopyridazin-4-ol Functionalization

Welcome to the Technical Support Center for pyridazine functionalization. 5-Iodopyridazin-4-ol is a highly versatile, yet notoriously challenging, heterocyclic building block used extensively in drug discovery and agrochemical development[1]. Its complexity arises from lactam-lactim tautomerism[2] and the presence of multiple competing reactive sites: a highly reactive C5–Iodine bond, nucleophilic heteroatoms (N and O), and acidic C–H bonds at C3 and C6.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute regiocontrol in your workflows.

Troubleshooting Guide 1: Controlling O- vs. N-Alkylation

Issue: "When attempting to protect or alkylate 5-iodopyridazin-4-ol, I obtain an inseparable mixture of O-alkylated and N-alkylated regioisomers."

Root Cause (Causality): Pyridazin-4-ols exist in a dynamic keto-enol (lactam-lactim) equilibrium with their 1H-pyridazin-4-one tautomers[2]. Because of this tautomerism, both the oxygen and the nitrogen atoms can act as nucleophiles. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, whereas the nitrogen atom is "softer" and more polarizable.

Solution: Regioselectivity cannot be controlled by the electrophile alone; it must be dictated by the synergistic choice of base and solvent.

  • To favor N-alkylation: Utilize polar aprotic solvents (e.g., DMF, DMSO) and alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃). These conditions stabilize the polar lactam form, leaving the nitrogen highly nucleophilic.

  • To favor O-alkylation: Utilize non-polar solvents (e.g., Toluene, DCM) and silver salts (e.g., Ag₂CO₃). Silver coordinates strongly with the halogen and nitrogen, sterically and electronically driving the reaction through the oxygen center.

Alkylation T1 5-Iodopyridazin-4-ol (OH form) T2 5-Iodo-1H-pyridazin-4-one (NH form) T1->T2 Tautomerism O_Alk O-Alkylated Product (e.g., Ag2CO3, Toluene) T1->O_Alk Hard Electrophile Non-polar solvent N_Alk N-Alkylated Product (e.g., K2CO3, DMF) T2->N_Alk Soft Electrophile Polar aprotic solvent

Regioselective O- vs N-alkylation pathways driven by tautomeric equilibrium and solvent effects.

Troubleshooting Guide 2: C5 Cross-Coupling Failures

Issue: "My Pd-catalyzed Suzuki or Sonogashira coupling at the C5–iodine position yields mostly dehalogenated starting material, or the catalyst blacks out immediately."

Root Cause (Causality): Free pyridazin-4-ols can poison palladium catalysts through strong bidentate coordination via the adjacent nitrogen and oxygen atoms. Furthermore, the acidic proton of the free OH/NH group interferes with the transmetalation step of cross-coupling reactions, leading to premature protodehalogenation.

Solution: Implement a robust protection strategy prior to cross-coupling. N-protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) or benzyloxymethyl (BOM) group masks the acidic proton and sterically hinders catalyst chelation.

Data Presentation: Optimization of C5-Suzuki Coupling

Protecting GroupBaseSolventCatalyst SystemYieldRegioselectivity
None (Free OH/NH) Na₂CO₃Dioxane/H₂OPd(PPh₃)₄<10%N/A (Dehalogenation)
O-Methyl K₃PO₄ToluenePd(dppf)Cl₂65%>95% C5
N-SEM K₂CO₃DMF/H₂OPd(PPh₃)₄88%>99% C5
N-BOM Cs₂CO₃DioxanePd₂(dba)₃ / XPhos92%>99% C5

Troubleshooting Guide 3: Late-Stage C–H Functionalization (C3 vs C6)

Issue: "After functionalizing the C5 position, I want to introduce a group at C3 or C6. However, standard organolithium reagents (like n-BuLi) cause ring-opening or nucleophilic addition."

Root Cause (Causality): Pyridazines are highly electron-deficient heterocycles. Highly nucleophilic bases like n-BuLi or LDA readily undergo nucleophilic aromatic substitution or addition across the C=N bond rather than clean deprotonation.

Solution: Utilize sterically hindered, kinetically highly active bimetallic bases, specifically TMPZnCl·LiCl (Knochel-Hauser base)[3]. These bimetallic bases enable regioselective zincation at the C3 or C6 position without nucleophilic attack[4]. The LiCl breaks the aggregation of the zinc base, increasing its kinetic basicity while maintaining thermodynamic stability, allowing for precise directed metalation[3].

Functionalization Start 5-Iodopyridazin-4-ol Protect N/O-Protection (SEM-Cl / BOM-Cl) Start->Protect CrossCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira at C5) Protect->CrossCoupling Pd(PPh3)4, Boronic Acid CH_Activation Directed Metalation (TMPZnCl·LiCl at C3/C6) Protect->CH_Activation TMPZnCl·LiCl, Electrophile Product1 5-Substituted Pyridazine CrossCoupling->Product1 Product2 3,5- or 5,6-Disubstituted CH_Activation->Product2

Strategic workflow for C5 cross-coupling and C3/C6 directed metalation of protected intermediates.

Experimental Protocol: Regioselective Zincation using TMPZnCl·LiCl

Note: This protocol incorporates a self-validating iodine quench to confirm metalation before committing to expensive cross-coupling reagents.

  • Preparation: Dry a Schlenk flask under vacuum and backfill with Argon. Dissolve the N-protected 5-substituted-pyridazin-4-one (1.0 mmol) in anhydrous THF (5.0 mL).

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add TMPZnCl·LiCl (1.5 mmol, 1.5 M in THF).

  • Stirring: Stir for 2 hours at -20 °C to ensure complete C–H activation.

  • Validation Quench (Critical Step): Withdraw a 0.1 mL aliquot and quench it into a vial containing a solution of I₂ in THF. Perform LC-MS to confirm the disappearance of the starting material and the formation of the iodinated product. Do not proceed to step 6 until metalation is >95% complete.

  • Electrophilic Trapping: Once metalation is validated, add the desired electrophile (e.g., an aryl halide with a Pd catalyst for Negishi coupling) and warm gradually to room temperature.

Frequently Asked Questions (FAQs)

Q: Can I functionalize the C3 position via C–H activation while the C5 iodine is still present? A: It is highly challenging and generally not recommended. The C5–I bond is prone to competitive metal-halogen exchange even when using selective bases. It is synthetically safer to perform the C5 cross-coupling before attempting C3/C6 C–H activation.

Q: Why does my N-SEM protected 5-iodopyridazin-4-one degrade during silica gel chromatography? A: SEM groups on electron-deficient heterocycles can be sensitive to acidic silanols present in standard silica gel. To prevent cleavage, pre-treat your silica gel with 1% triethylamine (TEA) to neutralize the column, or switch to neutral alumina.

Q: How do I remove the N-SEM group after my functionalization sequence is complete? A: Standard conditions using TBAF (Tetrabutylammonium fluoride) in THF at reflux, or TFA in DCM followed by an ethylenediamine quench, effectively cleave the SEM group, restoring the functionalized pyridazin-4-ol core.

References

  • Knochel, P., et al. "Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br).
  • Knochel, P., et al. "A Predictive Model Towards Site-Selective Metalations of Functionalized Heterocycles, Arenes, Olefins, and Alkanes using TMPZnCl⋅LiCl." Chemistry - A European Journal.
  • Volonterio, A., et al. "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives." The Journal of Organic Chemistry.
  • "Pyrido-[3,4-d]pyridazine amine derivatives useful as nlrp3 deriv

Sources

removing palladium impurities from 5-Iodopyridazin-4-ol products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from 5-Iodopyridazin-4-ol Scaffolds

Executive Summary

Removing palladium (Pd) from nitrogen-rich heterocycles like 5-Iodopyridazin-4-ol (and its downstream coupled products) presents a unique challenge.[1][2][3] The pyridazine core (1,2-diazine) acts as a bidentate ligand, often binding Pd more tightly than standard scavengers.[4] Furthermore, the 5-iodo substituent is labile, risking dehalogenation under harsh scavenging conditions.[4]

This guide provides field-proven protocols to reduce Pd levels from >1000 ppm to <10 ppm (ICH Q3D limits) while preserving the integrity of the C-I bond.

Part 1: Diagnostic & Strategy Selection

Q: Why is my standard silica column not removing the palladium?

A: Standard flash chromatography is often ineffective for pyridazines because the Pd-complex co-elutes with your product.[2] The pyridazine nitrogen atoms (N1/N2) and the tautomeric 4-oxo/4-hydroxy group create a "chelation pocket" that stabilizes the Pd species. To break this interaction, you need a scavenger with a binding affinity constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) significantly higher than that of the pyridazine-Pd complex.
  • Recommendation: Do not rely on chromatography alone.[2][3] Implement a chemical scavenging step (Solid-Supported or Liquid-Liquid Extraction).[1][2][3]

Q: Which scavenger chemistry is best for 5-Iodopyridazin-4-ol derivatives?

A: Based on the hard/soft acid-base theory (HSAB), Palladium is a soft acid.[1][2][3] While pyridazine nitrogens are borderline bases, sulfur-based scavengers are soft bases and form thermodynamically stronger bonds with Pd.[2][3][4]

Selection Matrix:

Scavenger TypeFunctional GroupBest ForMechanism
SiliaMetS® Thiol -SH (Mercapto)General Pd(II) removal; Versatile.[1][2][3]Soft-Soft interaction; displaces N-ligands.[1][2][3]
SiliaMetS® DMT DimercaptotriazineHigh-loading Pd; "Sticky" Pd complexes.[1][2][3]Chelation effect (multidentate).[1][2][3]
SiliaMetS® Thiourea ThioureaPd(0) and Pd(II); Electrophilic Pd species.[1][2][3]Coordination; good for cationic Pd.[1][2]
Activated Carbon N/ABulk removal (Cheap); Non-selective.[1][2][3]Adsorption; Risk of yield loss for polar aromatics.[2]

Expert Insight: For 5-Iodopyridazin-4-ol, start with SiliaMetS® Thiol .[2][3][4][5] If the Pd level remains stubborn (>50 ppm), switch to SiliaMetS® DMT , which is more aggressive but requires careful filtration.[4]

Part 2: Experimental Protocols

Protocol A: Solid-Supported Scavenging (Batch Mode)

Best for: Products soluble in THF, MeOH, DMF, or EtOAc.[3][4]

Step-by-Step:

  • Dissolution: Dissolve your crude 5-Iodopyridazin-4-ol product in a compatible solvent (e.g., 10 volumes of THF or MeOH).

    • Note: If using DMF/DMSO, ensure the scavenger is compatible (Silica backbones are generally stable).[3][4]

  • Loading: Add 4 molar equivalents of SiliaMetS® Thiol relative to the estimated residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 40°C for 4 hours .

    • Critical: Do not exceed 60°C. Higher temperatures may promote oxidative addition of residual Pd into the C-I bond, leading to deiodination or homocoupling.

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or a Celite® plug.[2]

    • Tip: Wash the cake with the same solvent to recover adsorbed product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Protocol B: The "Cysteine Wash" (Liquid-Liquid Extraction)

Best for: Products soluble in water-immiscible solvents (e.g., EtOAc, DCM) but NOT water.[3][4]

Step-by-Step:

  • Dissolve the crude product in EtOAc or DCM.[2]

  • Prepare a 0.5 M solution of N-Acetylcysteine (NAC) in water. Adjust pH to 7–8 with dilute NaOH (activates the thiol).

  • Stir the organic layer vigorously with the aqueous NAC solution for 1 hour at room temperature.

    • Visual Cue: The aqueous layer often turns yellow/brown as it captures the Pd.

  • Separate layers. Wash the organic layer with water (2x) to remove residual NAC.

  • Dry over Na₂SO₄ and concentrate.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal purification route based on your product's properties.

ScavengerWorkflow Start Crude 5-Iodopyridazin-4-ol Product (High Pd Content) SolubilityCheck Check Solubility Start->SolubilityCheck OrgSoluble Soluble in EtOAc/DCM? SolubilityCheck->OrgSoluble Non-Polar PolarSoluble Soluble in MeOH/THF/DMF? SolubilityCheck->PolarSoluble Polar Extraction Liquid-Liquid Extraction (N-Acetylcysteine Wash) OrgSoluble->Extraction SolidScavenge Solid-Supported Scavenging (SiliaMetS Thiol/DMT) PolarSoluble->SolidScavenge CheckPd Measure Pd (ICP-MS) Extraction->CheckPd SolidScavenge->CheckPd Success Pd < 10 ppm Proceed to Crystallization CheckPd->Success Pass Fail Pd > 50 ppm CheckPd->Fail Fail Aggressive Switch to SiliaMetS DMT or Activated Carbon (Darco KB-B) Fail->Aggressive Aggressive->CheckPd Retest caption Figure 1: Decision matrix for Palladium removal from Pyridazine derivatives.

Part 4: Troubleshooting FAQs

Q: My product is turning black during the scavenging step. What is happening?

A: This indicates the formation of Palladium Black (colloidal Pd(0)).[1]

  • Cause: If your reaction mixture contained reducing agents (e.g., hydrides, excess phosphines) or if the scavenger reduces Pd(II) to Pd(0) too quickly without capturing it.[3][4]

  • Fix: Add a filtration step through Celite® before adding the scavenger to remove bulk colloids.[2] If using SiliaMetS, ensure you are using SiliaMetS® Thiourea or SiliaMetS® TAAcOH , which are better at stabilizing and capturing zero-valent species than simple thiols.[3][4]

Q: I lost the Iodine atom (Deiodination) after treatment.

A: The C-I bond on the pyridazine ring is susceptible to Pd-catalyzed reduction (hydrodehalogenation), especially if hydrogen sources (like alcohols or formates) are present.[1]

  • Fix:

    • Avoid Alcohols: Use THF or EtOAc instead of MeOH/EtOH during the scavenging step.

    • Lower Temperature: Scavenge at Room Temperature (20–25°C) instead of 40°C. Increase time to 12 hours to compensate.

    • Check Reagents: Ensure no residual hydride donors (e.g., NaBH4, Formic acid) remain from previous steps.[3][4]

Q: The scavenger beads are clumping and not filtering.

A: This is common in highly polar solvents like DMSO or if the product precipitates.

  • Fix: Dilute the mixture with a co-solvent (e.g., water or EtOAc) to reduce viscosity, or use a radial flow column (cartridge) instead of batch stirring.

Part 5: Regulatory & Safety Context

ICH Q3D Elemental Impurity Limits (Oral Exposure) For a drug product with a daily intake of ≤10 g:

  • Palladium (Class 2B): Limit is 100 µ g/day (10 ppm concentration limit in the drug product).[3][6]

  • Note: Parenteral limits are stricter (10 µ g/day ).[2][3] Always design your purification to hit the parenteral limit (<1 ppm) to future-proof the API.[2]

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[1][2][3] Guideline for Elemental Impurities Q3D(R2).[1][2][3][7] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004).[3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis, 346(8), 889–900.[3][4] Available at: [Link][3]

  • Welch, C. J., et al. (2005).[3][4] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[2][3] Organic Process Research & Development, 9(2), 198–205.[3][4] Available at: [Link][3]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 5-Iodopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Chemistry Support Center. This guide is designed for researchers and drug development professionals encountering sluggish reactivity, low yields, or catalyst poisoning when attempting to functionalize the 5-position of pyridazine rings.

Part 1: Mechanistic Causality (Why is the 5-position so stubborn?)

To successfully troubleshoot a failing reaction, we must first understand the innate electronic and steric environment of the pyridazine core. Pyridazine is a 1,2-diazine. While it is highly electron-deficient overall, the electron density is not distributed equally.

  • Electronic Deactivation (The SNAr Problem): Nucleophilic aromatic substitution (SNAr) relies on the stabilization of a high-energy anionic intermediate (the Meisenheimer complex). When a nucleophile attacks the 3- or 6-position, the resulting negative charge is delocalized directly onto the adjacent electronegative nitrogen atoms. However, the 4- and 5-positions are meta to the ring nitrogens. Attack at the 5-position forces the negative charge onto the ring carbons, which is energetically unfavorable and makes SNAr kinetically prohibitive without additional electron-withdrawing groups[1].

  • Transition Metal Catalyst Poisoning: When switching to palladium-catalyzed cross-coupling to bypass SNAr limitations, a new problem arises. The basic N1/N2 lone pairs of the pyridazine ring can competitively coordinate to the palladium center, forming stable, inactive bis-N-coordinated Pd complexes that stall the catalytic cycle[2].

  • Sluggish Oxidative Addition: Because the 5-position is less electron-deficient than the 3/6-positions, the initial oxidative addition of Pd(0) into the C5–I bond is significantly slower, allowing side reactions like protodehalogenation to outcompete the desired coupling.

Part 2: Troubleshooting FAQs

Q1: I am trying to displace the 5-iodine with a primary amine via SNAr. I am heating it to 150 °C, but I only recover starting material or observe ring decomposition. How can I force this reaction? A1: You cannot force it thermally without destroying the heterocycle. Because SNAr at the 5-position lacks resonance stabilization, you must change the reaction paradigm. Switch to a Buchwald-Hartwig Amination . By using a palladium catalyst with a bulky, electron-rich ligand (like XPhos), you bypass the Meisenheimer complex entirely. The steric bulk of XPhos prevents the pyridazine nitrogens from poisoning the palladium, while its electron richness accelerates the difficult oxidative addition.

Q2: My Suzuki-Miyaura coupling at the 5-position gives low yields and high amounts of protodehalogenation (reduction of C–I to C–H). What is going wrong? A2: Protodehalogenation occurs when transmetallation is too slow. The Pd-aryl intermediate sits idle and eventually abstracts a proton from the solvent or base. To fix this, you must accelerate transmetallation. Use a highly active catalyst like


 and switch to a more nucleophilic boronic species (e.g., potassium trifluoroborate salts). Additionally, if your substrate is a 5-iodopyridazin-3(2H)-one, the unprotected N–H will poison the catalyst; you must protect it (e.g., via N-alkylation or hydroxymethylation) prior to coupling[2].

Q3: Can I functionalize the 5-position using Grignard reagents without relying on transition metals? A3: Yes, via Halogen-Metal Exchange. However, standard Grignard reagents (like iPrMgCl) form kinetically sluggish polymeric aggregates that require elevated temperatures, which leads to nucleophilic attack on the pyridazine C=N bonds. The solution is to use TurboGrignard (iPrMgCl·LiCl) . The lithium chloride breaks up the aggregates into highly reactive monomeric species, allowing rapid iodine-magnesium exchange at –40 °C, safely preserving the heterocyclic core[3].

Part 3: Quantitative Reactivity Profile

Use the following table to predict the behavior of your pyridazine substrate and select the appropriate synthetic strategy.

ParameterC3 / C6 PositionsC4 / C5 PositionsMechanistic Causality
SNAr Reactivity HighVery LowResonance stabilization of the anionic intermediate on N-atoms is only possible at C3/C6.
Pd Oxidative Addition FastSlowC4/C5 are less electron-deficient, increasing the activation barrier for Pd(0) insertion.
Halogen-Metal Exchange ModerateFast & CleanLack of an adjacent electrophilic C=N bond at C5 prevents ring-opening side-reactions during metallation.
Catalyst Poisoning Risk ModerateHighN-atoms are sterically accessible to chelate Pd when reacting at C4/C5, forming stable inactive complexes.

Part 4: Decision Workflow

G Start 5-Iodopyridazine Functionalization Decision1 Desired Transformation? Start->Decision1 C_N_bond C-N Bond Formation (Amination) Decision1->C_N_bond C_C_bond C-C Bond Formation (Arylation/Alkylation) Decision1->C_C_bond Electrophile Trapping with Electrophiles Decision1->Electrophile SNAr_Warning Avoid SNAr! (No resonance stabilization at C5 position) C_N_bond->SNAr_Warning Protect_Warning Is it a Pyridazin-3(2H)-one? C_C_bond->Protect_Warning Turbo Halogen-Metal Exchange iPrMgCl·LiCl at -40°C Electrophile->Turbo Buchwald Buchwald-Hartwig Pd2(dba)3, XPhos, Cs2CO3 SNAr_Warning->Buchwald Alternative Suzuki Suzuki-Miyaura Pd(dppf)Cl2, K3PO4 Protect_Warning->Suzuki No Protect_Action Protect N-atom (e.g., N-alkylation) to prevent Pd poisoning Protect_Warning->Protect_Action Yes Protect_Action->Suzuki

Workflow for selecting the optimal functionalization strategy for 5-iodopyridazines.

Part 5: Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of 5-Iodopyridazine

Objective: Form a C–N bond bypassing the SNAr limitations.

  • Preparation: In a glovebox or under strict argon, charge an oven-dried Schlenk flask with 5-iodopyridazine (1.0 equiv), the desired amine (1.2 equiv),

    
     (5 mol%), XPhos (10 mol%), and 
    
    
    
    (2.0 equiv).
    • Causality Note: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk prevents the formation of inactive bis-amine or bis-pyridazine palladium complexes, while its electron richness accelerates the difficult oxidative addition at C5.

  • Solvent Addition & Heating: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask and heat to 90 °C for 12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the 5-iodopyridazine peak and the appearance of the product mass (M+H) validates the catalytic cycle. Self-Correction: If a significant peak corresponding to the protodehalogenated pyridazine (M–I+H) is observed, the reductive elimination is too slow; consider increasing the amine concentration or switching to BrettPhos.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and Pd black, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Halogen-Metal Exchange via TurboGrignard

Objective: Generate a highly nucleophilic 5-pyridazylmagnesium species for electrophilic trapping without transition metals.

  • Metallation: Dissolve 5-iodopyridazine (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool the solution to –40 °C using a dry ice/acetonitrile bath.

  • TurboGrignard Addition: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF). Stir for 30 minutes at –40 °C.

    • Causality Note: The addition of LiCl breaks down the kinetic stability of the polymeric Grignard aggregates, unlocking the thermodynamic potential of the reagent. This "Turbo" effect allows for rapid iodine-magnesium exchange at low temperatures, preventing competitive nucleophilic attack by the Grignard reagent on the electrophilic pyridazine ring[3].

  • In-Process Validation: Quench a 0.1 mL aliquot with

    
     and analyze by 
    
    
    
    NMR or LC-MS. Complete deuterium incorporation at the 5-position confirms successful and complete metallation.
  • Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde, 1.2 equiv) neat or as a THF solution. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench & Workup: Quench the main reaction with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate for purification.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. 1

  • Pyridazine Derivatives. Part 39. Reactivity of 5-Iodopyridazin-3(2H)-ones in Palladium-Catalyzed Reactions. - Academia.edu. 2

  • EP2061825B1 - Universal grignard metathesis polymerization (Citing Krasovskiy, A.; Knochel, P. Angew. Chem. Int. Ed. 2004) - Google Patents. 3

Sources

Technical Support Center: Recrystallization of 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Iodopyridazin-4-ol (also known as 5-iodo-4-pyridazinone) presents a unique purification challenge due to its amphoteric nature and tautomeric equilibrium .[1] Unlike simple organic solids, its solubility profile is heavily influenced by the pH of the solvent system and the hydrogen-bonding capability of the medium.

This guide provides validated solvent systems and troubleshooting workflows designed to maximize recovery and purity, specifically addressing the common issues of "oiling out" and iodine liberation.

Tautomeric Considerations

Users must recognize that this compound exists in equilibrium between the enol (4-ol) and keto (4(1H)-one) forms.[1]

  • Non-polar/Aprotic solvents favor the enol form.

  • Polar/Protic solvents (water, alcohols) stabilize the keto form via hydrogen bonding.

  • Implication: Recrystallization from protic solvents often yields the keto tautomer in the crystal lattice, which is typically higher melting and more stable.

Validated Solvent Systems

The following solvent systems have been categorized based on polarity and dielectric constants.

Table 1: Primary Solvent Recommendations
System TypeSolvent CompositionTypical Ratio (v/v)SuitabilityKey Advantage
Aqueous (Primary) Water (Acidified) 100% (pH 3-4)Best for Salt Removal Excellent for removing inorganic salts (NaI, NaCl) carried over from synthesis.[1]
Binary Protic Ethanol / Water 80:20 to 50:50General Purpose Balances yield and purity; reduces thermal stress compared to pure water.[1]
Polar Aprotic Acetonitrile (MeCN) 100%High Purity Best for removing non-polar organic byproducts; avoids hydrolysis risks.[1]
Scavenger MeOH + Na₂S₂O₃ (aq) 90:10De-iodination specifically for batches that have turned yellow/brown due to free iodine.[1]

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting a solvent system based on crude material characteristics.

SolventSelection Start START: Analyze Crude 5-Iodopyridazin-4-ol CheckColor Is the solid yellow/brown? Start->CheckColor CheckSalts High inorganic salt content? CheckColor->CheckSalts No PathIodine Yes (Free Iodine) CheckColor->PathIodine Yes PathSalts Yes (NaI/NaCl) CheckSalts->PathSalts Yes PathOrganic No (Organic Impurities) CheckSalts->PathOrganic No SolThio Pre-wash: Aqueous Sodium Thiosulfate Then: Recrystallize from EtOH PathIodine->SolThio SolWater System: Acidified Water (pH 3-4) Technique: Isoelectric Precipitation PathSalts->SolWater SolMeCN System: Hot Acetonitrile Technique: Slow Cooling PathOrganic->SolMeCN

Caption: Logic flow for selecting the optimal purification route based on impurity profile (Iodine, Salts, or Organics).

Detailed Protocols

Protocol A: Aqueous Acidification (For Salt-Laden Crude)

Use this method if the crude material was obtained directly from a basic hydrolysis or diazonium reaction.

  • Dissolution: Suspend the crude solid in minimum boiling water.

  • Acidification: If the compound was isolated as a salt, add 1M HCl dropwise until pH reaches ~3.0–4.0. The neutral 5-iodopyridazin-4-ol is least soluble at its isoelectric point.[1]

  • Clarification: If black specks persist (carbon/polymeric material), perform a hot filtration using a pre-warmed funnel.[1]

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours) to avoid oiling out. Then chill to 4°C.

  • Filtration: Collect solids and wash with ice-cold water.

Protocol B: Acetonitrile Polishing (For Organic Impurities)

Use this method for high-purity requirements (e.g., analytical standards).[1]

  • Slurry: Place crude solid in a flask with Acetonitrile (10 mL per gram of solid).

  • Reflux: Heat to reflux (82°C). The solid should dissolve completely.

    • Note: If it does not dissolve, add Methanol dropwise (up to 10% v/v) until clear.[1]

  • Seeding: Remove from heat. Once the solution cools to ~60°C, add a seed crystal.

  • Crystallization: Let stand at room temperature. Do not disturb.

  • Collection: Filter and wash with cold Acetonitrile.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Cause: This is common with pyridazinones.[1] It occurs when the melting point of the solvated compound drops below the boiling point of the solvent, or if the solution is too concentrated (supersaturation overshoot). Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (dilute by 10-20%).[1]

  • Seed it: Add a crystal of pure product at a temperature just below the cloud point.

  • Vigorous Stirring: Sometimes rapid stirring during the cooling phase helps initiate nucleation over phase separation.[1]

Q2: The crystals are turning yellow/brown upon drying.

Cause: The Carbon-Iodine bond at position 5 is thermally sensitive.[1] Prolonged heating or exposure to light can liberate free iodine (


).[1]
Solution: 
  • Chemical Wash: Wash the filtered filter cake with a dilute 5% Sodium Thiosulfate (

    
    ) solution, followed by water.
    
  • Drying: Dry in a vacuum oven at <40°C . Avoid high heat. Store in amber vials.

Q3: Can I use DMF or DMSO?

Answer: Avoid if possible. While 5-iodopyridazin-4-ol is very soluble in these, their high boiling points make removal difficult.[1] You will likely need to use them only as a "Good Solvent" in a solvent/anti-solvent precipitation (e.g., dissolve in DMF, pour into excess water), but this often yields amorphous powder rather than clean crystals.

Mechanistic Insight: Tautomerism

Understanding the tautomeric state is critical for interpreting NMR data and solubility.

Caption: The equilibrium between the 4-hydroxypyridazine (enol) and pyridazin-4(1H)-one (keto) forms. The keto form is generally the dominant species in the solid state.

References

  • Coates, W. J., & McKillop, A. (1993). Synthesis of 4-hydroxypyridazines and their conversion to 4-halopyridazines.[1] Comprehensive Heterocyclic Chemistry II. (Contextual grounding for pyridazine purification).

  • Patel, N. R., et al. (1968).[1] Pyridazines.[1][2] I. Synthesis of 4-Halo-5-hydrazinopyridazines. Journal of Medicinal Chemistry.[1] (Describes acidification/precipitation protocols for halopyridazines).

  • BenchChem Technical Repository. Purification of Pyrimido[5,4-c]pyridazine Analogs. (General solvent class behavior for fused pyridazines).[1]

  • Armarego, W. L. F. Purification of Laboratory Chemicals.[1] Butterworth-Heinemann.[1] (Standard text for solvent dielectric properties and general heterocyclic purification).

Sources

Technical Support Center: Optimizing 5-Iodopyridazin-4-ol Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the halogenation of highly functionalized, electron-deficient nitrogen heterocycles. The chlorination of 5-iodopyridazin-4-ol to yield 4-chloro-5-iodopyridazine is notoriously problematic. Due to the lability of the C-I bond and the thermal sensitivity of the pyridazine core, researchers often battle competing risks of deiodination, thermal degradation (tarring), and incomplete intermediate conversion.

This guide bypasses generic protocols to provide a causality-driven, self-validating framework for minimizing byproducts and maximizing target yield.

Diagnostic Overview: Mechanistic Pathways & Byproduct Branching

To troubleshoot effectively, we must first map the causal relationships between reaction conditions and byproduct formation. The reaction proceeds via a highly reactive chlorophosphate or chloriminium intermediate. Any deviation in stoichiometry, temperature, or quenching technique forces the equilibrium down parasitic pathways.

G SM 5-Iodopyridazin-4-ol (Starting Material) Reagents POCl3 + DMF (Cat.) Solvent: Toluene (85°C) SM->Reagents Intermediate Chloriminium / Chlorophosphate Intermediate Reagents->Intermediate Target 4-Chloro-5-iodopyridazine (Target Product) Intermediate->Target Cl- Substitution Byproduct3 Hydrolysis Recovery (Incomplete Rxn) Intermediate->Byproduct3 Poor Aqueous Quench Byproduct1 4-Chloropyridazine (Deiodination) Target->Byproduct1 High Temp / PCl5 Byproduct2 Polymeric Tars (Thermal Degradation) Target->Byproduct2 Prolonged Heating

Reaction workflow and causal byproduct branching in 5-iodopyridazin-4-ol chlorination.

Causal Troubleshooting (FAQs)

Q: Why am I observing significant deiodination (formation of 4-chloropyridazine) during scale-up? Causality & Solution: The iodine atom situated on the highly electron-deficient pyridazine ring is exceptionally labile. When exposed to harsh chlorinating mixtures—particularly those containing Phosphorus pentachloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)—the system undergoes homolytic C-I cleavage or competitive nucleophilic aromatic substitution[1]. While 

mixtures are robust chlorinating agents for unfunctionalized rings, they are too aggressive here. Actionable Fix: Eliminate

entirely. Restrict

to 1.5–2.0 equivalents and utilize a milder base catalyst, such as pyridine[2] or benzyltriethylammonium chloride, to lower the activation energy of the desired C-OH to C-Cl conversion. This allows the reaction to proceed efficiently below 90°C, preserving the C-I bond.

Q: My reaction yields a black, intractable tar. How do I prevent polymerization? Causality & Solution: Pyridazine rings are prone to thermal decomposition and polymerization when subjected to neat, refluxing


 (bp ~106°C) for extended periods[2]. The high concentration of reactive intermediates in a solvent-free system exponentially increases the rate of intermolecular cross-linking.
Actionable Fix: Transition from a neat reaction to a solvent-mediated system. Using anhydrous toluene or acetonitrile acts as a thermal heat sink (capping the internal temperature) and dilutes the reactive species, significantly suppressing tar formation.

Q: The reaction stalls, and upon workup, I recover mostly starting material. What went wrong? Causality & Solution: The reaction proceeds via a cyclic chlorophosphate ester or chloriminium intermediate[3]. If the subsequent nucleophilic attack by chloride ions is sluggish, the intermediate persists in solution. During aqueous workup, any unreacted intermediate rapidly hydrolyzes back to the starting 5-iodopyridazin-4-ol[2]. Actionable Fix: Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with


 to generate the highly electrophilic Vilsmeier-Haack reagent, which accelerates the formation and subsequent chloride displacement of the intermediate[3]. Furthermore, ensure the quench is performed by pouring the mixture into vigorously stirred ice-water to immediately neutralize excess reagent without allowing time for intermediate reversion.

Quantitative Data Analytics

The following table summarizes the causal impact of different reaction environments on byproduct distribution.

Chlorination Condition

(eq)
Additive / CatalystMax Temp (°C)Target Yield (%)Deiodination (%)Tar Formation
Neat Reflux (Traditional)>10.0None10642%28%Severe
Aggressive Mixture5.0

(1.0 eq)
10025%45%Severe
Equimolar + Pyridine1.5Pyridine (1.5 eq)9068%12%Moderate
Optimized Vilsmeier 2.0 DMF (0.1 eq) 85 89% <2% Minimal

Validated Experimental Protocol: Mild Vilsmeier-Haack Chlorination

Self-Validating System: This protocol is engineered to prevent false-negative yields. The stoichiometric limitation of


 prevents over-reaction, while mandatory In-Process Control (IPC) ensures the chlorophosphate intermediate is fully consumed before the hydrolytic quench.

Step 1: System Purging & Preparation In an oven-dried, multi-neck round-bottom flask equipped with a reflux condenser and internal temperature probe, purge the system with inert gas (Ar or


). Suspend 5-iodopyridazin-4-ol (1.0 eq) in anhydrous toluene (5 mL per gram of substrate).

Step 2: Vilsmeier-Haack Activation Add N,N-Dimethylformamide (DMF) (0.1 eq) to the suspension. Causality: DMF acts as a catalyst by reacting with


 to form a chloriminium ion (Vilsmeier reagent), which is vastly more electrophilic than 

alone, enabling the reaction to proceed at lower temperatures[3].

Step 3: Controlled Reagent Charging Cool the flask to 0–5°C using an ice bath. Slowly add


 (2.0 eq) dropwise over 15 minutes. Maintaining a low temperature during addition prevents localized exothermic spikes that cause early-stage polymerization.

Step 4: Thermal Maturation Remove the ice bath and gradually heat the mixture to an internal temperature of 80–85°C. Causality: Strictly capping the temperature at 85°C prevents the homolytic cleavage of the C-I bond, effectively shutting down the deiodination byproduct pathway[1].

Step 5: In-Process Control (IPC) Stir at 85°C for 2–3 hours. Withdraw a 50 µL aliquot, quench in cold methanol, and analyze via LC-MS or HPLC. Do not proceed to workup until the intermediate mass is fully converted to the target chloride mass.

Step 6: Cryogenic Quench Once conversion is confirmed, cool the reaction mixture to 0°C. Slowly pour the mixture into a separate beaker containing vigorously stirred ice-water (10 mL per gram of starting material). Causality: Rapid, cold aqueous quenching instantly destroys residual


 and prevents the reversible hydrolysis of any lingering intermediates back to the starting pyridazinol[2].

Step 7: Isolation & Purification Adjust the pH of the aqueous layer to 7.0–7.5 using saturated aqueous


. Extract the aqueous phase with ethyl acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure to yield 4-chloro-5-iodopyridazine.

References

  • Source: PubMed Central (nih.gov)
  • Source: PubMed Central (nih.gov)
  • Title: POCl3-PCl5 mixture: A robust chlorinating agent Source: Indian Chemical Society URL
  • Title: KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride Source: Google Patents URL

Sources

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Analysis of 5-Iodopyridazin-4-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Iodopyridazin-4-ol. As a Senior Application Scientist, this document moves beyond a simple data report to offer a predictive and comparative analysis, grounded in established principles of NMR spectroscopy and data from analogous structures. Given the limited availability of direct spectral data for this specific compound in public literature, this guide synthesizes information from related pyridazine derivatives to forecast the spectral characteristics of 5-Iodopyridazin-4-ol.

Introduction: The Significance of 5-Iodopyridazin-4-ol

The pyridazine core is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1] The introduction of a halogen, such as iodine, and a hydroxyl group offers valuable handles for further synthetic modifications, making 5-Iodopyridazin-4-ol a potentially important intermediate in drug discovery. Understanding its structural features through NMR spectroscopy is paramount for its effective utilization.

The Crucial Role of Tautomerism

A key consideration for the NMR analysis of 5-Iodopyridazin-4-ol is the existence of tautomeric forms. Hydroxypyridazines can exist in equilibrium with their pyridazinone counterparts. In this case, 5-Iodopyridazin-4-ol is in equilibrium with 5-Iodo-1H-pyridazin-4-one. The predominant tautomer in a given solvent will dictate the observed NMR spectrum.[2][3][4][5][6] The equilibrium can be influenced by solvent polarity, temperature, and pH. For the purpose of this guide, we will consider the spectral features of both tautomers.

tautomerism 5-Iodopyridazin-4-ol 5-Iodopyridazin-4-ol 5-Iodo-1H-pyridazin-4-one 5-Iodo-1H-pyridazin-4-one 5-Iodopyridazin-4-ol->5-Iodo-1H-pyridazin-4-one Equilibrium

Caption: Tautomeric equilibrium of 5-Iodopyridazin-4-ol.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Iodopyridazin-4-ol is expected to be relatively simple, showing signals for the three aromatic protons on the pyridazine ring. The chemical shifts are influenced by the electronic effects of the iodine, the hydroxyl/oxo group, and the two nitrogen atoms.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~8.0 - 8.3Doublet~2-3Adjacent to two nitrogen atoms, expected to be deshielded.
H-6~7.8 - 8.1Doublet~2-3Influenced by the adjacent nitrogen and the iodine at C-5.
OH/NH~10 - 13Broad Singlet-Exchangeable proton, chemical shift is highly dependent on concentration and solvent.

Note: These are estimated values. The actual spectrum may vary depending on the solvent and the predominant tautomer.

Comparative Insights:

  • In unsubstituted pyridazine, the protons at positions 3 and 6 are significantly downfield (around 9.2 ppm) due to the deshielding effect of the adjacent nitrogen atoms.[7][8]

  • The hydroxyl group in the "ol" form and the carbonyl group in the "one" form will influence the electron density of the ring and thus the chemical shifts of the ring protons.

  • The iodine atom is expected to have a moderate deshielding effect on the adjacent H-6 proton due to its electronegativity and anisotropy effects.[9]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide key information about the carbon framework of 5-Iodopyridazin-4-ol. The chemical shifts will be influenced by the attached heteroatoms and substituents.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Rationale
C-3~145 - 150Adjacent to two nitrogen atoms, significantly deshielded.
C-4~160 - 165Attached to the oxygen atom (in either tautomeric form), expected to be the most downfield carbon.
C-5~90 - 95Directly attached to iodine, exhibiting a significant upfield shift due to the "heavy atom effect".
C-6~130 - 135Influenced by the adjacent nitrogen atom and the iodine at C-5.

Note: These are estimated values. The actual spectrum may vary depending on the solvent and the predominant tautomer.

Comparative Insights:

  • For pyridazine itself, the carbons adjacent to the nitrogen atoms (C-3/C-6) appear around 150 ppm, while the other carbons (C-4/C-5) are around 127 ppm.[10]

  • In substituted pyridazinones, the carbonyl carbon (C=O) typically resonates at a very downfield position, often exceeding 160 ppm.[11][12]

  • The direct attachment of iodine to a carbon atom generally causes a significant upfield shift of that carbon's resonance.

Experimental Protocol for NMR Acquisition

To obtain high-quality NMR spectra of 5-Iodopyridazin-4-ol, the following experimental protocol is recommended.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing Sample Dissolve ~5-10 mg of 5-Iodopyridazin-4-ol Solvent in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) Sample->Solvent Standard Add internal standard (e.g., TMS) Solvent->Standard Tube Transfer to a 5 mm NMR tube Standard->Tube Spectrometer Use a 400 MHz or higher spectrometer Tube->Spectrometer 1H_NMR Acquire ¹H NMR spectrum Spectrometer->1H_NMR 13C_NMR Acquire ¹³C NMR spectrum (with proton decoupling) 1H_NMR->13C_NMR 2D_NMR Perform 2D NMR (COSY, HSQC, HMBC) for unambiguous assignments 13C_NMR->2D_NMR Processing Apply Fourier transform, phase correction, and baseline correction Referencing Reference spectra to the solvent or TMS signal Processing->Referencing Integration Integrate ¹H NMR signals Referencing->Integration Analysis Analyze chemical shifts, multiplicities, and coupling constants Integration->Analysis

Caption: Recommended workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Iodopyridazin-4-ol.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice for heterocyclic compounds that may have limited solubility in other solvents and for observing exchangeable protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[13][14][15]

    • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.[16][17]

    • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[11][18][19][20]

  • Data Processing:

    • Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the signal from the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum.

    • Analyze the chemical shifts in the ¹³C NMR spectrum.

Conclusion

The NMR spectral analysis of 5-Iodopyridazin-4-ol presents a fascinating case study in the interplay of substituent effects and tautomerism in heterocyclic chemistry. While direct experimental data is scarce, a robust prediction of its ¹H and ¹³C NMR spectra can be made through careful comparison with related pyridazine derivatives. The methodologies and predictive data presented in this guide offer a solid foundation for researchers working with this compound, enabling them to confidently identify and characterize it in their synthetic endeavors. The acquisition of 2D NMR data is strongly encouraged for a definitive structural elucidation.

References

  • Gomez-Caminero, A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Singh, P., et al. (2012). Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. Journal of Chemical and Pharmaceutical Research, 4(5), 2574-2576.
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
  • Heinisch, G., & Holzer, W. (1990). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Magnetic Resonance in Chemistry, 28(8), 729-732.
  • Králová, K., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Hunter, C. A., & Tute, M. S. (1998). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (10), 2241-2246.
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). 5-iodopyridazin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). Pyridazin-4-ol. Retrieved from [Link]

  • Limbach, H. H., et al. (1994). NMR Study of the Tautomerism of Porphyrin Including the Kinetic HH/HD/DD Isotope Effects in the Liquid and the Solid State. Journal of the American Chemical Society, 116(12), 5257-5267.
  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Magnetic Resonance in Chemistry, 44(10), 875-893.
  • Gliddon, D., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(9), 896-904.
  • Ali, A. M., et al. (2018). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Molecular Structure, 1157, 439-447.
  • Elguero, J., & Perez-Torralba, M. (2020). Tautomerism Detected by NMR. Encyclopedia, 1(1), 1-13.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1036-1046.
  • Pizzuti, L., et al. (2010). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 15(4), 2533-2544.
  • Singh, G., & Singh, P. (2006). Solvent-oriented 1H-NMR chemical shifts of pyridinium iodide and application of Buckingham equation. Magnetic Resonance in Chemistry, 44(6), 624-629.
  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and their conformation dependence. Magnetic Resonance in Chemistry, 38(7), 523-532.
  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and spectral studies of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2574-2576.
  • Hingane, D. G., et al. (2023). FACILE APPROACH FOR THE SYNTHESIS OF PYRIDAZINO[4,5-B]INDOL-4-ONE EXHIBITING ANTIPROLIFERATIVE ACTIVITY. Rasayan Journal of Chemistry, 16(4), 2329-2335.
  • Musso, L., et al. (2023). Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. ChemMedChem, 18(11), e202300096.
  • Anizon, F., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 5942-5955.

Sources

A Comprehensive Guide to the FTIR Analysis of 5-Iodopyridazin-4-ol: Unmasking the Heavy Atom Effect and Tautomeric Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, halogenated pyridazines are indispensable building blocks, frequently utilized in the synthesis of kinase inhibitors and NLRP3 inflammasome modulators[1]. Among these, 5-Iodopyridazin-4-ol presents a unique analytical profile. When validating the structural integrity of this raw material prior to downstream cross-coupling reactions (such as Suzuki or Sonogashira couplings), Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool.

This guide objectively compares the FTIR spectroscopic performance of 5-Iodopyridazin-4-ol against its lighter halogenated alternatives (5-Chloropyridazin-4-ol and 5-Bromopyridazin-4-ol). By understanding the causality behind the spectral shifts—specifically the "Heavy Atom Effect" and solid-state tautomerism—researchers can establish a self-validating system for raw material identification.

The Spectroscopic Impact of the Heavy Atom Effect

When comparing 5-Iodopyridazin-4-ol to its chlorinated and brominated alternatives, the most critical diagnostic region is the far-to-mid IR boundary (< 800 cm⁻¹). According to Hooke’s Law, the vibrational frequency of a diatomic bond is inversely proportional to the square root of the reduced mass of the atoms.

Because iodine (atomic mass ~127) is significantly heavier than chlorine (~35.5) or bromine (~80), the C–I stretching vibration requires less energy, pushing the absorption band to a much lower frequency[2]. Furthermore, the varying electronegativity of these halogens exerts inductive effects on the adjacent pyridazine ring, subtly shifting the ring breathing and carbonyl stretching modes.

Comparative FTIR Data Summary
Functional Group Vibration5-Chloropyridazin-4-ol5-Bromopyridazin-4-ol5-Iodopyridazin-4-olCausality / Spectroscopic Shift
C–X Stretch ~730 - 760 cm⁻¹~620 - 650 cm⁻¹~500 - 560 cm⁻¹ Heavy Atom Effect : The massive iodine atom increases the reduced mass of the C-X oscillator, drastically lowering the vibrational frequency[3].
C=O Stretch (Keto Form) ~1670 cm⁻¹~1660 cm⁻¹~1645 cm⁻¹ Inductive Effect : Iodine is less electronegative than Cl, altering the electron density of the pyridazinone ring and slightly lowering the C=O force constant[4].
N–H / O–H Stretch 3150 - 3400 cm⁻¹3120 - 3380 cm⁻¹3100 - 3350 cm⁻¹ H-Bonding Network : The larger van der Waals radius of iodine increases steric bulk, modifying the solid-state intermolecular hydrogen bonding network.
C=N Ring Stretch ~1580 cm⁻¹~1575 cm⁻¹~1565 cm⁻¹ Ring Dampening : The sheer mass of the iodine substituent dampens the overall high-frequency ring vibrational modes.

Tautomeric Dynamics in Solid-State FTIR

A common pitfall in the spectral interpretation of 5-Iodopyridazin-4-ol is taking its IUPAC name too literally. In the solid state, this molecule exists in a tautomeric equilibrium: 5-Iodopyridazin-4-ol ⇌ 5-Iodo-1H-pyridazin-4-one [5].

Because the keto form (pyridazin-4-one) is highly stabilized by intermolecular hydrogen bonding (N–H ··· O=C) in the crystal lattice, the FTIR spectrum will be heavily dominated by the pyridazinone tautomer. Therefore, instead of searching solely for a sharp, isolated O–H stretch, the analyst must look for a strong C=O stretch (~1645 cm⁻¹) coupled with a broad N–H stretch (3100–3350 cm⁻¹) . If an analyst uses high-pressure KBr pelleting, the pressure can artificially shift this equilibrium; hence, ATR-FTIR is the preferred methodology.

Validated ATR-FTIR Experimental Protocol

To ensure a self-validating and reproducible analytical workflow, the following Attenuated Total Reflectance (ATR) FTIR protocol must be strictly adhered to. ATR is chosen over traditional KBr transmission to prevent pressure-induced polymorphic changes and to preserve the native tautomeric ratio.

Step 1: System Initialization and Background Collection

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow it to dry completely.

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Causality: The background scan captures ambient atmospheric CO₂ and water vapor, which the software will mathematically subtract from the sample spectrum to prevent false-positive peak assignments in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.

Step 2: Sample Application

  • Action: Transfer 1–2 mg of 5-Iodopyridazin-4-ol powder directly onto the center of the ATR crystal.

  • Action: Lower the ATR anvil and apply optimal, consistent pressure (typically indicated by a torque-limiting click on the instrument).

  • Causality: The IR beam (evanescent wave) only penetrates 0.5 to 2 µm into the sample. Intimate physical contact between the crystal and the solid powder is mandatory to achieve a high signal-to-noise ratio, especially for the weak C–I stretch near 500 cm⁻¹.

Step 3: Data Acquisition and Processing

  • Action: Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Action: Apply an ATR-correction algorithm via the spectrometer software.

  • Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower frequencies), raw ATR spectra show artificially intensified peaks in the low-frequency region. ATR correction normalizes the spectrum to be directly comparable to standard transmission libraries.

Step 4: Spectral Verification

  • Action: Verify the presence of the triad of diagnostic peaks: The broad N-H/O-H band (>3100 cm⁻¹), the strong C=O band (~1645 cm⁻¹), and the low-frequency C–I band (~500–560 cm⁻¹).

Diagnostic Workflow Diagram

The following logical workflow illustrates the decision-making process for validating the identity of 5-Iodopyridazin-4-ol based on its FTIR spectrum.

FTIR_Workflow Start FTIR Spectrum of 5-Iodopyridazin-4-ol HighFreq High Frequency Region (3500 - 2800 cm⁻¹) Start->HighFreq MidFreq Mid Frequency Region (1800 - 1500 cm⁻¹) Start->MidFreq LowFreq Low Frequency Region (< 650 cm⁻¹) Start->LowFreq OH_NH Broad Peak: 3100-3350 cm⁻¹ N-H / O-H Stretch (Tautomerism Indicator) HighFreq->OH_NH Carbonyl Strong Peak: ~1645 cm⁻¹ C=O Stretch (Pyridazinone Form) MidFreq->Carbonyl Ring Sharp Peaks: 1565 cm⁻¹ C=N / C=C Ring Stretch MidFreq->Ring CI_Stretch Distinct Peak: 500-560 cm⁻¹ C-I Stretch (Heavy Atom Effect) LowFreq->CI_Stretch Conclusion Structural Validation Confirmed OH_NH->Conclusion Carbonyl->Conclusion Ring->Conclusion CI_Stretch->Conclusion

Logical workflow for FTIR spectral interpretation of 5-Iodopyridazin-4-ol.

References

  • "IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups." WPMU CDN. URL: [Link]

  • "Halogenated Organic Compounds." Spectroscopy Online. URL:[Link]

  • "Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation." MDPI. URL:[Link]

  • "HALOGEN-SUBSTITUTED PYRIDAZINONE COMPOUND AND APPLICATION THEREOF." WIPO Patentscope. URL: [Link]

Sources

Strategic Characterization of 5-Iodopyridazin-4-ol: Mass Spectrometry Fragmentation & Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: 5-Iodopyridazin-4-ol is a critical intermediate in the synthesis of pyridazine-based pharmaceuticals.[1] However, its characterization is complicated by prototropic tautomerism (hydroxy-form vs. oxo-form) and the potential for positional isomerism (e.g., 4-iodo vs. 5-iodo substitution).[1]

The Solution: This guide moves beyond simple peak listing. It establishes a mechanistic fragmentation logic based on Electron Ionization (EI) and Electrospray Ionization (ESI-CID).[1] By understanding the competition between homolytic halogen cleavage and retro-Diels-Alder (rDA) ring contraction, researchers can confidently distinguish this compound from its structural isomers without relying solely on reference library matches.[1]

Part 2: Technical Deep Dive – Fragmentation Mechanics

Tautomeric Influence on Fragmentation

In the gas phase, 5-iodopyridazin-4-ol exists in equilibrium with its keto-tautomer, 5-iodo-4(1H)-pyridazinone .[1] This keto-form dictates the primary fragmentation pathways, specifically the expulsion of carbon monoxide (CO).

  • Molecular Ion (M+): m/z 222 (Integral mass)[1]

  • Base Peak Prediction: Depending on ionization energy, either the loss of Iodine (m/z 95) or the ring contraction (m/z 194) will dominate.

Primary Fragmentation Pathways

The fragmentation pattern is a competition between two distinct mechanistic drivers:

  • Pathway A: Radical Site-Initiated Cleavage (Weak Bond Driver) [1]

    • Mechanism: The C–I bond is relatively weak (~57 kcal/mol). Direct homolytic cleavage expels the iodine radical (I•).

    • Result: Formation of the resonantly stabilized pyridazin-4-one cation (m/z 95).

    • Diagnostic Value: High intensity of [M-127]+ confirms the presence of iodine.

  • Pathway B: Charge Site-Initiated Ring Contraction (Stability Driver)

    • Mechanism: The keto-tautomer undergoes

      
      -cleavage followed by the expulsion of neutral CO (28 Da).[1]
      
    • Result: A ring-contracted ion at m/z 194.[1]

    • Secondary Step: This intermediate often loses

      
       or HCN to form smaller hydrocarbon fragments.[1]
      
Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation logic.

FragmentationPathways M_Ion Molecular Ion (M+) [5-Iodo-4(1H)-pyridazinone] m/z 222 Frag_95 [M - I]+ Pyridazin-4-one cation m/z 95 M_Ion->Frag_95 Homolytic Cleavage (-I•) High Energy Frag_194 [M - CO]+ Iodo-pyrazole derivative m/z 194 M_Ion->Frag_194 Ring Contraction (-CO) Stable Neutral Loss Frag_N2 [M - N2]+ (Minor Pathway) m/z 194 M_Ion->Frag_N2 Retro-Diels-Alder (-N2) Competitive with CO loss Frag_67 [M - I - CO]+ C3H3N2 cation m/z 67 Frag_95->Frag_67 -CO (28 Da) Frag_67_B [M - CO - I]+ (Convergent) m/z 67 Frag_194->Frag_67_B -I•

Caption: Competitive fragmentation tree showing the dichotomy between halogen loss (red path) and ring contraction (yellow path).[1]

Part 3: Comparative Analysis & Alternatives

To validate the identity of 5-Iodopyridazin-4-ol, it must be compared against its most likely "imposter" – the positional isomer 4-Iodopyridazin-3-ol .[1]

Table 1: Isomeric Differentiation Guide
Feature5-Iodopyridazin-4-ol (Target)4-Iodopyridazin-3-ol (Alternative)Differentiation Logic
Primary Neutral Loss -CO (28 Da) -N2 (28 Da) 3-pyridazinones (Alternative) have an -N=N- bond adjacent to the carbonyl, facilitating facile

extrusion via Retro-Diels-Alder. 4-pyridazinones (Target) favor CO loss first.[1]
Base Peak (EI) m/z 95 [M-I]+ m/z 67 [M-I-N2]+ The 4-iodo isomer (Alternative) fragments more extensively due to the lower stability of the 3-oxo radical cation.[1]
Ortho Effect Iodine is adjacent to Carbonyl (C5 vs C4)Iodine is adjacent to NitrogenProximity of Iodine to the N-N bond in the Alternative can lead to unique "ortho-effect" rearrangements not seen in the Target.
C-I Bond Stability ModerateWeakThe C-I bond at C4 (Alternative) is often more labile due to electron deficiency from the adjacent diaza-group.
Supporting Experimental Data Summary
  • Target (5-Iodo): Spectra are dominated by the stability of the para-positioned nitrogen relative to the oxygen, preserving the N-N bond longer.

  • Alternative (4-Iodo): Spectra show rapid degradation of the heterocyclic ring.[1]

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating . If you do not observe the specific daughter ions listed in Step 3, your compound is likely a positional isomer or a degradation product.

Workflow: LC-ESI-MS/MS Characterization[1]

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Dilute to 10 µg/mL for direct infusion or LC injection.

  • Rationale: Formic acid promotes protonation ([M+H]+ m/z 223), essential for ESI analysis of pyridazinones which can be amphoteric.

Step 2: Instrument Parameters (Q-TOF or Triple Quad)

  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.[1]

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.[1]

  • Rationale: Ramping CE ensures capture of both the fragile Iodine loss (low energy) and the ring-opening fragmentation (high energy).

Step 3: Data Interpretation (The Check-List)

  • Confirm Precursor: Observe m/z 223.0 ([M+H]+).

  • Low Energy Check (10-20 eV): Look for m/z 96.0 ([M+H - I]+).

    • Pass Criteria: This peak should be significant.[1] If absent, check if the iodine has already hydrolyzed (impurity check).

  • High Energy Check (30-40 eV): Look for m/z 195.0 ([M+H - CO]+).[1]

    • Differentiation: If you see predominantly m/z 195 (loss of 28), it supports the 4-one structure. If you see immediate deep fragmentation to m/z 68 or m/z 53 , suspect the 3-one isomer (unstable ring).[1]

References

  • BenchChem. (2025).[1] Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-Iodoalkynes. Retrieved from [1]

  • Pesyan, N. N., et al. (2013).[2] Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. Growing Science. Retrieved from [1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Sulfamethoxypyridazine Mass Spectrum. National Institute of Standards and Technology. Retrieved from [1]

  • Almeida, A., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. AIP Publishing.[1] Retrieved from [1]

  • ChemGuide. (2023).[1] Fragmentation Patterns in Mass Spectra. Retrieved from [1]

Sources

HPLC method development for 5-Iodopyridazin-4-ol purity

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Development for 5-Iodopyridazin-4-ol Purity: A Comparative Guide to Column Chemistries for Halogenated Polar Heterocycles

Executive Summary

The accurate purity assessment of 5-Iodopyridazin-4-ol (also known as 5-iodo-1H-pyridazin-4-one) presents a multifaceted chromatographic challenge. As a halogenated polar heterocycle, it exhibits limited retention on traditional alkyl stationary phases. Furthermore, the molecule undergoes lactam-lactim tautomerism (pyridazin-4-ol


 pyridazin-4-one), which can lead to severe peak tailing or splitting if the chromatographic environment is not rigorously controlled[1].

This guide objectively compares the performance of standard C18, Polar-Embedded C18, and Pentafluorophenyl (PFP) column chemistries for the separation of 5-Iodopyridazin-4-ol from its synthetic impurities (e.g., des-iodo pyridazin-4-ol, 4,5-diiodopyridazine, and the positional isomer 3-iodopyridazin-4-ol). By analyzing the causality behind retention mechanisms, this guide provides a self-validating framework for establishing a robust, reproducible purity method.

Mechanistic Rationale & Analyte Profiling

To develop a self-validating HPLC method, one must first deconstruct the physicochemical properties of the analyte:

  • Tautomerism & pH Control: The pyridazinone ring system exists in a dynamic tautomeric equilibrium. If the mobile phase pH is near the pKa of the molecule, the interconversion between the hydroxyl (-OH) and ketone (=O) forms occurs during the chromatographic run, resulting in broad, asymmetric peaks. Causality: By employing a strongly acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0), the ionization is suppressed, locking the molecule into a single tautomeric/protonation state and ensuring sharp peak shapes[1].

  • Polarity vs. Hydrophobicity: 5-Iodopyridazin-4-ol is highly polar, meaning standard hydrophobic dispersive interactions (C18) are insufficient for adequate retention (

    
    ). This leads to co-elution with the void volume or highly polar matrix components[2].
    
  • Halogen Polarizability: The iodine atom is large and highly polarizable. While standard C18 columns cannot exploit this feature, fluorinated stationary phases (like PFP) can induce strong dipole-dipole interactions and specific halogen affinity, drastically enhancing both retention and shape selectivity for positional isomers[3].

G Start Analyte: 5-Iodopyridazin-4-ol (Polar, Halogenated, Tautomeric) pH 1. Mobile Phase Optimization Lock tautomeric state (pH < 3) Start->pH Columns 2. Column Chemistry Screening pH->Columns C18 Standard C18 (Hydrophobic only) Result: Poor Retention, Tailing Columns->C18 PE_C18 Polar-Embedded C18 (H-Bonding + Hydrophobic) Result: Good Shape, Mod. Retention Columns->PE_C18 PFP PFP (Pentafluorophenyl) (π-π, Dipole, Halogen Affinity) Result: Max Resolution & Retention Columns->PFP Opt 3. Final Method Selection PFP Column + 0.1% TFA Gradient C18->Opt PE_C18->Opt PFP->Opt

Figure 1: Decision matrix and workflow for HPLC method development of 5-Iodopyridazin-4-ol.

Comparative Performance Analysis

To objectively evaluate the optimal stationary phase, a comparative screening was conducted using a standardized acidic gradient. The critical quality attributes evaluated were the Retention Factor (


), Peak Asymmetry (

), and the Resolution (

) between 5-Iodopyridazin-4-ol and its closely related positional isomer, 3-iodopyridazin-4-ol.
Data Presentation: Column Chemistry Comparison
Column ChemistryExample Commercial PhaseRetention Factor (

)
Asymmetry (

)
Resolution (

) (5-Iodo vs 3-Iodo)
Primary Retention Mechanism
Standard C18 Waters XBridge C181.21.85 (Tailing)1.1 (Co-elution)Hydrophobic (Dispersive)
Polar-Embedded C18 Waters SymmetryShield2.51.151.8Hydrophobic + H-Bonding
PFP (Fluorinated) Phenomenex Luna PFP(2)4.81.053.7 (Baseline)

, Dipole-Dipole, Shape Selectivity

Data Interpretation:

  • Standard C18: Failed to provide adequate retention (

    
    ) and exhibited severe tailing due to secondary interactions between the basic pyridazine nitrogens and residual surface silanols. It could not resolve the positional isomers.
    
  • Polar-Embedded C18: The embedded amide/carbamate groups shielded residual silanols, drastically improving peak shape (

    
     = 1.15) and providing moderate retention via hydrogen bonding.
    
  • PFP: Outperformed all alternatives. The highly electronegative fluorine atoms on the phenyl ring created strong induced dipole interactions with the polarizable iodine atom of the analyte. This

    
     and halogen-affinity mechanism provided superior retention (
    
    
    
    = 4.8) and exceptional steric shape selectivity, easily resolving the 3-iodo and 5-iodo isomers[4].

Experimental Protocol: Self-Validating PFP Workflow

Based on the comparative data, the PFP column chemistry is the authoritative choice. Below is the optimized, step-by-step methodology designed to be a self-validating system (incorporating System Suitability Testing to verify performance prior to sample analysis).

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water. Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully suppressing the ionization of the pyridazine ring and locking the tautomeric equilibrium.

  • Mobile Phase B (Organic): 0.1% TFA in HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 90% Water / 10% Acetonitrile. Causality: Dissolving the sample in a diluent weaker than the initial mobile phase conditions focuses the analyte band at the head of the column, preventing peak distortion (solvent effect).

  • Concentration: 0.5 mg/mL for the main peak; spike with 0.5% (w/w) of 3-iodopyridazin-4-ol for system suitability.

Step 3: Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks.

  • Detection: UV at 254 nm (or wavelength of maximum absorbance determined via PDA scan).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar impurities)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for isomer separation)

    • 12.0 - 15.0 min: 60% to 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Before analyzing unknown samples, inject the spiked standard. The system is validated only if:

  • Resolution (

    
    ) between 3-iodopyridazin-4-ol and 5-iodopyridazin-4-ol is 
    
    
    
    .
  • Tailing factor (

    
    ) for the 5-Iodopyridazin-4-ol peak is 
    
    
    
    .
  • RSD of retention time for 5 replicate injections is

    
    .
    

Conclusion

For the purity assessment of 5-Iodopyridazin-4-ol, standard C18 columns are fundamentally mismatched due to the analyte's high polarity and halogenated nature. While Polar-Embedded C18 columns solve peak shape issues, they lack the specific selectivity required for isomeric impurities. Pentafluorophenyl (PFP) columns provide the optimal solution. By combining an acidic mobile phase to control tautomerism with the unique


 and dipole-induced halogen affinity of the PFP stationary phase, analysts can achieve a robust, high-resolution, and self-validating chromatographic method.

References

  • Phenomenex. "Luna PFP(2) - Retains, discriminates, and separates halogens easily." Phenomenex Applications & Column Chemistry. Available at:[Link]

  • LCGC International. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online, April 2022. Available at:[Link]

  • Alkorta, I., et al. "Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling, Jan 2014. Available at:[Link]

Sources

Comparative Reactivity Guide: 5-Iodopyridazin-4-ol vs. 5-Bromopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Verdict

In the synthesis of functionalized pyridazines—a privileged scaffold in kinase inhibitors and GPCR ligands—the choice between 5-Iodopyridazin-4-ol (5-I-Pzd) and 5-Bromopyridazin-4-ol (5-Br-Pzd) is rarely arbitrary. It is a trade-off between reactivity kinetics and atom economy/stability .

  • Select 5-Iodopyridazin-4-ol when: You require high turnover frequencies (TOF) in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions (room temperature to

    
    ), or when working with thermally sensitive substrates that cannot withstand the forcing conditions required for aryl bromides.
    
  • Select 5-Bromopyridazin-4-ol when: You are performing classical Nucleophilic Aromatic Substitutions (

    
    ) where electronegativity aids the rate-determining addition step, or when cost-efficiency and shelf-stability are the primary drivers for large-scale process chemistry.
    

Structural & Electronic Landscape

To understand the reactivity, one must first accept that "5-halopyridazin-4-ol" is a nominal structure. In solution, these compounds exist predominantly as the pyridazin-4(1H)-one tautomer.

Tautomeric Reality

The 4-hydroxyl group donates its proton to the N1 nitrogen, establishing a carbonyl at C4. This creates a vinylogous amide system. The halogen at C5 is therefore situated at the


-position of an enone-like system , making it susceptible to both oxidative addition (metal catalysis) and Michael-addition-elimination (

).
Feature5-Iodopyridazin-4-ol5-Bromopyridazin-4-olImpact on Reactivity
Bond Dissociation Energy (C-X)


Critical: C-I breaks much faster in catalytic cycles.
C-X Bond Length


Longer bond = greater steric accessibility for catalysts.
Electronegativity (

)


Br is more electron-withdrawing, activating C5 for nucleophilic attack (

).
Polarizability High (Soft)Moderate (Harder)Iodine stabilizes transition states involving charge dispersion.

Critical Reactivity Analysis

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira)

This is the primary differentiator. The rate-determining step in Pd-catalyzed coupling of electron-deficient heterocycles is often the Oxidative Addition of the Pd(0) species into the C-X bond.[1]

  • The Iodine Advantage: The weak C-I bond allows oxidative addition to occur rapidly, often at room temperature. This minimizes side reactions such as protodehalogenation (where the halogen is replaced by H) or homocoupling.

  • The Bromine Bottleneck: The stronger C-Br bond requires higher activation energy (typically

    
    ). In electron-deficient pyridazinones, the C-Br bond is activated compared to benzene, but it still lags significantly behind the iodide.
    

Experimental Insight: In a head-to-head Suzuki coupling with phenylboronic acid, 5-I-Pzd typically reaches full conversion in 2 hours at


, whereas 5-Br-Pzd  may require 12 hours at 

or the use of specialized phosphine ligands (e.g., XPhos, SPhos).
Scenario B: Nucleophilic Aromatic Substitution ( )

Contrary to metal catalysis, the Bromide often outperforms or equals the Iodide in


 reactions with amines or alkoxides.
  • Mechanism: The reaction proceeds via an addition-elimination pathway.[2][3] The nucleophile attacks C5, forming a transient tetrahedral intermediate (Meisenheimer-like complex).

  • The Electronegativity Factor: The rate-limiting step is usually the addition of the nucleophile. Bromine, being more electronegative than Iodine, pulls electron density away from C5 more effectively, lowering the energy barrier for the incoming nucleophile.

  • Verdict: If you are displacing the halogen with a primary amine (e.g., benzylamine), 5-Br-Pzd is the more logical, cost-effective choice.

Visualizing the Decision Matrix

ReactivityMatrix Start Start: Choose Halogen ReactionType What is your reaction type? Start->ReactionType CrossCoupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) ReactionType->CrossCoupling SNAr Nucleophilic Substitution (Amination, Etherification) ReactionType->SNAr Sensitive Substrate Sensitivity: High (Thermal/Base sensitive) CrossCoupling->Sensitive Requires mild conditions Robust Substrate Sensitivity: Low (Stable >100°C) CrossCoupling->Robust Can tolerate heat SelectBromo SELECT 5-BROMOPYRIDAZIN-4-OL (Cost/Stability Balance) SNAr->SelectBromo Preferred (Inductive Effect) SelectIodo SELECT 5-IODOPYRIDAZIN-4-OL (Fast Oxidative Addition) Sensitive->SelectIodo Essential Robust->SelectIodo If fast TOF needed Robust->SelectBromo Acceptable if cost-driven

Figure 1: Decision tree for selecting the optimal halogenated pyridazinol precursor based on reaction type and substrate constraints.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol demonstrates the superior reactivity of the Iodo variant, designed for a self-validating comparison.

Objective: Coupling of 5-Halo-4-methoxypyridazine (protected form) with 4-fluorophenylboronic acid. Note: We use the O-methylated derivative to lock the tautomer and prevent catalyst poisoning by the free OH/NH.

Materials
  • Substrate A: 5-Iodo-4-methoxypyridazine (1.0 equiv)

  • Substrate B: 5-Bromo-4-methoxypyridazine (1.0 equiv)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv, 2M aq.)
    
  • Solvent: 1,4-Dioxane[4]

Step-by-Step Workflow
  • Preparation: In two separate microwave vials, dissolve Substrate A and Substrate B (0.5 mmol each) in Dioxane (4 mL).

  • Activation: Add the boronic acid and aqueous base. Degas with nitrogen for 5 minutes (Critical: Oxygen poisons the active Pd(0) species).

  • Catalyst Addition: Add the Pd catalyst quickly under a nitrogen stream. Cap the vials.

  • Reaction (The Test):

    • Condition Set 1 (Mild): Heat both vials to

      
        for 2 hours.
      
    • Condition Set 2 (Forcing): If conversion is incomplete, heat to

      
       .
      
  • Analysis: Aliquot

    
     into MeOH/water and analyze by LC-MS (UV 254 nm).
    
Expected Results
SubstrateConversion (

, 2h)
Conversion (

, 2h)
Observation
5-Iodo >95% N/A (Complete)Pass: Rapid oxidative addition drives reaction to completion at mild temp.
5-Bromo <20%>90%Fail/Conditional: The C-Br bond is too strong for efficient activation at

. Requires energy input.[1][3][5][6]

Mechanistic Pathway Visualization

Mechanism Pd0 Pd(0)L2 OxAdd_I Oxidative Addition (FAST for Iodo) Pd0->OxAdd_I + 5-I-Pzd OxAdd_Br Oxidative Addition (SLOW for Bromo) Pd0->OxAdd_Br + 5-Br-Pzd Substrate 5-Halo-Pzd PdII_I L2Pd(II)(Ar)(I) OxAdd_I->PdII_I PdII_Br L2Pd(II)(Ar)(Br) OxAdd_Br->PdII_Br Transmetal Transmetallation (Boronic Acid + Base) PdII_I->Transmetal PdII_Br->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle comparison. The divergence in reaction rate occurs at the Oxidative Addition step, where the C-I bond energy advantage is decisive.

References

  • BenchChem. Metabolic Stability of Iodo- vs. Bromo-Pyridazine Analogs: A Comparative Guide. Retrieved from 7

  • Master Organic Chemistry. Bond Dissociation Energies and Hybridization Trends. Retrieved from 6

  • Chemistry LibreTexts. Average Bond Energies (C-I vs C-Br). Retrieved from 5

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Analogous Reactivity). Retrieved from 8

Sources

Strategic Crystal Structure Determination of 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic framework for the crystal structure determination of 5-Iodopyridazin-4-ol , comparing high-precision X-ray diffraction (SC-XRD) workflows against computational and powder diffraction alternatives.

Content Type: Publish Comparison Guide Audience: Structural Chemists, Crystallographers, and Drug Discovery Scientists

Executive Summary & Compound Profile

5-Iodopyridazin-4-ol (C


H

IN

O) presents a unique crystallographic challenge due to the competition between classical hydrogen bonding (N-H[1]···O) and structure-directing halogen bonding (C-I···N/O). Accurate determination is not merely about atomic coordinates; it is about resolving the keto-enol tautomeric state which dictates its pharmacological profile.

This guide compares the gold-standard Single Crystal X-Ray Diffraction (SC-XRD) approach with Powder Diffraction (PXRD) and DFT Prediction , establishing why SC-XRD is the mandatory protocol for this specific iodinated heterocycle.

Structural Parameters & Challenges
FeatureDescriptionCrystallographic Implication
Heavy Atom Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Strong anomalous scattering; requires rigorous absorption correction.[1]
Tautomerism 4-Hydroxy vs. 4-OxoH-atom position on O or N determines the space group packing.
Interaction

-hole donor
Iodine will likely form linear C-I···Nu contacts (Halogen Bonds).

Tautomeric Resolution: The Core Structural Question

Before crystallization, one must understand the "moving target." Pyridazin-4-ols exist in a tautomeric equilibrium. In the solid state, the highly polar keto-form (pyridazin-4(1H)-one) is energetically favored over the enol form due to the formation of robust N-H···O=C hydrogen-bonded dimers or chains.

Diagram 1: Tautomeric Equilibrium & Expected Packing

The following diagram illustrates the equilibrium and the specific intermolecular interactions expected in the crystal lattice.

Tautomerism cluster_0 Solution / Gas Phase cluster_1 Solid State (Crystal Lattice) Enol Enol Form (4-Hydroxypyridazine) Favored in Gas Phase Keto Keto Form (Pyridazin-4(1H)-one) Favored in Polar Solvents Enol->Keto Proton Transfer Keto->Enol Dimer Centrosymmetric Dimer (N-H...O=C Interactions) Keto->Dimer Crystallization (H-Bond Dominant) Halogen Halogen Bond Network (C-I...N / C-I...O) Keto->Halogen Secondary Direction (Sigma-Hole)

Caption: The crystallization process selectively traps the Keto tautomer, stabilized by intermolecular N-H...O hydrogen bonds and auxiliary C-I...N halogen bonds.

Comparative Methodology: SC-XRD vs. Alternatives

For 5-Iodopyridazin-4-ol, "good enough" data is insufficient because of the iodine atom's electron density, which can mask the position of the tautomeric hydrogen.

Table 1: Performance Comparison of Determination Methods
MetricSC-XRD (Recommended) PXRD (Powder) DFT (Computational)
Tautomer ID Definitive. Direct observation of H-atoms via difference Fourier maps.[1]Ambiguous. Relies on bond length changes (C=O vs C-O) which are hard to resolve.Hypothetical. Predicts gas-phase stability; often fails to account for packing forces.
Iodine Position High precision (

Å).
Good, but suffers from preferred orientation effects.N/A
Throughput Low (Requires single crystal growth).High (Rapid screening).High (In-silico).
Cost High (Instrument time + expertise).Medium.Low (Compute time).
Risk Absorption Artifacts. Iodine absorption can create "ghost" peaks.[1]Peak Overlap. Low symmetry leads to complex diffractograms.Basis Set Error. Iodine relativistic effects require ECPs (e.g., def2-TZVP).

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to overcome the "Heavy Atom Effect" and solubility issues typical of iodinated pyridazines.[1]

Phase 1: Crystallization Strategy
  • Solubility Profile: 5-Iodopyridazin-4-ol is sparingly soluble in non-polar solvents but soluble in DMSO, DMF, and hot Methanol.

  • Method A (Slow Evaporation): Dissolve 20 mg in MeOH:Water (9:1). Allow evaporation at 4°C to reduce kinetic trapping of disorder.

  • Method B (Vapor Diffusion): Dissolve in minimal DMF; diffuse into Diethyl Ether. This is superior for growing X-ray quality blocks rather than needles.

Phase 2: Data Collection (SC-XRD)
  • Source: Mo-K

    
     (
    
    
    
    Å) is mandatory . Cu-sources will suffer excessive absorption from Iodine (
    
    
    ).
  • Temperature: Collect at 100 K . Iodine atoms possess high thermal motion; cooling is essential to minimize the Debye-Waller factor and resolve the nearby oxygen positions.

  • Redundancy: Aim for >6.0 redundancy to facilitate accurate absorption correction.

Phase 3: Structure Solution & Refinement
  • Phasing: Use SHELXT (Intrinsic Phasing). The Iodine atom provides a massive anomalous signal, making solution trivial.

  • Absorption Correction: Apply Multi-scan (SADABS) or Face-indexing (Gaussian). Critical Step: Verify

    
     ratio. If 
    
    
    
    , face-indexing is required.
  • H-Atom Location: Do not place the N-H/O-H proton geometrically. Locate it in the Difference Fourier map (

    
    ) to prove the tautomer.
    
Diagram 2: Crystallization & Determination Logic Flow

Workflow Start Start: 5-Iodopyridazin-4-ol Sample Solubility Solubility Screen (DMSO/MeOH) Start->Solubility Method Vapor Diffusion (DMF -> Et2O) Solubility->Method Check Microscopy Check (Birefringence) Method->Check XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Crystal > 0.1mm Process Data Reduction & Absorption Correction XRD->Process Solve Structure Solution (Heavy Atom Method) Process->Solve Tautomer Locate H-atom (Difference Map) Solve->Tautomer Final Final CIF (R1 < 5%) Tautomer->Final

Caption: A decision tree for optimizing crystal growth and ensuring precise hydrogen atom localization in the presence of heavy iodine.

Structural Benchmark Comparison

When analyzing your solved structure, use these benchmarks to validate your results. Deviations >0.05 Å suggest incorrect refinement or disorder.

Structural Feature5-Iodopyridazin-4-ol (Target) 4-Iodopyridine (Control) Pyridazin-4(1H)-one (Control)
C-I Bond Length 2.08 - 2.10 Å 2.09 ÅN/A
C=O Bond Length 1.24 - 1.26 Å (Keto)N/A1.25 Å
C-N-C Angle ~120° (Protonated N)116° (Unprotonated)121°
Primary Interaction N-H···O (Dimer)C-I···N (Halogen Bond)N-H···O (Chain/Dimer)
Space Group Predicted:

or



Expert Insight: In 4-iodopyridine, the structure is dominated by Halogen Bonding (C-I[2]···N). In 5-iodopyridazin-4-ol, the Hydrogen Bond (N-H···O) is stronger (


 kJ/mol) and will dictate the packing, with the Halogen Bond (

kJ/mol) acting as a secondary "glue" between layers.

References

  • Tautomerism in Solid State: Murguly, E., et al. "Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases."[3][4] J. Chem. Soc., Perkin Trans.[3][4] 2, 1999, 2789-2794.[3] Link

  • Halogen Bonding Standards: Metrangolo, P., et al. "Halogen bonding in crystal engineering." Chemical Reviews, 2008, 108(8), 3012-3015.
  • Heavy Atom Refinement: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015, 71(1), 3-8. Link

  • Iodopyridine Analogs: Cinčić, D., et al. "Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts."[1] Crystals, 2021, 11, 1234. Link

  • Pyridazinone Synthesis & Structure: Gichumbi, J. M., et al. "Crystal structure of 3,6-di-2-pyridinyl-4-pyridazine carbonitrile." Z. Kristallogr. NCS, 2016, 231(3), 741–743.[5] Link

Sources

comparing synthetic routes for 5-halopyridazin-4-ols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

5-Halopyridazin-4-ols (such as 5-chloropyridazin-4-ol and 5-bromopyridazin-4-ol) are highly versatile bifunctional building blocks in modern medicinal chemistry. They are frequently utilized as core scaffolds in the development of complex heterocyclic therapeutics, including advanced kinase inhibitors[1] and cannabinoid receptor modulators[2].

The synthetic utility of these molecules lies in their orthogonality: the halogen atom is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), while the adjacent hydroxyl group allows for etherification or triflation. However, the asymmetric nature of the 4-hydroxy-5-halo substitution pattern presents a significant regiochemical challenge. This guide objectively evaluates the three primary synthetic routes to these compounds, providing researchers with the mechanistic causality and validated protocols necessary for scalable synthesis.

Mechanistic Pathway Analysis

The fundamental challenge in synthesizing 5-halopyridazin-4-ols is controlling regioselectivity. The diagram below illustrates the strategic divergence between the industry-standard hydrolysis pathway and the direct halogenation approach.

SynthesisRoutes Start1 4,5-Dihalopyridazine (Symmetric Precursor) RouteA Route A: Basic Hydrolysis (NaOH, H2O, ∆) Start1->RouteA Start2 Pyridazin-4-ol (Asymmetric Precursor) RouteB Route B: Electrophilic Halogenation (NCS/NBS, DMF) Start2->RouteB Product 5-Halopyridazin-4-ol (Target Scaffold) RouteA->Product >85% Yield Single Isomer RouteB->Product ~40% Yield Byproduct 3-Halo & 3,5-Dihalo Isomers RouteB->Byproduct Regiochemical Scrambling

Mechanistic divergence in 5-halopyridazin-4-ol synthesis: Hydrolysis vs. Halogenation pathways.

Comparative Evaluation of Synthetic Routes

To select the optimal synthetic strategy, chemists must weigh regioselectivity against step count and starting material costs.

Route A: Regioselective Hydrolysis of 4,5-Dihalopyridazines (Industry Standard)

This route leverages the C2v symmetry of commercially available 4,5-dichloropyridazine[3]. Because positions 4 and 5 are chemically equivalent, nucleophilic attack by hydroxide at either carbon yields the exact same 5-halopyridazin-4-ol product. This elegantly bypasses all regioselectivity issues, resulting in near-quantitative conversion and facile purification.

Route B: Direct Electrophilic Halogenation of Pyridazin-4-ols

Attempting to directly halogenate pyridazin-4-ol using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is synthetically intuitive but practically flawed. The electron-donating hydroxyl group activates multiple positions on the electron-deficient diazine ring, leading to a complex mixture of 3-halo, 5-halo, and 3,5-dihalo isomers. The resulting chromatographic burden makes this route unviable for scale-up.

Route C: De Novo Synthesis via Mucohalic Acids

For ultra-large-scale manufacturing where raw material cost is the primary driver, chemists can build the ring from scratch. Mucochloric acid is condensed with hydrazine to form 4,5-dichloro-3-hydroxypyridazine[4]. This intermediate must then be converted to 3,4,5-trichloropyridazine via POCl3, followed by selective reduction of the C3 chlorine and subsequent hydrolysis. While highly economical, the high step count reduces overall throughput.

Quantitative Performance Comparison
ParameterRoute A: Dihalide HydrolysisRoute B: Direct HalogenationRoute C: De Novo (Mucohalic)
Starting Material 4,5-DichloropyridazinePyridazin-4-olMucochloric Acid + Hydrazine
Primary Reagents NaOH (aq), 1,4-DioxaneNCS/NBS, DMFHydrazine, POCl3, H2/Pd
Regioselectivity Absolute (Symmetric)Poor (Mixed isomers)High (Stepwise control)
Average Yield 85 - 95% 35 - 50%40 - 60% (over 4 steps)
Scalability Excellent (Kilogram scale)Poor (Requires chromatography)Moderate (Multi-step)
Cost-Efficiency HighLowModerate

Optimized Experimental Protocol: Basic Hydrolysis

Based on the comparative data, Route A is the most robust and reliable method for both bench-scale and pilot-scale synthesis. The following protocol is designed as a self-validating system, incorporating visual cues and chemical causality to ensure success.

Materials
  • 4,5-Dichloropyridazine (1.0 equiv)

  • Sodium Hydroxide (2.5 equiv, prepared as a 2.0 M aqueous solution)

  • 1,4-Dioxane (Reaction solvent)[2]

  • 2.0 M Hydrochloric Acid (aq)

Step-by-Step Methodology
  • Reaction Setup: Charge a round-bottom flask with 4,5-dichloropyridazine (10.0 g, 67.1 mmol) and 1,4-dioxane (50 mL). Stir at room temperature until fully dissolved.

  • Base Addition: Slowly add the 2.0 M NaOH solution (84 mL, 168 mmol, 2.5 equiv) dropwise over 15 minutes. The mixture will initially appear biphasic.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

    • Self-Validation Cue: As the reaction progresses, the starting material is consumed and the highly water-soluble sodium salt of the product is formed. The reaction will transition from a cloudy suspension/biphasic mixture to a homogeneous, transparent solution.

  • Reaction Monitoring: Stir for 2–4 hours. Confirm completion via LC-MS or TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8) will disappear, replaced by a baseline spot (the anionic product).

  • Isoelectric Quenching: Cool the reaction to 0 °C in an ice bath. Carefully add 2.0 M HCl dropwise while monitoring the pH. Adjust the pH strictly to 4.5 .

    • Self-Validation Cue: A dense, off-white precipitate will rapidly form as the pH approaches the product's isoelectric point.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 × 20 mL) to remove NaCl byproducts, and dry under high vacuum at 45 °C to afford 5-chloropyridazin-4-ol as an off-white solid.

Expert Insights & Causality
  • Why 2.5 equivalents of NaOH? The stoichiometry is highly intentional. One equivalent is consumed in the SNAr displacement of the chloride. The second equivalent immediately deprotonates the newly formed hydroxyl group (pKa ~7.5) to form a sodium phenoxide-like salt. The remaining 0.5 equivalent ensures pseudo-first-order kinetics to drive the reaction to completion.

  • The Self-Limiting Mechanism: A common concern is over-hydrolysis to 4,5-dihydroxypyridazine. However, once the first chloride is displaced, the resulting molecule is instantly deprotonated in the basic medium. The resulting anionic charge delocalizes across the diazine ring, drastically increasing electron density. This creates a massive electrostatic repulsion that prevents a second hydroxide anion from attacking the remaining chlorine atom, effectively halting the reaction at the mono-hydrolyzed stage.

  • Isoelectric Precipitation: Adjusting the pH to exactly 4.5 is critical. 5-Halopyridazin-4-ols are amphoteric; making the solution too acidic will protonate the pyridazine nitrogen atoms, converting the product into a highly water-soluble hydrochloride salt and devastating the isolated yield. pH 4.5 ensures the molecule remains in its neutral, least-soluble state.

References

1.[1] WO2013004984A1 - Tricyclic compounds for use as kinase inhibitors - Google Patents. Google Patents. URL: 2.[3] 4-Chloropyridazine hydrochloride | 1stsci.com. 1st Scientific LLC. URL: 3.[2] CN1918165A - Azabicyclic heterocycles as cannabinoid receptor modulators - Google Patents. Google Patents. URL: 4.[4] Synthesis of 4,5-dichloro-3-pyridazone - PrepChem.com. PrepChem. URL:

Sources

Technical Comparison: 5-Iodo vs. 5-Chloro Pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of 5-Iodo vs. 5-Chloro Pyridazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of pyridazine-based pharmacophores, the choice between a 5-chloro and a 5-iodo substituent is rarely a trivial matter of bioisosterism. While both halogens provide lipophilic bulk and electron-withdrawing modulation, they diverge significantly in their molecular recognition capabilities and synthetic utility .

This guide objectively compares these two derivatives. The 5-iodo variant typically offers superior potency in specific binding pockets due to enhanced halogen bonding (


-hole interactions) and serves as a more reactive handle for late-stage diversification (e.g., Suzuki-Miyaura coupling). Conversely, the 5-chloro  derivative offers greater metabolic stability, lower molecular weight, and cost-efficiency, making it a preferred choice for fragment-based screening or when the halogen is solvent-exposed.
Part 1: Mechanistic Basis – The Halogen Bond

The primary differentiator in bioactivity between 5-iodo and 5-chloro pyridazines is the magnitude of the


-hole —a region of positive electrostatic potential on the distal end of the halogen atom, collinear with the C-X bond.
1.1 The Sigma-Hole Effect

Iodine is less electronegative and more polarizable than chlorine. This results in a significantly larger and more positive


-hole, allowing 5-iodo derivatives to form strong, directional halogen bonds (XB) with Lewis bases (e.g., backbone carbonyls of residues like Gly, Ala, or Phe) in the target protein.
  • 5-Iodo: Strong XB donor. Can improve IC

    
     by 1-2 orders of magnitude if the binding pocket contains a suitably oriented nucleophile.
    
  • 5-Chloro: Weak XB donor. Interaction is primarily driven by hydrophobic displacement and van der Waals forces.

1.2 Physicochemical Comparison Table

The following data highlights the structural and electronic differences that drive the SAR (Structure-Activity Relationship) decisions.

Feature5-Chloro Pyridazine5-Iodo PyridazineImpact on Bioactivity
Atomic Radius (VdW) 1.75 Å1.98 ÅIodine requires larger hydrophobic pockets; may cause steric clash in tight sites.
C-X Bond Length ~1.73 Å~2.10 ÅIodine extends deeper into the binding cleft.

-Hole (

)
ModerateHighIodine forms stronger directional bonds with carbonyls/nitrogens.
Lipophilicity (

LogP)
+0.71+1.12Iodine increases membrane permeability but decreases water solubility.
Metabolic Stability High (Strong C-Cl bond)Moderate/Low (Weak C-I bond)Iodine is more susceptible to oxidative dehalogenation or nucleophilic displacement in vivo.
Part 2: Synthetic Utility & Reactivity

From a process chemistry perspective, the 5-iodo derivative is often a "transient" scaffold used to access complex libraries, whereas the 5-chloro derivative is frequently the "final" drug candidate or a precursor for nucleophilic aromatic substitution (


).
2.1 Reactivity Profile
  • Pd-Catalyzed Coupling: The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Cl bond (approx. 80 kcal/mol). 5-Iodo pyridazines undergo Suzuki, Sonogashira, and Heck couplings under milder conditions, often preserving sensitive functional groups.

  • Nucleophilic Substitution (

    
    ):  Pyridazines are electron-deficient. A chlorine at the 4 or 5 position is a good leaving group for 
    
    
    
    reactions with amines or alkoxides. Iodine is also a good leaving group but is generally "wasted" on simple
    
    
    when it could be used for C-C bond formation.
2.2 Visualization: Synthetic Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate starting material based on the desired downstream chemistry.

Synthesis_Workflow Start Target: 5-Substituted Pyridazine Decision Required Transformation? Start->Decision Path_Cl Nucleophilic Subst. (SnAr) (e.g., Ether/Amine formation) Decision->Path_Cl Heteroatom Link Path_I C-C Bond Formation (e.g., Biaryl coupling) Decision->Path_I Carbon Link Prod_Cl Use 5-Chloro (Cost-effective, Stable) Path_Cl->Prod_Cl Prod_I Use 5-Iodo (High Reactivity) Path_I->Prod_I Reaction_Cl Product: 5-Alkoxy/Amino Pyridazine Prod_Cl->Reaction_Cl Heat/Base Reaction_I Product: 5-Aryl/Alkynyl Pyridazine Prod_I->Reaction_I Pd(0) Catalyst

Caption: Decision matrix for selecting 5-halo precursors based on intended downstream chemical modifications.

Part 3: Experimental Protocols

To ensure reproducibility, we provide a validated protocol for converting the readily available chloropyridazinone to the more reactive iodopyridazinone. This is a critical step if commercial 5-iodo sources are unavailable.

Protocol: Conversion of 5-Chloro to 5-Iodo Pyridazinone

Objective: Synthesis of 5-iodo-2-methylpyridazin-3(2H)-one from its 5-chloro analog via Finkelstein-type substitution. Source: Adapted from Takács et al. and Boros et al. (See References).

Materials:

  • 5-Chloro-2-methylpyridazin-3(2H)-one (1.0 eq)

  • Sodium Iodide (NaI) (5.0 eq) or 57% HI (aq)

  • Solvent: 2-Butanone (MEK) or DMF

  • Reagents: Sodium thiosulfate (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 5-chloro-2-methylpyridazin-3(2H)-one in 5 mL of DMF (or refluxing 2-butanone).

  • Addition: Add 5.0 mmol of NaI. If using HI, add dropwise carefully.

  • Reaction:

    • Option A (NaI/DMF): Heat to 100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product typically has a slightly different Rf and stains differently (iodides often turn brown/purple rapidly).

    • Option B (HI): Reflux for 2-4 hours. Note: This method is harsher and may cause de-alkylation in some substrates.

  • Workup: Cool the mixture to room temperature. Pour into 20 mL of ice-water containing sodium thiosulfate (to quench free iodine).

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel).

Expected Outcome: 5-Iodo derivative (Yield: 75-90%). Validation:


-NMR will show a significant upfield shift of the C-5 carbon (C-I is typically shielded relative to C-Cl).
Part 4: Bioactivity Case Study – Kinase Inhibition

In the context of kinase inhibitors (e.g., c-Met or VEGFR), the pyridazine ring often serves as a hinge-binding scaffold.[1] The choice of halogen at the 5-position (meta to the N-N bond) dictates selectivity.

Comparative Bioactivity Data (Simulated Representative Data)

Based on trends observed in c-Met inhibitor optimization (e.g., MSC2156119 analogs).

Compound VariantTargetIC

(nM)
Mechanism of Action Note
5-H (Unsubstituted) c-Met>1000Lack of hydrophobic fill; no directional interaction.
5-Chloro c-Met120Good hydrophobic fit; weak halogen bond.
5-Bromo c-Met45Stronger halogen bond; optimal size for some pockets.
5-Iodo c-Met12 Strongest Halogen Bond to backbone Carbonyl (e.g., Asp/Gly); high affinity but higher lipophilicity risk.
Mechanism Visualization

The diagram below depicts the molecular interaction within the binding pocket, highlighting the "Halogen Bond" advantage of the Iodine derivative.

Interaction_Mechanism Backbone Protein Backbone (Lewis Base: C=O) Pocket Hydrophobic Pocket Pyridazine Pyridazine Core Halogen_Cl 5-Chloro (Small σ-hole) Pyridazine->Halogen_Cl Halogen_I 5-Iodo (Large σ-hole) Pyridazine->Halogen_I Halogen_Cl->Backbone Weak Electrostatic Halogen_Cl->Pocket VdW (Weak) Halogen_I->Backbone Strong Halogen Bond (Directional) Halogen_I->Pocket VdW (Strong)

Caption: Comparison of binding modes. The 5-Iodo derivative exploits a directional halogen bond with protein backbone carbonyls, significantly enhancing affinity compared to the 5-Chloro analog.

References
  • Takács, A., et al. (2012). Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation.[2] Tetrahedron.[3] Link

  • Boros, S., et al. (2014). Reaction of chloropyridazin-3(2H)-ones with iodine ion.[2] ResearchGate.[4][5] Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.[4][6] Link

  • Blagg, J., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. Link

Sources

Comparative Guide: Elemental Analysis Standards for 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Iodine Trap" in Heterocycles

5-Iodopyridazin-4-ol (C₄H₃IN₂O), a critical intermediate in the synthesis of pyridazine-based pharmaceuticals, presents a unique challenge for elemental analysis. With an iodine mass fraction of approximately 57.2% , this compound sits in a "high-halogen" category that frequently causes failure in standard automated CHNS protocols.

The core difficulty lies in the combustion thermodynamics . The carbon-iodine bond (C-I) is weak, but the massive iodine atom can sublime rapidly before complete oxidation or form inorganic residues (ash) that trap carbon, leading to low carbon values and high variance in iodine recovery. Furthermore, the compound exhibits tautomeric equilibrium (hydroxy-imine vs. oxo-amine), which can induce hygroscopicity, skewing hydrogen and oxygen results.

This guide compares the two industry-standard approaches for validating this compound: Automated Dynamic Flash Combustion and the Schöniger Oxygen Flask Method .

Theoretical Composition & Acceptance Criteria

Before selecting a method, the theoretical baseline must be established. For 5-Iodopyridazin-4-ol (MW: 221.98 g/mol ):

ElementTheoretical Mass %Industry Acceptance Limit (±0.4%)
Carbon (C) 21.64%21.24% – 22.04%
Hydrogen (H) 1.36%0.96% – 1.76%
Nitrogen (N) 12.62%12.22% – 13.02%
Iodine (I) 57.18%56.78% – 57.58%
Oxygen (O) 7.21%Calculated by difference (usually)

Critical Insight: Due to the low hydrogen content (1.36%), even trace moisture absorption (hygroscopicity) can cause significant relative errors in H values. Drying the sample at 40°C under vacuum for 4 hours prior to analysis is mandatory.

Method A: Automated Dynamic Flash Combustion (CHNS)

This is the high-throughput standard, but it requires specific modification for high-iodine compounds.

The Challenge

Standard CHNS analyzers use copper reduction columns to remove excess oxygen and convert NOₓ to N₂. High concentrations of Iodine can react with the copper filling, forming copper iodide (CuI) which coats the reactive surface, reducing the column's lifetime and causing "memory effects" (iodine bleeding into subsequent runs).

Optimized Protocol

To successfully analyze 5-Iodopyridazin-4-ol, you must modify the standard combustion parameters:

  • Capsule Selection: Use Tin (Sn) capsules . The exothermic oxidation of tin raises the local temperature to >1800°C, ensuring complete bond rupture of the pyridazine ring.

  • Combustion Aid: Add 10–15 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Reasoning: These oxides act as fluxing agents and oxygen donors, preventing the encapsulation of carbon in inorganic iodide residues.

  • Standardization: Do NOT use Sulfanilamide.

    • Required Standard:o-Iodobenzoic acid (2-Iodobenzoic acid) .

    • Why: It matches the matrix (high iodine, aromatic ring) and corrects for the specific detector response lag caused by heavy halogens.

Workflow Diagram (CHNS)

CHNS_Workflow cluster_warning Critical Control Point Start Sample Prep (Dry 4h @ 40°C) Weigh Weigh 2mg into Tin Capsule Start->Weigh Add_Aid Add 15mg WO3 (Combustion Aid) Weigh->Add_Aid Combust Flash Combustion (>1000°C + O2) Add_Aid->Combust Reduct Reduction (Cu Column) Combust->Reduct Detect TCD Detection (N2, CO2, H2O) Reduct->Detect

Figure 1: Optimized CHNS workflow emphasizing the addition of Tungsten Trioxide to prevent carbon trapping.

Method B: Schöniger Oxygen Flask (The "Gold Standard")

For the Iodine value specifically, the Schöniger flask method (combustion followed by potentiometric titration) is superior to automated CHNS because it eliminates the risk of iodine retention in the reduction tube.

The Principle

The sample is burned in a closed system of pure oxygen.[1] The iodine gases are absorbed into a liquid phase, reduced to iodide, and titrated.[2]

Protocol for 5-Iodopyridazin-4-ol
  • Sample Weight: 15–20 mg (Higher mass reduces weighing error).

  • Combustion: Wrap sample in ashless filter paper with a fuse. Place in a Platinum basket suspended in a 500mL iodine flask.

  • Absorbing Solution: 10 mL of 1.0 M NaOH + 3 drops of Hydrazine Hydrate.

    • Mechanism: Hydrazine ensures all Iodine species (I₂, IO₃⁻) are reduced to Iodide (I⁻).

  • Titration: Acidify with dilute HNO₃ and titrate with 0.01 M Silver Nitrate (AgNO₃) using a silver electrode for potentiometric endpoint detection.

Workflow Diagram (Schöniger)

Schoniger_Workflow Sample Weigh 20mg Sample (Ashless Paper) Flask Oxygen Flask (Pt Basket + O2) Sample->Flask Ignition Absorb Absorption (NaOH + Hydrazine) Flask->Absorb Shake 30 min Titrate Potentiometric Titration (0.01M AgNO3) Absorb->Titrate Acidify (HNO3) Calc Calculate % Iodine Titrate->Calc

Figure 2: Schöniger Flask workflow ensuring total conversion of iodine species to iodide for titration.

Comparative Analysis & Recommendations

FeatureAutomated CHNS (with WO₃)Schöniger Flask + Titration
Primary Analyte C, H, N (Iodine is calculated or separate)Iodine (Halogens only)
Precision (RSD) < 0.2% (Excellent for C/N)< 0.3% (Superior for I)
Sample Requirement 1–3 mg10–50 mg
Interference Risk High (Iodine poisons Cu catalyst)Low (Specific precipitation)
Throughput High (5 mins/sample)Low (45 mins/sample)
Final Recommendation

For full characterization of 5-Iodopyridazin-4-ol , a hybrid approach is mandatory for "Publication Quality" data:

  • Use Automated CHNS (with WO₃ and Tin capsules) to determine Carbon, Hydrogen, and Nitrogen .

    • Note: Ignore the Iodine value from this instrument if it is not equipped with a specific halogen detector.

  • Use Schöniger Flask to determine Iodine .

  • Cross-Validation: The sum of C + H + N + I (experimental) + O (theoretical) should range between 99.5% and 100.5% .

References

  • PubChem. (2025).[3][4] 5-Iodopyridazin-4-ol Compound Summary. National Library of Medicine. [Link]

  • Exeter Analytical. (2015).[5] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method. [Link][1]

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Classic text on WO3 combustion aids).
  • Goyal, K., et al. (2022).[6] Oxygen Flask Combustion Method: Applications and Halogen Determination. Advanced Techniques of Analytical Chemistry. [Link]

Sources

Mechanistic Causality: The Photophysics of Halogenation

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Profiling of 5-Iodopyridazin-4-ol: The Heavy Atom Effect in Heterocyclic Pharmacophores

As a Senior Application Scientist in photophysics and assay development, I frequently evaluate the optical properties of halogenated heterocycles. 5-Iodopyridazin-4-ol is a highly valuable building block in drug discovery and a potential photosensitizing pharmacophore. Its UV-Vis absorption profile is fundamentally dictated by the conjugated pyridazine core, but it is heavily modulated by the presence of the iodine substituent.

This guide objectively compares the UV-Vis performance of 5-Iodopyridazin-4-ol against its non-halogenated parent (pyridazin-4-ol) and a lighter halogenated analog (5-chloropyridazin-4-ol). By understanding these differences, researchers can optimize photochemical probes, monitor cross-coupling reactions, and design better photosensitizers.

The absorption spectrum of pyridazine derivatives typically features two primary electronic transitions: a highly intense


 transition in the UV region and a weaker 

transition at longer wavelengths[1].

When we introduce a heavy halogen like iodine at the 5-position of the pyridazin-4-ol core, two distinct photophysical phenomena alter the spectrum compared to lighter alternatives:

  • Bathochromic Shift (Red Shift): The large, highly polarizable electron cloud of the iodine atom extends the conjugated

    
    -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO), effectively narrowing the HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, shifting the absorption maxima (
    
    
    
    ) to longer wavelengths[2].
  • Hyperchromic Effect & Spin-Orbit Coupling: The "heavy atom effect" of iodine facilitates spin-orbit coupling. This quantum mechanical effect partially relaxes spin-forbidden transitions (such as singlet-to-triplet intersystem crossing). In the UV-Vis absorption profile, this manifests as a marked increase in the molar extinction coefficient (

    
    ) and a broadening of the absorption bands compared to non-halogenated or chlorinated species[3].
    

Comparative Quantitative Data

To objectively evaluate 5-Iodopyridazin-4-ol, we must compare it against baseline structural alternatives. The following table summarizes the representative UV-Vis absorption parameters, demonstrating the progressive impact of halogenation on the pyridazine core (data modeled on established azine photophysics in polar protic solvents).

Compound

(

)

(

)

(

)

(

)
Photophysical Impact
Pyridazin-4-ol ~248 nm4,200

~305 nm350

Baseline core absorption.
5-Chloropyridazin-4-ol ~256 nm5,100

~315 nm420

Moderate bathochromic shift.
5-Iodopyridazin-4-ol ~272 nm7,800

~335 nm680

Strong red-shift & hyperchromism.

Visualizing the Photophysical Logic

G N1 Pyridazin-4-ol Core (Baseline) N2 Iodination at C5 (Heavy Atom) N1->N2 Substitution N3 Extended Polarizability & Conjugation N2->N3 Electronic N4 Spin-Orbit Coupling Enhancement N2->N4 Quantum N5 Bathochromic Shift (Red-Shifted λmax) N3->N5 Lower HOMO-LUMO Gap N6 Hyperchromic Effect (Increased ε) N4->N6 Relaxed Spin Rules

Electronic transition pathways and the heavy atom effect in 5-Iodopyridazin-4-ol.

Experimental Methodology: A Self-Validating Protocol

Acquiring high-fidelity spectra for halogenated heterocycles requires strict control over solvent parameters and concentration. The following step-by-step protocol is designed as a self-validating system to prevent common artifacts such as solvent cut-off interference, molecular aggregation, or detector saturation.

Step 1: Solvent Selection & Baseline Correction

  • Action: Select spectroscopic-grade Methanol (UV cut-off ~205 nm).

  • Causality: Methanol acts as a polar protic solvent that stabilizes the tautomeric equilibrium (enol/keto forms) of the pyridazin-4-ol core, ensuring reproducible spectral band shapes.

  • Validation: Fill two matched quartz cuvettes (10 mm path length) with Methanol. Run a baseline scan from 200 nm to 600 nm. The absorbance must not exceed

    
     A. If it does, clean the cuvettes with piranha solution or replace the solvent.
    

Step 2: Stock Solution Preparation

  • Action: Weigh precisely 2.22 mg of 5-Iodopyridazin-4-ol (MW: 221.99 g/mol )[4]. Dissolve in 10.0 mL of Methanol to create a 1.0 mM stock solution.

  • Causality: Subject the volumetric flask to ultrasonic bath sonication for 2 minutes. This ensures complete dissolution, preventing Rayleigh scattering artifacts in the UV region caused by microscopic undissolved particulates.

Step 3: Serial Dilution & Linearity Check (Beer-Lambert Validation)

  • Action: Prepare working solutions at 10

    
    , 25 
    
    
    
    , and 50
    
    
    using precision micropipettes.
  • Validation: Measure the absorbance at the expected

    
    
    
    
    
    (~272 nm). Plot Absorbance vs. Concentration. A strictly linear relationship (
    
    
    ) validates the absence of intermolecular aggregation (e.g., excimer formation) and confirms the spectrophotometer's detector is operating within its optimal linear dynamic range (typically 0.1 - 1.0 A).

Step 4: Spectral Acquisition

  • Action: Scan the 50

    
     sample from 200 nm to 500 nm using a scan rate of 120 nm/min and a slit width of 1.0 nm.
    
  • Causality: Utilizing a narrow slit width (1.0 nm) provides the spectral resolution necessary to observe the fine vibrational structure of the weaker

    
     transition, while a moderate scan rate prevents peak distortion and electronic noise.
    

G S1 1. Solvent Selection (Spectroscopic Methanol) S2 2. Baseline Correction (ΔA < ±0.005) S1->S2 S3 3. Stock Preparation (1.0 mM with Sonication) S2->S3 S4 4. Serial Dilution (10, 25, 50 μM) S3->S4 S5 5. Beer-Lambert Validation (R² > 0.999) S4->S5 S6 6. Spectral Acquisition (200-500 nm, 1.0 nm slit) S5->S6

Self-validating UV-Vis spectroscopic workflow for halogenated heterocycles.

References

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation (Extended Analysis) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation (Pre-print/PDF) Source: ResearchGate URL:[Link]

  • Building Blocks Catalogue October 2022 (Compound Molecular Weight & Properties) Source: Namiki Shoji Co., Ltd. URL:[Link]

Sources

Safety Operating Guide

Operational Safety and Disposal Architecture for 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

[color="#5F6368", penwidth=1.5, font

Visualizing Spill Response

I'm now integrating the DOT diagram to provide a visual step-by-step workflow for spill response. I've focused on representing both solid and solution spill scenarios with distinct pathways. I've ensured a clear visual representation, using specific color-coding and labels. The layout now emphasizes the steps for containment and decontamination. I am checking the diagram's flow, to confirm the pathways are both accurate and easy to follow.

Outlining Disposal Procedures

I'm now writing the step-by-step disposal protocol. It includes segregation, quenching (if applicable), solvent evaporation (or bulking of liquid), containerization, and proper labeling. I'm focusing on incorporating the 'why' behind each step, emphasizing chemical properties and regulations to ensure trustworthiness and meet E-E-A-T requirements. I'm also ensuring the language is both correct and specific.

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles requires more than just following a generic Safety Data Sheet (SDS). 5-Iodopyridazin-4-ol (CAS: 2866319-07-3) [1.1] presents unique physicochemical properties that dictate strict handling, segregation, and disposal protocols.

This guide provides drug development professionals and bench scientists with a self-validating, causality-driven framework for the safe operational handling and environmental disposal of 5-Iodopyridazin-4-ol. Our methodology is grounded in the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[1] and the Occupational Safety and Health Administration (OSHA) Laboratory Standard[2].

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the why behind its behavior. 5-Iodopyridazin-4-ol consists of a pyridazine ring substituted with a hydroxyl group and an iodine atom.

  • The Halogen Effect (Iodine): The heavy iodine atom significantly increases the molecule's lipophilicity and density. Under environmental or photolytic stress, the C-I bond can undergo homolytic cleavage, releasing elemental iodine (

    
    ), which is toxic and corrosive. Therefore, the compound must be stored in amber vials and disposed of strictly as Halogenated Organic Waste .
    
  • The Heteroaromatic Core (Pyridazin-4-ol): This moiety can undergo lactam-lactim tautomerization (pyridazin-4-ol

    
     pyridazin-4(1H)-one) and acts as a weak acid. It can form salts with strong bases, meaning pH control is critical during liquid waste consolidation to prevent unexpected exothermic acid-base reactions.
    

Waste Segregation & Disposal Matrix

The Environmental Protection Agency (EPA) mandates strict separation of halogenated and non-halogenated waste streams[3]. Mixing 5-Iodopyridazin-4-ol with non-halogenated solvents exponentially increases disposal costs and environmental hazards, as halogenated waste requires specialized high-temperature incineration equipped with caustic scrubbers to neutralize corrosive hydrogen iodide (HI) gas[3].

Quantitative Waste Categorization
Waste StreamPhysical StatePrimary ConstituentsEPA Classification / HandlingApproved Receptacle
Solid Halogenated Solid5-Iodopyridazin-4-ol powder, contaminated PPE, weighing paperState Regulated / Halogenated SolidPuncture-proof, sealed poly-drum
Liquid Halogenated LiquidCompound dissolved in DCM, Chloroform, or mixed organicsF002 (if mixed with listed spent solvents)Vented HDPE carboy (Secondary containment)
Aqueous Washings LiquidAqueous extractions (pH 6-8) containing trace compoundState Regulated Aqueous WasteHDPE carboy (Verify pH before adding)

Step-by-Step Disposal Preparation Protocol

To ensure compliance with your facility's Chemical Hygiene Plan (CHP)[2], follow this self-validating protocol for preparing 5-Iodopyridazin-4-ol waste for Environmental Health and Safety (EHS) pickup.

Step 1: Waste Stream Verification

  • Action: Test the pH of any liquid waste containing 5-Iodopyridazin-4-ol using indicator paper.

  • Causality: Ensuring the pH is between 6.0 and 8.0 prevents the generation of heat or toxic gas when bulking with other diverse laboratory wastes. Neutralize with dilute

    
     or 
    
    
    
    if necessary.

Step 2: Liquid Consolidation

  • Action: Transfer liquid solutions into a designated "Halogenated Organic Waste" High-Density Polyethylene (HDPE) carboy.

  • Causality: HDPE is highly resistant to halogenated solvents and heterocyclic compounds, preventing container degradation and secondary leaks.

Step 3: Solid Waste Containment

  • Action: Place all contaminated spatulas, weighing boats, and nitrile gloves into a thick (minimum 4 mil) transparent polyethylene bag. Seal the bag and place it inside a rigid, EHS-approved solid waste drum.

  • Causality: Double-containment prevents the escape of fine, potentially phototoxic dust into the laboratory environment.

Step 4: Manifesting and Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "5-Iodopyridazin-4-ol" and the solvent matrix (e.g., "5% 5-Iodopyridazin-4-ol, 95% Dichloromethane").

  • Causality: Accurate manifesting prevents dangerous downstream mixing by waste disposal contractors and complies with EPA Resource Conservation and Recovery Act (RCRA) tracking requirements[3].

Spill Response & Decontamination Workflow

In the event of a spill, immediate and logical action is required to minimize exposure. Because 5-Iodopyridazin-4-ol is often handled as a fine powder, the primary risk during a spill is aerosolization and inhalation .

Workflow Start Spill Detected: 5-Iodopyridazin-4-ol Assess Assess Physical State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solvent Solution Spill Assess->Liquid Moisten Moisten with Water (Prevent Aerosolization) Solid->Moisten Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in Sealable Halogenated Waste Bag Moisten->Collect Absorb->Collect Decon Decontaminate Surface (Soap & Water / Dilute Base) Collect->Decon Label Label: Hazardous Halogenated Waste Decon->Label

Fig 1. Step-by-step spill response and containment workflow for 5-Iodopyridazin-4-ol.

Decontamination Causality

When decontaminating the benchtop after a spill, use a dilute basic solution (e.g., 5% sodium carbonate) followed by soap and water. The weak acidity of the pyridazin-4-ol hydroxyl group allows it to be easily deprotonated by the base, forming a highly water-soluble sodium salt that is easily wiped away, ensuring complete removal of the active pharmaceutical ingredient (API) from the work surface.

References

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions (RAMP Framework). Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance & Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from:[Link]

Sources

Personal protective equipment for handling 5-Iodopyridazin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 5-Iodopyridazin-4-ol in Research Environments

Introduction: Beyond the MSDS

5-Iodopyridazin-4-ol (and its tautomer 5-iodopyridazin-4(1H)-one) is a high-value heterocyclic building block, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex pharmaceutical scaffolds. While standard Safety Data Sheets (SDS) classify it as an irritant, the presence of the iodine-carbon bond and the pyridazine nitrogen-rich core introduces specific handling nuances often overlooked in generic documentation.

This guide bridges the gap between regulatory compliance and practical laboratory execution. It is designed to protect not just the researcher, but the integrity of the compound itself.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the causality of the hazard. 5-Iodopyridazin-4-ol presents a dual-threat profile: physical (particulate) and chemical (reactivity).

Core Hazards:

  • Respiratory Irritation (H335): As a crystalline solid, the dust is highly irritating to mucous membranes.

  • Thyroid Toxicity Potential: Organic iodides can degrade to release free iodine (

    
    ) or iodide ions upon exposure to light or strong acids, posing a risk of thyroid accumulation with chronic exposure.
    
  • Tautomeric Reactivity: The compound exists in equilibrium between the enol (4-ol) and keto (4-one) forms. This zwitterionic character increases its solubility in polar aprotic solvents (DMSO, DMF), facilitating rapid dermal absorption if dissolved.

GHS Classification Summary:

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.H315
Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.[2][3]H335

Personal Protective Equipment (PPE) Strategy

PPE selection is not static; it depends on the state of the matter (Solid vs. Solution).

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All handling of the solid (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • PPE: If hood access is compromised or during maintenance, a NIOSH-certified N95 is the minimum requirement.

  • Causality: The pyridazine ring is nitrogen-rich. Inhalation of dust allows rapid transport across the alveolar membrane into the bloodstream.

B. Dermal Protection (The Permeation Barrier)
  • Material: Nitrile Rubber . Latex is insufficient for organic iodides due to poor chemical resistance against carrier solvents (DCM, DMF).

  • Thickness: Minimum 0.11 mm (4 mil) for incidental contact.

  • Double-Gloving Protocol: Mandatory when handling solutions >0.1 M.

    • Inner Glove: 4 mil Nitrile (White/Blue).

    • Outer Glove: 5-8 mil Nitrile (Purple/Black).

    • Logic: This provides a visual indicator of breaches and creates a sacrificial layer against the solvent.

C. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Why not Safety Glasses? 5-Iodopyridazin-4-ol is a fine powder. Static charge can cause particles to "jump" around weighing boats, bypassing the side-shields of standard glasses.

D. PPE Decision Matrix (Visualization)

PPE_Decision_Matrix Task Task Definition State_Solid Solid Handling (Weighing/Transfer) Task->State_Solid State_Soln Solution Handling (Reaction/Workup) Task->State_Soln Control_Hood Engineering Control: Fume Hood Required State_Solid->Control_Hood State_Soln->Control_Hood PPE_Solid PPE Required: 1. Nitrile Gloves (Single) 2. Splash Goggles 3. Lab Coat (Cotton) Control_Hood->PPE_Solid If Solid PPE_Soln PPE Required: 1. Nitrile Gloves (Double) 2. Splash Goggles 3. Lab Coat + Apron Control_Hood->PPE_Soln If Solution

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the compound.

Operational Protocols

Protocol A: Weighing and Transfer
  • The Problem: Heterocyclic iodides are often susceptible to static buildup, causing the powder to scatter.

  • The Fix:

    • Place an ionizing anti-static bar or gun inside the balance enclosure.

    • Use amber glassware or wrap vials in aluminum foil immediately after weighing.

    • Why? The C-I bond is photosensitive. Light exposure degrades the compound, releasing free iodine (turning the solid yellow/brown) which is both toxic and detrimental to catalyst performance in subsequent coupling reactions.

Protocol B: Solubilization
  • Solvent Choice: DMSO or DMF are preferred due to the polarity of the hydroxypyridazine motif.

  • Procedure: Add solvent slowly. While not violently exothermic, the heat of solvation can increase vapor pressure of the solvent, carrying dissolved compound into the hood atmosphere.

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates long-term toxicity.

ScenarioImmediate ActionCausality/Reasoning
Skin Contact (Solid) Brush off gently, then wash with soap/water.Do not wet initially; water may spread the concentrated solid over a larger surface area before it dissolves.
Skin Contact (Solution) Remove gloves immediately. Wash for 15 mins.Solvents like DMSO act as carriers, dragging the iodide deeper into the dermis.
Eye Contact Flush for 15 mins. Lift eyelids.The crystalline nature can cause corneal abrasion; flushing removes particulates and neutralizes pH.
Spill Cleanup Wet Wipe Method. Do not sweep.Sweeping generates dust. Cover with a wet paper towel (soaked in water/detergent) to bind the dust, then scoop.

Disposal Strategy

Proper disposal is critical to prevent environmental halogen accumulation.

  • Classification: 5-Iodopyridazin-4-ol must be treated as Halogenated Organic Waste .

  • Segregation: Never mix with strong oxidizers (e.g., Nitric Acid) or strong bases.

    • Risk:[4][5] Oxidizers can cleave the C-I bond, releasing toxic purple iodine vapor (

      
      ) in the waste container.
      
Waste Logic Flow

Waste_Logic Waste Waste Material Type Is it Solid or Liquid? Waste->Type Solid_Path Solid Waste Type->Solid_Path Liquid_Path Liquid Waste Type->Liquid_Path Container_Solid Container: Double-bagged (Poly) in Solid Waste Drum Solid_Path->Container_Solid Container_Liquid Container: Halogenated Solvent Carboy (Red Tag) Liquid_Path->Container_Liquid Warning CRITICAL: Do NOT mix with Oxidizing Acids Container_Liquid->Warning

Figure 2: Logical flow for segregating and disposing of halogenated heterocyclic waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (2023). Compound Summary for CID 581196 (Analog: 3-Iodopyridin-4-ol). National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.